Valsartan
Description
This compound belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [olmesartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, this compound's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. this compound also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEI) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. this compound is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as this compound have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. This compound also slows the progression of diabetic nephropathy due to its renoprotective effects. Improvements in chronic kidney disease with this compound include both clinically and statistically significant decreases in urinary albumin and protein excretion in patients diagnosed with type 2 diabetes and in nondiabetic patients diagnosed with chronic kidney disease. this compound was initially approved in 1996 in Europe for the treatment of hypertension in adults. Shortly after, in 1997, this drug was approved in the United States. This compound is generally well-tolerated with a side-effect profile superior to that of other antihypertensive drugs.
This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.
This compound is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
This compound is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. This compound selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 8 approved and 22 investigational indications. This drug has a black box warning from the FDA.
A tetrazole derivative and ANGIOTENSIN II TYPE 1 RECEPTOR BLOCKER that is used to treat HYPERTENSION.
See also: Irbesartan (related); Losartan (related); Olmesartan Medoxomil (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023735 | |
| Record name | Valsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valsartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
83-88 | |
| Record name | Valsartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L | |
| Record name | Valsartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valsartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to practically white fine powder, Crystals from diisopropyl ether | |
CAS No. |
137862-53-4 | |
| Record name | Valsartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137862-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valsartan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valsartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | valsartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-3-metil-2-[pentanoil-[[4-[2-(2H-tetrazolo-5-il)fenil]fenil]metil]amino]acido butanoico | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80M03YXJ7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valsartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 116 - 117 °C | |
| Record name | Valsartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valsartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis and Synthesis of Valsartan: A Technical Guide
An in-depth exploration of the discovery, development, and synthetic methodologies of the angiotensin II receptor antagonist, Valsartan.
Introduction
This compound is a potent and selective angiotensin II receptor blocker (ARB) that has become a cornerstone in the management of hypertension, heart failure, and post-myocardial infarction.[1] Developed by Ciba-Geigy (now Novartis), its journey from a lead compound to a globally recognized therapeutic agent is a testament to rational drug design and synthetic chemistry innovation. This technical guide provides a comprehensive overview of the discovery and development of this compound, a detailed examination of its synthetic routes with experimental protocols, and an elucidation of its mechanism of action through the renin-angiotensin-aldosterone system.
Discovery and Development
The development of this compound emerged from the scientific pursuit of safer and more effective alternatives to Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. While ACE inhibitors were revolutionary, they were associated with side effects such as a persistent dry cough, which prompted researchers to explore direct blockade of the angiotensin II receptor.
The initial breakthrough in this class of drugs was Losartan, which validated the therapeutic potential of AT1 receptor antagonism. Following this, researchers at Ciba-Geigy embarked on a program to develop a novel, non-peptide angiotensin II receptor antagonist with improved properties. This effort culminated in the discovery of this compound, which was patented in 1990 and received its first medical approval in 1996.[1] The development timeline was marked by extensive pharmacological profiling to establish its high affinity and selectivity for the AT1 receptor.[2]
Key Milestones in the Development of this compound:
| Year | Milestone |
| 1990 | This compound is patented by Ciba-Geigy. |
| 1996 | First medical use of this compound.[1] |
| 1996 | Novartis, the successor to Ciba-Geigy, markets this compound under the brand name Diovan.[3] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its physiological responses, which include vasoconstriction, aldosterone release, and sodium and water retention. The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.
The signaling pathway of the RAAS and the point of intervention by this compound are illustrated in the diagram below.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Synthetic Routes to this compound
Several synthetic strategies for the preparation of this compound have been reported, with the original Ciba-Geigy patent outlining a key approach involving reductive amination followed by acylation and tetrazole formation. Alternative methods, such as those employing Suzuki or Negishi coupling reactions, have also been developed to improve efficiency and avoid the use of toxic reagents.
Route 1: The Ciba-Geigy Approach
This classical synthesis involves three main stages:
-
Reductive Amination: Reaction of a biphenyl aldehyde derivative with L-valine methyl ester.
-
N-Acylation: Acylation of the resulting amino ester with valeryl chloride.
-
Tetrazole Formation: Cyclization of the nitrile group to form the tetrazole ring, followed by hydrolysis of the ester to yield this compound.
The workflow for this synthetic route is depicted below.
Caption: Workflow of the Ciba-Geigy synthesis of this compound.
Quantitative Data for Route 1:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| Reductive Amination | 4'-bromomethyl-2-cyanobiphenyl, L-valine methyl ester | Sodium cyanoborohydride, Methanol | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | ~90 | >95 |
| N-Acylation | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | Valeryl chloride, Pyridine, Dichloromethane | N-(1-Oxopentyl)-N-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | Quantitative | >95 |
| Tetrazole Formation | N-(1-Oxopentyl)-N-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | Tri-n-butyltin azide, Toluene, Reflux | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | ~55 | >95 |
| Ester Hydrolysis | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | NaOH, Methanol/Water | This compound | High | >99 |
Experimental Protocols for Route 1:
-
Step 1: Reductive Amination of 4'-bromomethyl-2-cyanobiphenyl with L-valine methyl ester
-
To a solution of 4'-bromomethyl-2-cyanobiphenyl (1.0 eq) and L-valine methyl ester hydrochloride (1.2 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: N-Acylation with Valeryl Chloride
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add valeryl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-acylated product.
-
-
Step 3: Tetrazole Formation
-
To a solution of the N-acylated intermediate (1.0 eq) in toluene, add tri-n-butyltin azide (1.5 eq).
-
Reflux the reaction mixture for 24-48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with an appropriate workup procedure to remove the tin byproducts, often involving precipitation or extraction.
-
Purify the resulting this compound methyl ester by crystallization or chromatography.
-
-
Step 4: Ester Hydrolysis
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield this compound.
-
Route 2: Synthesis via Negishi Coupling
An alternative and efficient approach to this compound involves a Negishi cross-coupling reaction as the key step for the formation of the biphenyl core. This method avoids some of the harsh conditions and toxic reagents associated with other routes.
The logical relationship of this synthetic pathway is outlined below.
Caption: Key steps in the synthesis of this compound via Negishi coupling.
Quantitative Data for Route 2:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| N-Acylation | L-valine methyl ester hydrochloride | Valeryl chloride, Triethylamine, Dichloromethane, 0 °C | Methyl N-pentanoyl-L-valinate | 95 |
| N-Alkylation | Methyl N-pentanoyl-L-valinate | 1-bromo-4-(bromomethyl)benzene, NaH, THF | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | 70 |
| Negishi Coupling | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, 5-phenyl-1-trityl-1H-tetrazole | n-BuLi, ZnCl2, Pd(OAc)2, Q-phos, THF, 75 °C | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 80 |
| Hydrolysis | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 3N NaOH, Methanol, Reflux | This compound | 90 |
Experimental Protocols for Route 2:
-
Step 1: Preparation of Methyl N-pentanoyl-L-valinate
-
To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) at 0 °C.
-
Add valeryl chloride (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to give the product.
-
-
Step 2: Preparation of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate
-
To a solution of methyl N-pentanoyl-L-valinate (1.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) in THF, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, dilute the mixture with ether and wash with saturated aqueous ammonium chloride and water.
-
Dry the organic layer and concentrate. Purify the residue by column chromatography.
-
-
Step 3: Negishi Coupling
-
To a solution of 5-phenyl-1-trityl-1H-tetrazole (1.2 eq) in THF, add n-butyllithium (1.2 eq) at 25 °C.
-
After stirring, add a solution of zinc chloride (1.2 eq) in THF at -20 °C.
-
To this organozinc solution, add a solution of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (1.0 eq), palladium acetate (cat.), and Q-phos (cat.) in THF.
-
Heat the reaction mixture to 75 °C for 2 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography.
-
-
Step 4: Hydrolysis
-
Dissolve the coupled product from Step 3 in methanol and add 3N aqueous sodium hydroxide.
-
Reflux the mixture until the reaction is complete.
-
Cool the mixture, acidify with hydrochloric acid, and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to afford this compound.
-
Conclusion
The discovery and development of this compound represent a significant advancement in the treatment of cardiovascular diseases. Its targeted mechanism of action, blocking the AT1 receptor within the renin-angiotensin-aldosterone system, provides a well-tolerated and effective means of controlling blood pressure and mitigating the downstream effects of angiotensin II. The evolution of its synthesis, from the initial patented routes to more refined and efficient methods, highlights the continuous innovation within pharmaceutical chemistry. The detailed synthetic pathways and experimental protocols provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound recall: global regulatory overview and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Valsartan's Mechanism of Action: A Technical Guide to AT1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valsartan is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Its therapeutic efficacy in the management of hypertension, heart failure, and diabetic kidney disease stems from its specific blockade of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, downstream signaling effects, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism: Competitive Antagonism of the AT1 Receptor
This compound exerts its pharmacological effects by directly competing with Angiotensin II (Ang II) for binding to the AT1 receptor, a G-protein coupled receptor (GPCR) found in numerous tissues, including vascular smooth muscle and the adrenal glands. By binding to the AT1 receptor, this compound prevents Ang II from initiating its cascade of physiological responses that lead to increased blood pressure.[1] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of Ang II, this compound provides a more complete blockade of the RAAS by acting at the receptor level.
Binding Affinity and Selectivity
This compound exhibits a high affinity for the AT1 receptor, with a reported Ki value of approximately 2.38 nM.[2][3][4] It demonstrates remarkable selectivity, with an affinity for the AT1 receptor that is about 30,000 times greater than its affinity for the AT2 receptor.[2] This high selectivity ensures that the therapeutic effects of this compound are targeted specifically to the AT1 receptor-mediated pathways.
| Parameter | Value | Tissue/Cell Line | Reference |
| Binding Affinity (Ki) | 2.38 nM | Rat Aortic Smooth Muscle Cell Membranes | |
| Binding Affinity (pKi) | 7.65 ± 0.12 | Cloned AT1 Receptors | |
| Selectivity (AT1 vs. AT2) | ~30,000-fold | Human Myometrial Membranes |
Downstream Signaling Pathways Modulated by this compound
The binding of Ang II to the AT1 receptor typically activates the Gq/11 protein, initiating a signaling cascade that results in vasoconstriction and aldosterone secretion. This compound's antagonism of the AT1 receptor effectively blocks these canonical pathways and has also been shown to influence other signaling cascades, contributing to its vasoprotective effects.
Inhibition of the Canonical Gq/11 Pathway
By preventing Ang II binding, this compound inhibits the Gq/11-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation, ultimately resulting in vasodilation and reduced aldosterone secretion.
Modulation of the Src/PI3K/Akt/eNOS Pathway
Interestingly, studies have shown that this compound can induce the phosphorylation of the AT1 receptor, leading to the activation of a non-canonical signaling pathway involving Src, PI3K, and Akt. This cascade ultimately results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator. This suggests a dual mechanism for this compound's vasodilatory effects: direct blockade of Ang II-induced vasoconstriction and promotion of NO-mediated vasodilation.
Functional Consequences of AT1 Receptor Blockade
The antagonism of the AT1 receptor by this compound translates into significant physiological effects, primarily the reduction of blood pressure.
Inhibition of Vasoconstriction and Dose-Dependent Antihypertensive Effects
In vitro studies have demonstrated that this compound effectively inhibits Ang II-induced vasoconstriction in a dose-dependent manner. Clinical trials have corroborated these findings, showing a clear dose-response relationship between this compound administration and blood pressure reduction in hypertensive patients.
| This compound Dose | Mean Change in Supine Diastolic BP (mm Hg) | Mean Change in Supine Systolic BP (mm Hg) | Responder Rate | Reference |
| 10 mg | -4.9 | -3.6 | 24% | |
| 40 mg | -6.5 | -7.0 | 33% | |
| 80 mg | -8.2 | -11.1 | 46% | |
| 160 mg | -9.1 | -11.9 | 54% |
Reduction of Aldosterone Secretion
By blocking the AT1 receptor in the adrenal glands, this compound inhibits Ang II-stimulated aldosterone release. This contributes to its antihypertensive effect by reducing sodium and water retention.
| Parameter | Value | Tissue/Cell Line | Reference |
| pA2 for Aldosterone Release Inhibition | 8.4 | Bovine Adrenal Glomerulosa |
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of a compound for its receptor. A generalized protocol for a competitive binding assay is as follows:
-
Membrane Preparation: Isolate cell membranes expressing the AT1 receptor from a suitable source (e.g., cultured cells, tissue homogenates).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]-Angiotensin II) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Angiotensin II antagonism in clinical practice: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Valsartan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of valsartan, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure. The information is compiled from a thorough review of publicly available preclinical study data, designed to support researchers, scientists, and drug development professionals.
Preclinical Pharmacology
Mechanism of Action
This compound is a potent, orally active, and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1] this compound's high affinity for the AT1 receptor is approximately 20,000-fold greater than for the AT2 receptor.[2] Unlike angiotensin-converting enzyme (ACE) inhibitors, this compound does not inhibit the breakdown of bradykinin, which is associated with the characteristic cough seen with ACE inhibitor therapy.
Pharmacodynamics
Preclinical studies in various animal models have consistently demonstrated the antihypertensive efficacy of this compound. In renin-dependent models of hypertension, this compound produces a dose-dependent reduction in blood pressure. In dog models of heart failure, this compound has been shown to reduce preload and afterload.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including rats, dogs, and marmosets. The absolute bioavailability of this compound is variable across species and is influenced by the formulation.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Rat | Dog | Marmoset |
| Tmax (h) | ~2 | 1-2 | ~0.75-1 |
| Cmax (ng/mL) | 280 (10 mg/kg) | 13,300 (30 mg/kg) | - |
| AUC (µg·h/mL) | - | - | - |
| t1/2 (h) | 4-6 | ~2.3-4.4 | - |
| Bioavailability (%) | 23 | - | - |
| Note: Values are approximate and can vary based on study design and formulation. |
Preclinical Toxicology
A comprehensive battery of toxicology studies has been conducted to characterize the safety profile of this compound.
Acute Toxicity
This compound exhibits a low order of acute toxicity following oral administration.
Table 2: Acute Toxicity of this compound
| Species | Route | LD50 |
| Rat | Oral | >2000 mg/kg |
| Marmoset | Oral | >1000 mg/kg |
Repeated-Dose Toxicity
Repeated-dose toxicity studies have been conducted in rats and marmosets for durations up to 26 weeks.
Table 3: Repeated-Dose Toxicity of this compound (Oral)
| Species | Duration | NOAEL | Key Findings at Higher Doses |
| Rat | 13 weeks | 200 mg/kg/day | Reduction in red blood cell parameters, renal hemodynamic changes. |
| Rat | 26 weeks | 200 mg/kg/day | - |
| Marmoset | 3 months | <200 mg/kg/day | Dose-related increases in blood urea and creatinine. |
| NOAEL: No-Observed-Adverse-Effect-Level |
Safety Pharmacology
Safety pharmacology studies are designed to assess the potential for adverse effects on vital organ systems.
-
Central Nervous System (CNS): The Irwin test, a functional observational battery, is a standard method to assess potential CNS effects. While specific data for this compound is not publicly available, this test evaluates parameters such as behavior, coordination, and reflexes.
-
Cardiovascular System: Cardiovascular safety is typically evaluated in conscious, telemetered dogs to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In a study with dogs, intravenous administration of this compound at 10 mg/kg reduced blood pressure and heart rate.
-
Respiratory System: Respiratory function is often assessed in rats using whole-body plethysmography to measure parameters like respiratory rate and tidal volume. Specific results for this compound are not detailed in the reviewed literature.
References
- 1. fda.gov [fda.gov]
- 2. The effects of sacubitril/valsartan and ramipril on the male fertility in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of this compound, a non-peptide angiotensin II type 1 receptor antagonist. 5th communication: hemodynamic effects of this compound in dog heart failure models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Valsartan on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valsartan, an angiotensin II type 1 receptor (AT1R) antagonist, is a widely prescribed therapeutic for hypertension and related cardiovascular diseases. Beyond its established role in blood pressure regulation, in vitro studies have elucidated its direct cellular and molecular effects on vascular smooth muscle cells (VSMCs). Understanding these mechanisms is pivotal for researchers in cardiovascular biology and professionals in drug development seeking to leverage or build upon the vasoprotective properties of AT1R blockade. This technical guide provides a comprehensive overview of the in vitro effects of this compound on VSMCs, focusing on its impact on proliferation, migration, and apoptosis. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of findings and visual representations of the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.
Introduction
Vascular smooth muscle cell (VSMC) proliferation and migration are central to the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty.[1] Angiotensin II (Ang II), a key effector of the renin-angiotensin system (RAS), promotes these pathological processes by binding to the angiotensin II type 1 receptor (AT1R) on VSMCs.[2] this compound, a selective AT1R blocker, competitively inhibits the binding of Ang II to its receptor, thereby mitigating its downstream effects.[3] This guide delves into the in vitro evidence demonstrating the direct effects of this compound on VSMC behavior and the underlying molecular signaling cascades.
Effects of this compound on Vascular Smooth Muscle Cell Function
In vitro studies consistently demonstrate that this compound inhibits Ang II-induced VSMC proliferation and migration. While this compound alone generally has minimal effect on basal VSMC proliferation, its efficacy is pronounced in the presence of Ang II stimulation.
Inhibition of VSMC Proliferation
This compound has been shown to dose-dependently inhibit Ang II-stimulated VSMC proliferation. This inhibitory effect is a cornerstone of its potential anti-atherosclerotic properties.
Table 1: Quantitative Data on the Effect of this compound on Ang II-Induced VSMC Proliferation
| Cell Type | Agonist (Concentration) | This compound Concentration | Proliferation Inhibition (%) | Assay Method | Reference |
| Rat Aortic VSMCs | Ang II (10⁻⁷ M) | 10⁻⁵ M | Not explicitly stated as %, but significant reduction in OD | MTT Assay | |
| Human Aortic VSMCs | Ang II | 10⁻⁶ M | 41.6 | CCK-8 Assay | |
| Human Coronary Artery SMCs | Ang II (10⁻⁶ M) | 10⁻⁷ - 10⁻⁶ M | Significant inhibition (approx. 30% increase by Ang II was blocked) | Not Specified | |
| Rat Aortic VSMCs | Ang II (10⁻⁶ mol/L) | 10⁻⁶ - 10⁻⁵ mol/L | Significant inhibition | MTT Assay & Cell Counting |
Note: Data is presented as reported in the cited literature. Direct comparison may be limited by variations in experimental conditions.
Inhibition of VSMC Migration
The migration of VSMCs from the media to the intima is a critical step in the formation of neointimal lesions. This compound effectively curtails this process in vitro.
Table 2: Quantitative Data on the Effect of this compound on Ang II-Induced VSMC Migration
| Cell Type | Agonist (Concentration) | This compound Concentration | Migration Inhibition (%) | Assay Method | Reference |
| Rat Aortic VSMCs | Ang II (10⁻⁷ mM) | 10⁻⁵ mmol/L | Not explicitly stated as %, but significant reduction in migrated cells | Transwell Migration Assay | |
| Human Aortic VSMCs | Ang II (1 x 10⁻⁶ mol/L) | 1 x 10⁻⁵ mol/L | Significant decrease in migration activity | Scratch Wound Assay |
Induction of VSMC Apoptosis
While the primary effect of this compound is the inhibition of Ang II-induced growth and migration, some evidence suggests it may also modulate apoptosis. Ang II is known to have anti-apoptotic effects, and by blocking this action, this compound can potentially restore apoptotic balance. Further research indicates that this compound can attenuate oxidative stress and reduce myocardial apoptosis, a process that may share pathways with VSMC apoptosis. One study found that this compound could promote VSMC apoptosis by upregulating the expression of Bax and caspase-3.
Key Signaling Pathways Modulated by this compound in VSMCs
This compound exerts its effects on VSMCs by modulating several key intracellular signaling pathways that are downstream of the AT1R.
Mfn2-Ras-Raf-ERK/MAPK Pathway
Ang II has been shown to down-regulate the expression of Mitofusin-2 (Mfn2), a protein that inhibits VSMC proliferation. This leads to the activation of the Ras-Raf-ERK/MAPK signaling cascade, promoting cell growth. This compound can reverse this effect by upregulating Mfn2, thereby inhibiting the downstream activation of Raf and ERK1/2.
Caption: Mfn2-Ras-Raf-ERK/MAPK signaling pathway in VSMCs.
Notch1/Jagged1 and ERK1/2 Pathways
Recent studies have also implicated the Notch signaling pathway in the pro-proliferative and migratory effects of Ang II. Ang II stimulation increases the expression of Notch1 and its ligand Jagged1 in VSMCs. The combination of sacubitril and this compound has been shown to inhibit Ang II-induced VSMC proliferation and migration by downregulating the Notch1/Jagged1 and ERK1/2 pathways.
Caption: Notch1/Jagged1 and ERK1/2 signaling pathways in VSMCs.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the effects of this compound on VSMCs. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
VSMC Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Vascular Smooth Muscle Cells (e.g., rat aortic or human aortic)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)
-
This compound
-
Angiotensin II
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in complete culture medium and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding Ang II. Include appropriate controls (untreated, Ang II alone, this compound alone).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the VSMC Proliferation (MTT) Assay.
VSMC Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, quantifies the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
VSMCs
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Angiotensin II
-
Cotton swabs
-
Methanol (for fixation)
-
Staining solution (e.g., Crystal Violet or Giemsa)
-
Microscope
Procedure:
-
Serum Starvation: Culture VSMCs to sub-confluence and then serum-starve for 24 hours.
-
Cell Preparation: Detach cells and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
Assay Setup: Add complete culture medium (containing Ang II as a chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts. Add this compound to the upper and/or lower chambers as per the experimental design.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for the VSMC Migration (Transwell) Assay.
VSMC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses collective cell migration into a created "wound" or gap in a confluent cell monolayer.
Materials:
-
VSMCs
-
6-well or 12-well plates
-
Pipette tip (p200 or p1000)
-
Serum-free or low-serum medium
-
This compound
-
Angiotensin II
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed VSMCs in plates and grow them to full confluence.
-
Serum Starvation: Serum-starve the confluent monolayer for 24 hours.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing Ang II and/or this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 36 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-ERK, Mfn2).
Materials:
-
VSMCs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Mfn2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities.
Conclusion
In vitro studies provide compelling evidence that this compound directly inhibits key pathological behaviors of vascular smooth muscle cells, primarily through the blockade of the AT1 receptor and the subsequent modulation of intracellular signaling pathways. The inhibition of Ang II-induced proliferation and migration, and the potential to influence apoptosis, underscore the vasoprotective effects of this compound beyond its blood pressure-lowering action. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the cellular mechanisms of cardiovascular diseases and for professionals involved in the development of novel vascular therapies. A thorough understanding of these in vitro effects is crucial for the continued exploration of the therapeutic potential of AT1R antagonists.
References
- 1. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II, Hypercholesterolemia, and Vascular Smooth Muscle Cells: A Perfect Trio for Vascular Pathology | MDPI [mdpi.com]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Animal Models for Studying Valsartan's Antihypertensive Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Valsartan is a potent, orally active, and specific angiotensin II (Ang II) type 1 (AT1) receptor antagonist used extensively in the treatment of hypertension and heart failure.[1][2] Its efficacy in lowering blood pressure and providing organ protection has been thoroughly characterized in various preclinical animal models. This guide provides a comprehensive overview of the key animal models, experimental protocols, and underlying signaling pathways relevant to the study of this compound's antihypertensive effects.
Mechanism of Action: Signaling Pathways
This compound exerts its primary antihypertensive effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Ang II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3] Beyond this primary mechanism, this compound's effects involve other signaling cascades that contribute to its therapeutic benefits.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and fluid balance.[3] this compound intervenes by preventing Ang II from binding to the AT1 receptor, which blocks its downstream physiological effects.[3]
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound on angiotensin II- and vasopressin-degrading activities in the kidney of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide on the Core Effects of Valsartan on the Renin-Angiotensin-Aldosterone System (RAAS)
Introduction
Valsartan is a highly selective, orally active Angiotensin II Receptor Blocker (ARB) widely prescribed for the management of hypertension, heart failure, and diabetic nephropathy.[1][2] Its therapeutic efficacy is primarily attributed to its specific antagonism of the Type 1 Angiotensin II (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted effects on the components of the RAAS, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: AT1 Receptor Blockade
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system's primary effector is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal glands. Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and pressure.
This compound exerts its effects by selectively binding to the AT1 receptor with an affinity approximately 20,000 times greater than for the AT2 receptor. By blocking the AT1 receptor, this compound prevents Angiotensin II from mediating its physiological effects, which include:
-
Vasoconstriction of systemic arterioles
-
Stimulation of aldosterone secretion
-
Activation of the sympathetic nervous system
-
Vascular and myocardial fibrosis and hypertrophy
This targeted blockade results in vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the conversion of Angiotensin I to Angiotensin II, ARBs like this compound provide a more complete blockade of Angiotensin II's actions, as Ang II can be generated by other enzymes besides ACE. Furthermore, because this compound does not affect the metabolism of bradykinin, it is not associated with the cough commonly seen with ACE inhibitors.
Pharmacodynamic Effects on RAAS Components
This compound's blockade of the AT1 receptor induces a series of predictable feedback responses within the RAAS, altering the circulating levels of its key components.
Plasma Renin Activity (PRA) and Angiotensin II
By blocking the AT1 receptor, this compound interrupts the negative feedback loop through which Angiotensin II normally suppresses renin release from the kidneys. This disinhibition leads to a compensatory increase in plasma renin activity (PRA) and, consequently, an elevation in the levels of Angiotensin I and Angiotensin II. However, the physiological effects of the increased Angiotensin II are blocked by this compound's presence at the AT1 receptor. The elevated Angiotensin II levels may stimulate the unblocked AT2 receptors, which are not known to be associated with cardiovascular homeostasis in the same way as AT1 receptors and may mediate effects like vasodilation and tissue repair.
Aldosterone
A primary action of Angiotensin II is to stimulate the adrenal cortex to produce and secrete aldosterone. By preventing Angiotensin II from binding to the AT1 receptors on adrenal cells, this compound leads to a reduction in plasma aldosterone concentrations. This effect contributes significantly to the diuretic and natriuretic properties of the drug, reducing sodium and water retention and lowering blood volume. However, some studies have noted the phenomenon of "aldosterone escape," where aldosterone levels may return to baseline after long-term ARB therapy, suggesting the influence of other pathways in aldosterone secretion.
Quantitative Effects of this compound on RAAS Biomarkers
The following tables summarize the quantitative impact of this compound on key RAAS biomarkers as reported in various clinical studies.
Table 1: Effects of this compound on Plasma Renin Activity (PRA)
| Study Population | This compound Dose | Duration | Change in PRA | Reference |
| Hypertensive Patients | 80 mg/day | 48 weeks | Increased | |
| Hypertensive Patients | 160 mg/day | 48 weeks | Increased | |
| Healthy, Normal Subjects | 160 mg | 24 hours | Significant increase (P < .05) | |
| Healthy, Normal Subjects | 320 mg | 24 hours | Significant increase (P < .01) | |
| Hypertensive Patients | Not specified | 8 weeks | 54%-73% increase | |
| Male Subjects with Essential Hypertension | 80 mg/day | 2 weeks | Significant increase |
Table 2: Effects of this compound on Plasma Aldosterone Concentration (PAC)
| Study Population | This compound Dose | Duration | Change in PAC | Reference |
| Chronic Heart Failure Patients | Not specified | 2 years | -17.4% decrease | |
| Hypertensive Patients | Not specified | 8 weeks | 11%-22% decrease | |
| Hypertensive Patients with Diabetes | 80 mg/day | 24 weeks | Initial decrease, then return to baseline | |
| Hypertensive Patients with Diabetes | 160 mg/day | 24 weeks | Initial decrease, then return to baseline | |
| Dogs on low-salt diet | Not specified | 10 days | Significant decrease vs. placebo |
Experimental Protocols
The assessment of this compound's effects on the RAAS involves the quantification of its key biomarkers. Below are generalized methodologies for these key experiments.
Protocol 1: Measurement of Plasma Renin Activity (PRA)
PRA is typically measured using an enzymatic assay that quantifies the rate of Angiotensin I generation from endogenous angiotensinogen.
-
Sample Collection: Whole blood is collected in chilled EDTA-containing tubes to inhibit enzymatic activity. Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5-3 hours). A parallel sample is kept at 4°C to serve as a baseline control. During incubation, renin in the plasma cleaves angiotensinogen to form Angiotensin I.
-
Quantification of Angiotensin I: The concentration of generated Angiotensin I is measured, typically using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is calculated as the difference in Angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of Angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Protocol 2: Measurement of Angiotensin II and Aldosterone
Plasma concentrations of Angiotensin II and aldosterone are commonly determined using immunoassays.
-
Sample Collection and Preparation: Blood is collected as described for PRA. For Angiotensin II, protease inhibitors are often added to prevent degradation. Plasma is separated and may require an extraction step (e.g., solid-phase extraction) to concentrate the analyte and remove interfering substances.
-
Immunoassay:
-
ELISA: The extracted plasma sample is added to microplate wells coated with a capture antibody specific for the target hormone. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is proportional to the hormone concentration.
-
RIA: A known quantity of radiolabeled hormone is mixed with the plasma sample and a limited amount of specific antibody. The unlabeled hormone in the sample competes with the radiolabeled hormone for antibody binding sites. After separation of bound from free hormone, the radioactivity of the bound fraction is measured. The concentration of the hormone in the sample is inversely proportional to the measured radioactivity.
-
-
Data Analysis: A standard curve is generated using known concentrations of the hormone. The concentration in the unknown samples is determined by interpolating their signal from the standard curve.
References
Molecular Docking of Valsartan with the Angiotensin II Type 1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular docking interactions between the antihypertensive drug valsartan and its therapeutic target, the angiotensin II type 1 receptor (AT1R). The following sections detail the critical binding interactions, present quantitative data from various studies, outline a comprehensive experimental protocol for in silico docking, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and the Angiotensin II Type 1 Receptor
This compound is an orally active, non-peptide antagonist of the angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system (RAS).[1] By selectively blocking the binding of angiotensin II to the AT1R, this compound effectively mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Understanding the precise molecular interactions between this compound and the AT1R is crucial for the rational design of novel and more potent antihypertensive agents. Molecular docking simulations are a powerful computational tool to elucidate these interactions at an atomic level.
Quantitative Analysis of this compound-AT1R Binding
Molecular docking studies have consistently demonstrated a strong binding affinity of this compound for the AT1R. The binding energy, a quantitative measure of the stability of the ligand-receptor complex, is a key metric in these simulations. The following table summarizes binding energy values and key interacting residues identified in various studies.
| Study Reference | Docking Software | PDB ID of AT1R | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Biointerface Research in Applied Chemistry (2022) | AutoDock Vina | 4ZUD | -8.5 | Tyr35, Trp84, Tyr87, Thr88[2] |
| PLOS One (2013) | Glide | Model based on CXCR4 | Not explicitly stated in kcal/mol | Ser105, Lys199[3] |
| Life Sciences (2009) | Not Specified | Homology Model | Not explicitly stated in kcal/mol | Ser109, Lys199, Asn295[4] |
| ResearchGate (2020) | AutoDock | Not Specified | -11.5 | Not explicitly detailed |
| Journal of Chemical Information and Modeling (2009) | Not Specified | Model | Not explicitly stated in kcal/mol | Lys199 |
Note: Binding affinity values can vary depending on the specific software, force fields, and receptor models used in the simulation.
Key Amino Acid Interactions
The stability of the this compound-AT1R complex is maintained by a network of interactions, primarily hydrogen bonds and hydrophobic interactions. The key amino acid residues of the AT1R that have been identified to interact with this compound include:
-
Lys199: This residue is frequently cited as a crucial interaction point, often forming a hydrogen bond with the carboxyl group or the amidecarbonyl oxygen of this compound.
-
Ser109 and Asn295: These residues are reported to interact with the tetrazole ring of this compound.
-
Tyr35, Trp84, and Tyr87: These aromatic residues contribute to the binding through hydrophobic and π-π stacking interactions with the biphenyl and other non-polar moieties of this compound.
-
Arg167 and Phe182: These residues have also been implicated in forming hydrogen bonds and cation-π interactions.
Experimental Protocol for Molecular Docking
This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound with the AT1R using widely accepted software such as AutoDock Tools and AutoDock Vina.
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the crystal structure of the AT1R (e.g., PDB ID: 4ZUD).
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing the receptor and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio, PyMOL, or Chimera: For visualization and analysis of the results.
Step-by-Step Procedure
Step 1: Receptor Preparation
-
Obtain the Receptor Structure: Download the crystal structure of the human AT1R in complex with an antagonist (e.g., PDB ID: 4ZUD) from the RCSB PDB database.
-
Clean the Protein Structure: Open the PDB file in a molecular visualization tool. Remove any co-crystallized ligands, water molecules, and non-essential protein chains. For this study, retain the AT1R protein chain.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT file format.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or ZINC, or drawn using a chemical drawing tool and saved in a suitable format (e.g., MOL or SDF).
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Load the this compound structure file into ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: In ADT, with the prepared receptor loaded, define a grid box that encompasses the active site of the AT1R. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature identifying key binding residues.
-
Set Grid Parameters: Adjust the center and dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the this compound molecule in various orientations. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Generate the Grid Parameter File: Save the grid parameters as a configuration file (e.g., grid.txt).
Step 4: Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameters, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will typically be: vina --config conf.txt --log log.txt.
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities. A log file will also be created with the binding energy values for each pose.
Step 5: Analysis of Results
-
Visualize Docking Poses: Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Identify Interactions: Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. Measure the distances of these interactions.
-
Compare with Experimental Data: If available, compare the predicted binding mode and interacting residues with experimental data from crystallography or mutagenesis studies to validate the docking results.
Visualizations
Angiotensin II Type 1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the AT1R by angiotensin II.
References
Pharmacokinetics and metabolism of valsartan in different species
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Valsartan in Different Species
Introduction
This compound is a potent, orally active, and highly selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension, heart failure, and diabetic nephropathy.[1][2] Its therapeutic efficacy is rooted in its ability to block the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] A thorough understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of this compound across various species is critical for drug development professionals. This guide provides a comprehensive technical overview of these aspects, summarizing key data, detailing experimental protocols, and visualizing complex processes to support preclinical and clinical research.
Comparative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound exhibits notable characteristics, including rapid absorption, high plasma protein binding, limited metabolism, and predominantly biliary excretion. However, significant variability exists across different species.
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours in humans.[1][3] The absolute bioavailability is relatively low and variable, reported to be between 10% and 35%. In healthy volunteers, the bioavailability from a capsule formulation is approximately 23%, while a solution formulation shows higher bioavailability at 39%. The presence of food has a significant impact, decreasing both the area under the plasma concentration-time curve (AUC) by about 40% and the Cmax by approximately 50%.
Distribution
This compound is extensively bound to serum proteins, primarily albumin. In humans, the binding is high, around 95-96%. This high degree of protein binding is also observed in several animal species, including rats, dogs, rabbits, and marmosets, although it is lower in mice. The steady-state volume of distribution (Vss) after intravenous administration in humans is small, approximately 17 liters, which indicates that the drug does not distribute extensively into tissues and is largely confined to the plasma compartment.
Metabolism
This compound undergoes minimal metabolism. Only about 20% of a given dose is recovered as metabolites, with the majority of the drug being eliminated in its unchanged form. The primary and only significant metabolite identified in humans is valeryl 4-hydroxy this compound. This metabolite is largely inactive, possessing an affinity for the AT1 receptor that is about 200 times lower than that of the parent compound.
Excretion
The primary route of elimination for this compound is through biliary excretion into the feces. Following an oral solution dose in humans, approximately 83% is recovered in the feces and about 13% in the urine. The recovery is predominantly as the unchanged drug. The plasma clearance of this compound after intravenous administration is approximately 2 L/h, with renal clearance accounting for about 0.62 L/h, which is roughly 30% of the total clearance.
Data Summary: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound across different species.
| Parameter | Human | Rat | Dog | Marmoset |
| Bioavailability (%) | 10 - 39 | - | - | 9 - 19 |
| Tmax (h) | 2 - 4 | - | - | 0.75 |
| t1/2 (h) | 6 - 9 | 5.5 - 6.3 | - | - |
| Protein Binding (%) | 95 - 96 | High | High | High |
| Vss (L) | 17 | - | - | - |
| Clearance (L/h) | ~2 | - | - | - |
| Primary Excretion Route | Feces (~83%) | Feces (Biliary) | - | - |
Metabolism of this compound in Detail
While metabolism is not the primary elimination pathway for this compound, understanding the species-specific differences is crucial for selecting appropriate animal models for toxicological studies.
Metabolic Pathways and Enzymes
In humans, the formation of the main metabolite, 4-hydroxythis compound, is catalyzed by the cytochrome P450 isoenzyme CYP2C9. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP2C9 is the principal enzyme responsible for this hydroxylation reaction. Other CYPs, such as CYP2C8 and CYP3A4, show negligible activity.
In contrast, other species exhibit different metabolic profiles. In rats, an acyl glucuronide of this compound is the predominant metabolite. Studies with isolated hepatocytes have shown that marmosets are a highly relevant animal model for human metabolism, as they also produce 4-hydroxythis compound as the most abundant metabolite. Cynomolgus monkeys and rats, on the other hand, primarily form glucuronide conjugates.
Caption: Primary metabolic pathways of this compound in humans and rats.
Data Summary: Interspecies Metabolism
The table below outlines the major metabolites of this compound identified in in vitro studies using hepatocytes from various species.
| Species | Major Metabolite(s) | Relevance to Human Metabolism |
| Human | 4-hydroxythis compound | - |
| Marmoset | 4-hydroxythis compound | High |
| Rat | Acyl glucuronide of this compound | Low |
| Dog | Minimal metabolism, pattern similar to rat | Low |
| Cynomolgus Monkey | Glucuronide conjugates | Low |
Role of Membrane Transporters in this compound Disposition
Given that this compound is primarily cleared via biliary excretion as an unchanged drug, membrane transporters in the liver play a critical role in its disposition. Hepatic uptake is mediated by organic anion-transporting polypeptides (OATP1B1 and OATP1B3), while efflux into the bile is handled by the multidrug resistance-associated protein 2 (MRP2). Studies in rats have confirmed that this compound is a substrate of Mrp2. This transporter-mediated pathway is a key determinant of this compound's clearance and is an important consideration in potential drug-drug interactions.
Caption: Hepatic uptake and efflux transport of this compound.
Key Experimental Protocols
Reproducible and robust experimental design is fundamental to pharmacokinetic and metabolism studies. The following sections outline typical methodologies used in the evaluation of this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical single-dose pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration: this compound is administered either intravenously (IV) via the tail vein or orally (PO) by gavage. A common dose in rats is 10 mg/kg.
-
Sample Collection: Blood samples (approx. 0.25 mL) are collected into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, t1/2, CL, Vss) are calculated using non-compartmental analysis software.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Protocol (Human Liver Microsomes)
This protocol is used to identify the enzymes responsible for this compound metabolism.
-
Materials: Pooled human liver microsomes (HLM), recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4), this compound, and an NADPH-generating system.
-
Incubation: A typical incubation mixture contains HLM or recombinant enzyme, phosphate buffer, this compound, and is pre-warmed to 37°C. The reaction is initiated by adding the NADPH-generating system.
-
Inhibition (Optional): To confirm the role of a specific enzyme, selective chemical inhibitors (e.g., diclofenac for CYP2C9) are added to the incubation mixture.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of metabolites (e.g., 4-hydroxythis compound).
-
Enzyme Kinetics: By varying the substrate concentration, kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined.
Bioanalytical Method Protocol (LC-MS/MS)
This protocol outlines a method for the quantification of this compound in human plasma.
-
Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction. For instance, formic acid can be used for precipitation, followed by extraction with diethyl ether. An internal standard (e.g., benazepril) is added to correct for variability.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column. The mobile phase typically consists of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.
-
Validation: The method is fully validated according to regulatory guidelines for linearity, accuracy, precision, recovery, and stability. The linear range is typically established from 50.0 to 5000.0 ng/mL.
Conclusion
The pharmacokinetic and metabolic profile of this compound is characterized by rapid but incomplete absorption, high protein binding, minimal metabolism, and predominant elimination via biliary excretion of the unchanged drug. The primary metabolic pathway in humans is CYP2C9-mediated hydroxylation, a pathway that is closely mimicked in marmosets, making them a suitable non-rodent species for preclinical safety studies. In contrast, rodents primarily metabolize this compound via glucuronidation. The disposition of this compound is heavily reliant on the function of hepatic transporters OATP1B1/3 and MRP2. This comprehensive understanding across species is indispensable for the design of non-clinical studies and the interpretation of clinical data in the development of this compound and related molecules.
References
Investigating the Anti-inflammatory Properties of Valsartan In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valsartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed therapeutic agent for hypertension and heart failure.[1] Beyond its well-established role in regulating blood pressure, a growing body of evidence highlights its pleiotropic effects, including significant anti-inflammatory properties. These effects are independent of its blood pressure-lowering action and suggest a broader therapeutic potential in inflammatory-driven pathologies such as atherosclerosis. This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and development in this area.
Core Anti-inflammatory Mechanisms of this compound
In vitro studies have elucidated several key pathways through which this compound exerts its anti-inflammatory effects. These primarily revolve around the inhibition of pro-inflammatory signaling cascades, reduction of oxidative stress, and modulation of inflammatory cytokine production.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[2] Angiotensin II is known to be a pro-inflammatory mediator that can activate this pathway.[3] this compound, by blocking the AT1 receptor, effectively suppresses NF-κB activation.[3][4]
In vitro evidence demonstrates that this compound treatment leads to:
-
A significant decrease in the nuclear translocation and DNA binding activity of NF-κB.
-
A reduction in the expression of the p65 subunit of NF-κB.
-
An increase in the expression of Inhibitor of κB (IκB), the protein that sequesters NF-κB in the cytoplasm.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to strongly suppress the transcriptional activity of NF-κB. Similarly, in LPS-treated BEAS-2B lung cells, this compound attenuated the phosphorylation of the p65 subunit in a dose-dependent manner.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation. Studies have shown that this compound can inhibit the activation of these key kinases. In an in-vitro model of LPS-induced acute lung injury using BEAS-2B cells, this compound dose-dependently attenuated the LPS-mediated increase in the phosphorylation of p38, ERK, and JNK.
Reduction of Pro-inflammatory Cytokines and Mediators
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. In vitro experiments consistently demonstrate that this compound treatment significantly decreases the secretion of key inflammatory mediators.
-
Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): In LPS-stimulated BEAS-2B cells, this compound (20-80 µM) improved the overexpression of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels. Similar reductions in TNF-α and IL-6 have been observed in other models. One study also noted that this compound reduced IL-1β secretion from peripheral blood mononuclear cells (PBMCs) of hypertensive patients.
-
Nitric Oxide (NO): While constitutive NO production by eNOS is vasoprotective, inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, contributing to tissue damage. This compound has been shown to increase beneficial NO production from endothelial cells (ECs) through activation of eNOS via the Src/PI3K/Akt pathway.
Attenuation of Oxidative Stress
Oxidative stress and inflammation are intricately linked, with each process capable of amplifying the other. Angiotensin II is a known promoter of oxidative stress. This compound exhibits significant antioxidant properties by reducing the generation of reactive oxygen species (ROS). In vitro studies have shown that this compound can:
-
Inhibit ROS generation by polymorphonuclear (PMN) and mononuclear cells (MNC).
-
Ameliorate protein glycation and oxidation under various conditions.
-
Inhibit AT1-AA-induced ROS generation in endothelial progenitor cells.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activity
Some angiotensin II receptor blockers (ARBs), such as telmisartan, are known to have PPAR-γ agonist activity, which contributes to their anti-inflammatory and insulin-sensitizing effects. The role of PPAR-γ in this compound's action is less clear. Some studies report that this compound has no significant PPAR-γ agonist activity. However, other research suggests that this compound does have a binding affinity for PPAR-γ and can stimulate PPAR-γ signaling, albeit with a lower potency than telmisartan. This agonism may contribute to its anti-inflammatory profile.
Effects on Endothelial Cells and Monocyte Adhesion
Chronic inflammation of the vascular endothelium is a critical early step in atherosclerosis. This compound has demonstrated protective effects on endothelial cells. It can reduce monocyte adhesion to endothelial cells, a key event in the formation of atherosclerotic plaques. Furthermore, this compound promotes endothelial health by increasing the production of vasoprotective nitric oxide via eNOS activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in in-vitro studies.
Table 1: Effect of this compound on Inflammatory Signaling Pathways
| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |
| Mononuclear Cells | Endogenous | 160 mg/day (in vivo) | NF-κB (binding activity) | Significant decrease (P < 0.01) | |
| Mononuclear Cells | Endogenous | 160 mg/day (in vivo) | p65 (protein expression) | Significant decrease (P < 0.01) | |
| Mononuclear Cells | Endogenous | 160 mg/day (in vivo) | IκB (expression) | Significant increase (P < 0.05) | |
| BEAS-2B Cells | LPS (10 µg/mL) | 20, 40, 80 µM | p-p65, p-p38, p-ERK, p-JNK | Dose-dependent decrease | |
| RAW 264.7 Cells | LPS | Not specified | NF-κB (transcriptional activity) | Strong suppression |
Table 2: Effect of this compound on Cytokines and Oxidative Stress
| Cell Type | Inflammatory Stimulus | This compound Concentration | Marker | Observed Effect | Reference |
| PMN & MNC | Endogenous | 160 mg/day (in vivo) | ROS Generation | Fell by >40% (P < 0.01) | |
| BEAS-2B Cells | LPS (10 µg/mL) | 20, 40, 80 µM | TNF-α, IL-6, IL-1β (mRNA & protein) | Dose-dependent decrease | |
| PBMCs | LPS | 80 mg/day (in vivo) | IL-1β Secretion | Decreased from 2857 to 2146 pg/ml (P<0.05) | |
| Bovine Aortic ECs | None | 10 µM | Nitrite (NO metabolite) | Significant increase at 6h, peak at 24h | |
| Bovine Aortic ECs | None | 10 µM | cGMP | Significant increase at 24h | |
| Endothelial Progenitor Cells | AT1-AA | 2 µM | ROS Generation | Inhibition |
Experimental Protocols
This section provides detailed methodologies for common in-vitro assays used to evaluate the anti-inflammatory properties of this compound.
General Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW 264.7 cells, human bronchial epithelial BEAS-2B cells, or human/bovine aortic endothelial cells (HAECs/BAECs) are commonly used.
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for PBMCs) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in multi-well plates (e.g., 96-well, 24-well, or 6-well depending on the assay) and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours) before adding the inflammatory stimulus (e.g., 10 µg/mL LPS) for the desired incubation period (e.g., 24 hours).
LPS-Induced Inflammation and Cytokine Measurement (ELISA)
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Seeding: Seed RAW 264.7 or BEAS-2B cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with medium containing this compound at various concentrations (e.g., 20, 40, 80 µM) for 2 hours.
-
Stimulation: Add LPS (final concentration, e.g., 10 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blotting for Signaling Proteins (NF-κB and MAPK)
This method is used to quantify changes in the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound and/or an inflammatory stimulus as described previously.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM Dihydroethidium (DHE) or a similar ROS-sensitive fluorescent probe in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again to remove the excess probe. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
Conclusion
The in-vitro evidence strongly supports the role of this compound as an anti-inflammatory agent, acting beyond its primary function as an AT1 receptor antagonist. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, reduce the production of key pro-inflammatory cytokines, and attenuate oxidative stress provides a multi-faceted mechanism for its beneficial effects. For researchers and drug development professionals, these findings open avenues for exploring this compound and other ARBs in the context of chronic inflammatory diseases where the renin-angiotensin system is implicated. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and executing further investigations into the vasoprotective and anti-inflammatory potential of this important therapeutic compound.
References
Valsartan's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension, heart failure, and diabetic nephropathy.[1][2][3] Its therapeutic efficacy stems from its primary mechanism of action: the competitive antagonism of the angiotensin II type 1 (AT1) receptor.[1][4] This blockade disrupts the physiological effects of angiotensin II, a key peptide hormone in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. Beyond its well-established hemodynamic effects, this compound exerts pleiotropic effects at the cellular level by modulating a complex network of intracellular signaling pathways. This guide provides an in-depth technical overview of this compound's engagement with these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action
This compound exerts its effects by selectively binding to the AT1 receptor, preventing angiotensin II from initiating its downstream signaling cascades. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, couples to several G proteins, most notably Gq/11. This interaction triggers a cascade of intracellular events that ultimately lead to the physiological responses associated with angiotensin II, such as vasoconstriction, inflammation, and cellular growth. This compound's high affinity and selectivity for the AT1 receptor ensure a potent and targeted inhibition of this system.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interaction with the AT1 receptor and its downstream effects.
Table 1: Binding Affinity of this compound and Other ARBs for the AT1 Receptor
| Compound | pKi | Ki (nM) | Reference(s) |
| This compound | 7.65 ± 0.12 | ~22.4 | |
| This compound | - | 2.38 | |
| Candesartan | 8.61 ± 0.21 | ~0.24 | |
| Losartan | 7.17 ± 0.07 | ~67.6 | |
| Telmisartan | 8.19 ± 0.04 | ~6.46 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: IC50 Value of this compound
| Effect | Cell Type | IC50 (nmol/L) | Reference(s) |
| Inhibition of Angiotensin II-induced plasminogen activator inhibitor-1 activity | Rat aortic smooth muscle cells | 21 |
Table 3: Effects of this compound on Protein Phosphorylation
| Protein | Treatment Conditions | Fold Change/Effect | Cell Type | Reference(s) |
| p-eNOS (Ser-1179) | 10 µM this compound for 30 min | Peak phosphorylation | Bovine aortic endothelial cells | |
| p-Akt | 10 µM this compound for 5 min | Significant increase | Bovine aortic endothelial cells | |
| p-ERK1/2 | Ang II stimulation with this compound | Inhibition of Ang II-induced phosphorylation | Vascular smooth muscle cells | |
| p-CaMKII (Thr287) | This compound treatment in heart failure model | Attenuated increase | Rat ventricular muscle cells |
Key Signaling Pathways Modulated by this compound
This compound's blockade of the AT1 receptor leads to the modulation of several critical intracellular signaling pathways.
The Gq/11-PLC-IP3-Ca2+ Pathway
Angiotensin II binding to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for vasoconstriction in smooth muscle cells. By blocking the AT1 receptor, this compound prevents the initiation of this cascade, leading to vasodilation.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in cell proliferation, differentiation, inflammation, and apoptosis. Angiotensin II, through the AT1 receptor, can activate these pathways. Studies have shown that this compound can inhibit the Angiotensin II-induced phosphorylation and activation of ERK, JNK, and p38 in various cell types, contributing to its anti-proliferative and anti-inflammatory effects.
The PI3K/Akt/eNOS Pathway
This compound has been shown to have beneficial effects on endothelial function, partly through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator. The mechanism involves this compound-induced, Src-dependent phosphorylation of the AT1 receptor, which promotes the dissociation of an inhibitory AT1R-eNOS complex. Subsequently, a Src/PI3K/Akt-dependent phosphorylation of eNOS at Ser-1179 enhances its activity, leading to increased NO production.
The JAK/STAT Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another signaling cascade that can be activated by angiotensin II through the AT1 receptor. This pathway is implicated in inflammation, cell growth, and immune responses. While the direct effects of this compound on the JAK/STAT pathway are still being fully elucidated, its ability to block the AT1 receptor suggests an inhibitory role in Angiotensin II-mediated JAK/STAT activation. Some studies suggest that the protective effects of sacubitril/valsartan may involve modulation of the JAK/STAT pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on cellular signaling pathways.
Western Blotting for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation state of target proteins (e.g., ERK, Akt, eNOS).
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells, endothelial cells) to 70-80% confluency. Serum-starve the cells for 24 hours to reduce basal signaling. Treat the cells with this compound at various concentrations and for different time points. A positive control with an appropriate agonist (e.g., angiotensin II) and a negative control (vehicle) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
Immunoprecipitation for Protein-Protein Interactions
Objective: To investigate the effect of this compound on the interaction between two proteins (e.g., AT1R and eNOS).
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait" protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of target genes.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in this compound-treated samples compared to controls, normalized to the expression of the reference gene (e.g., using the ΔΔCt method).
Conclusion
This compound's therapeutic benefits extend beyond its primary role as an AT1 receptor antagonist. By modulating a network of intracellular signaling pathways, including the Gq/11-PLC-IP3-Ca2+, MAPK, PI3K/Akt/eNOS, and JAK/STAT pathways, this compound exerts a range of cellular effects that contribute to its anti-hypertensive, anti-inflammatory, and anti-proliferative properties. A thorough understanding of these molecular mechanisms is crucial for the continued development and optimization of therapies targeting the renin-angiotensin system. This guide provides a foundational resource for researchers and drug development professionals working to further elucidate the intricate cellular pharmacology of this compound and related compounds.
References
Navigating Early-Phase Clinical Trials for Novel Valsartan Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical components involved in designing and conducting early-phase clinical trials for novel formulations of valsartan. As an angiotensin II receptor blocker (ARB), this compound is a cornerstone in the management of hypertension and heart failure. The development of new formulations—such as orally disintegrating tablets, sustained-release matrices, or combination products—necessitates a rigorous evaluation of their pharmacokinetic profiles, bioavailability, and safety in early clinical development.[1][2][3][4] This guide offers detailed experimental protocols, presents key pharmacokinetic data in a structured format, and visualizes complex pathways and workflows to support the advancement of new this compound therapies.
Core Principles of Early-Phase this compound Studies
Early-phase clinical trials for novel this compound formulations are primarily focused on assessing the safety, tolerability, and pharmacokinetic (PK) properties of the new product. The principal objective is to understand how the formulation influences the rate and extent of this compound absorption. Key study types include:
-
Single Ascending Dose (SAD) Studies: These are typically the first-in-human studies for a novel formulation. Healthy volunteers receive a single dose of the drug, with subsequent cohorts receiving progressively higher doses. The primary goal is to determine the maximum tolerated dose (MTD) and to characterize the single-dose PK profile.
-
Multiple Ascending Dose (MAD) Studies: Following SAD studies, MAD studies evaluate the PK profile, safety, and tolerability of the new formulation after multiple doses. This helps to understand how this compound accumulates in the body and to determine the steady-state pharmacokinetic parameters.
-
Food Effect (FE) Studies: These trials are crucial for oral formulations, as food can significantly alter drug absorption. For this compound, food has been shown to decrease the rate and extent of absorption. These studies are typically single-dose, crossover studies comparing the drug's PK profile under fasted and fed conditions.
-
Bioavailability (BA) and Bioequivalence (BE) Studies: These studies compare the new formulation to an existing, approved this compound product (the reference product). The goal is to determine if the new formulation delivers the same amount of active drug to the bloodstream at the same rate. These are often single-dose, crossover studies conducted in healthy volunteers.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from various early-phase studies. These data are essential for comparing the performance of different formulations and for making informed decisions in drug development.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Fasting Conditions)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | t½ (hr) | Reference |
| Oral Solution | 80 | 3830 ± 1380 | 1.5 (1.0-4.0) | 11400 ± 3400 | 12100 ± 3600 | 6.3 ± 1.6 | Flesch et al., 1997 |
| Capsule (Reference) | 80 | 2339.1 ± 1116.3 | 2.5 (1.0-6.0) | 10898.3 ± 4801.2 | 11524.6 ± 5112.5 | 7.6 ± 2.1 | Wu et al., 2020 |
| Tablet (Test A) | 160 | 4536.7 ± 1834.5 | 3.0 (1.0-6.0) | 26789.4 ± 9876.3 | 28456.1 ± 10123.4 | 8.1 ± 2.3 | Iqbal et al., 2010 |
| Tablet (Test B) | 160 | 5123.4 ± 2011.2 | 2.5 (1.0-5.0) | 29876.5 ± 11234.7 | 31567.8 ± 11987.6 | 7.9 ± 2.0 | Iqbal et al., 2010 |
| Orodispersible Tablet | 40 | 2879 | 1.08 | Not Reported | Not Reported | Not Reported | Sulta et al., 2014 |
| Conventional Tablet | 40 | 1471 | 2.17 | Not Reported | Not Reported | Not Reported | Sulta et al., 2014 |
Data are presented as mean ± standard deviation or median (range) as reported in the source.
Table 2: Food Effect on the Bioavailability of this compound Formulations
| Formulation | Condition | Cmax Ratio (Fed/Fasted) | 90% CI for Cmax Ratio | AUC Ratio (Fed/Fasted) | 90% CI for AUC Ratio | Reference |
| Amlodipine/Valsartan (10/160 mg) | High-Fat Meal | 0.86 | 0.73 - 1.02 | 0.94 | 0.81 - 1.10 | Sunkara et al., 2014 |
| Sacubitril/Valsartan (400 mg) | Low-Fat Meal | ~0.60 | Not Reported | ~0.67 | Not Reported | Singh et al., 2016 |
| Sacubitril/Valsartan (400 mg) | High-Fat Meal | ~0.60 | Not Reported | Unchanged | Not Reported | Singh et al., 2016 |
| This compound Capsules (80 mg) | High-Fat Meal | ~0.50 | Not Reported | ~0.52 | Not Reported | Diovan® Prescribing Information |
Ratios are geometric mean ratios. CI = Confidence Interval.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the successful execution of early-phase clinical trials. Below are representative methodologies for key studies.
Bioequivalence Study Protocol
Objective: To compare the rate and extent of absorption of a test this compound formulation against a reference formulation under fasting conditions.
Study Design:
-
A single-dose, randomized, two-period, two-sequence, crossover study.
-
A washout period of at least 7 to 14 days between dosing periods.
Study Population:
-
Healthy adult male and/or female volunteers, typically aged 18-45 years.
-
Inclusion Criteria: Body Mass Index (BMI) within a specified range (e.g., 19.0 to 28.0 kg/m ²), non-smokers, and medically healthy as determined by medical history, physical examination, and laboratory tests.
-
Exclusion Criteria: History of clinically significant diseases, allergy to this compound or other ARBs, use of any medication that could interfere with the study drug, and pregnancy or lactation.
Dosing and Administration:
-
Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound formulation with a standardized volume of water (e.g., 240 mL).
-
The specific dose strength used should be justified, often the highest strength available.
Blood Sampling:
-
Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points.
-
A typical sampling schedule would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
Analytical Method:
-
This compound concentrations in plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantitation (LLOQ) for this compound is typically around 7.00 ng/mL.
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½) are calculated using non-compartmental analysis.
-
Log-transformed Cmax, AUC0-t, and AUC0-∞ are analyzed using an Analysis of Variance (ANOVA) model.
-
Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratio (test/reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
Food Effect Study Protocol
Objective: To assess the effect of a high-fat meal on the bioavailability of a novel this compound formulation.
Study Design:
-
A single-dose, randomized, open-label, two-period, two-sequence, crossover study.
-
Subjects receive the formulation under fasting conditions in one period and after a standardized high-fat, high-calorie meal in the other period.
Standardized Meal:
-
The high-fat, high-calorie meal should be consumed within 30 minutes prior to drug administration and typically consists of 800-1000 kcal, with approximately 50% of calories from fat.
The remaining aspects of the study design, including population, dosing, sampling, and analysis, are similar to the bioequivalence study protocol, with the key difference being the comparison between fed and fasted states rather than between two formulations.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the development of novel this compound formulations.
Caption: Mechanism of action of this compound within the RAAS pathway.
Caption: A typical workflow for early-phase clinical trials of new this compound formulations.
Caption: Signaling pathway for this compound's effect on eNOS activation.
Conclusion
The successful development of novel this compound formulations hinges on meticulously planned and executed early-phase clinical trials. A thorough understanding of the drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, is paramount. By employing robust study designs, such as those outlined in this guide, and adhering to rigorous analytical and statistical methods, researchers can effectively characterize the performance of new formulations. The data and protocols presented herein provide a foundational framework for drug development professionals to navigate the complexities of early-phase clinical research and ultimately contribute to the availability of improved therapeutic options for patients with cardiovascular disease.
References
Unveiling the Unintended Pharmacology: An In-depth Exploration of Valsartan's Off-Target Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the off-target effects of valsartan, an angiotensin II receptor blocker (ARB), as observed in various preclinical models. While its primary mechanism of action revolves around the selective blockade of the angiotensin II type 1 (AT1) receptor, a growing body of evidence suggests that this compound and its metabolites can elicit pharmacological responses beyond this intended target. Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile, and may unveil novel therapeutic opportunities. This document provides a detailed overview of key experimental findings, the methodologies employed, and the signaling pathways implicated in these unintended actions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the off-target effects of this compound and its metabolite.
Table 1: Off-Target Effect of this compound Metabolite on Platelet Aggregation
| Parameter | Preclinical Model | Treatment | Concentration/Dose | Result | Reference |
| Platelet Aggregation | In vitro | 4-hydroxyvaleryl-valsartan | Not Specified | Potent inhibition | [1][2] |
Note: Specific quantitative data on the extent of inhibition was not available in the reviewed literature.
Table 2: Effects of this compound on Signaling Pathways and Biomarkers in Various Preclinical Models
| Parameter | Preclinical Model | Treatment | Dose | Result | Reference |
| Nitric Oxide (NO) Production | Bovine and Human Aortic Endothelial Cells | This compound | Not Specified | Increased | [3] |
| Endothelial NO Synthase (eNOS) Phosphorylation | Bovine and Human Aortic Endothelial Cells | This compound | Not Specified | Increased | [3] |
| Vascular Endothelial Growth Factor (VEGF) Synthesis | Mouse Bone Marrow Mesenchymal Stem Cells | This compound | Not Specified | Attenuated Angiotensin II-induced promotion | [4] |
| Soluble GluAP Activity | Medulla of normotensive and hypertensive rats | This compound | Not Specified | Decreased | |
| Soluble CysAP Activity | Renal cortex of sham-operated rats | This compound | Not Specified | Decreased | |
| Soluble CysAP Activity | Renal medulla of sham-operated and hypertensive rats | This compound | Not Specified | Decreased | |
| Periostin Expression | Infarcted myocardium of rats | This compound | Not Specified | Significantly attenuated | |
| Serum Nitric Oxide (NO) Levels | Chronically stressed mice | This compound | Not Specified | Non-significant decrease compared to stress group |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's off-target effects.
Assessment of Nitric Oxide Production in Endothelial Cells
-
Objective: To determine the effect of this compound on nitric oxide (NO) production in endothelial cells.
-
Cell Lines: Bovine Aortic Endothelial Cells (BAECs) and Human Aortic Endothelial Cells (HAECs).
-
Methodology:
-
Griess Reagent Assay: This assay measures nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant.
-
Cells are treated with this compound for a specified duration.
-
The supernatant is collected and mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The formation of a purple azo compound is measured spectrophotometrically at a specific wavelength (typically around 540 nm).
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
-
DAF-2 DA Fluorescence Staining: This method directly visualizes intracellular NO production.
-
Cells are loaded with 4,5-diaminofluorescein diacetate (DAF-2 DA), a non-fluorescent probe.
-
In the presence of NO, DAF-2 DA is converted to the highly fluorescent triazolofluorescein (DAF-2T).
-
Following this compound treatment, the increase in fluorescence intensity is measured using fluorescence microscopy or a plate reader.
-
-
cGMP ELISA: As NO activates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), measuring intracellular cGMP levels serves as an indirect measure of NO bioactivity.
-
Cells are treated with this compound.
-
Cell lysates are prepared, and the concentration of cGMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Evaluation of Protein-Protein Interactions
-
Objective: To investigate the effect of this compound on the interaction between the AT1 receptor and endothelial nitric oxide synthase (eNOS).
-
Methodology:
-
Immunoprecipitation:
-
Endothelial cells are treated with this compound.
-
Cells are lysed to extract total protein.
-
An antibody specific to either AT1R or eNOS is added to the lysate to bind to the target protein.
-
Protein A/G-agarose beads are used to precipitate the antibody-protein complex.
-
The precipitated complex is washed to remove non-specifically bound proteins.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is probed with a primary antibody against the co-precipitated protein (e.g., if AT1R was immunoprecipitated, the blot is probed for eNOS).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate. A change in the band intensity indicates an alteration in the protein-protein interaction.
-
-
In Vitro Angiogenesis Assay (Tube Formation)
-
Objective: To assess the effect of this compound on the angiogenic potential of mesenchymal stem cells (MSCs).
-
Methodology:
-
Mouse bone marrow-derived MSCs are cultured and treated with Angiotensin II in the presence or absence of this compound.
-
A layer of Matrigel (a basement membrane extract) is prepared in a multi-well plate.
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Conditioned media from the treated MSCs is added to the HUVECs.
-
The formation of capillary-like structures (tubes) by the HUVECs is observed and quantified under a microscope. The total tube length or the number of branch points is measured to assess angiogenic activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows associated with the off-target effects of this compound.
Signaling Pathways
Caption: this compound-induced NO production via Src/PI3K/Akt pathway.
Caption: this compound impairs AngII-induced angiogenesis via the AT1R/PI3K/Akt pathway.
Experimental Workflows
Caption: Workflow for analyzing protein-protein interactions.
Caption: Workflow for assessing in vitro angiogenesis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. This compound regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling [pubmed.ncbi.nlm.nih.gov]
- 4. This compound impairs angiogenesis of mesenchymal stem cells through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Valsartan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of valsartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. By dissecting its molecular architecture, we will explore the critical chemical features that govern its high-affinity binding and therapeutic efficacy in the management of hypertension and other cardiovascular diseases.
The this compound Scaffold: A Symphony of Essential Moieties
This compound's efficacy is not attributed to a single functional group but rather to the synergistic interplay of three key structural components: the biphenyl tetrazole moiety, the acylated L-valine side chain, and the pentanoyl group.[1][2][3][4]
-
Biphenyl Tetrazole: This acidic group is a cornerstone of many "sartan" drugs.[3] The tetrazole ring acts as a bioisostere for a carboxylic acid, offering improved metabolic stability. It plays a crucial role in binding to the AT1 receptor, likely through ionic interactions with positively charged residues in the binding pocket. The biphenyl scaffold serves as a rigid spacer, optimally positioning the acidic tetrazole for receptor engagement.
-
Acylated L-Valine Side Chain: This chiral component is essential for this compound's high affinity and selectivity. The carboxylic acid on the L-valine moiety provides another critical acidic center for receptor interaction. The specific stereochemistry of the L-valine is crucial for optimal binding.
-
Pentanoyl Group: This lipophilic acyl chain contributes to the overall binding affinity, likely through hydrophobic interactions within a non-polar region of the AT1 receptor binding site.
Mechanism of Action: Selective Antagonism of the AT1 Receptor
This compound exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and cardiovascular homeostasis. By binding to the AT1 receptor with high affinity, this compound prevents angiotensin II from binding and initiating its downstream signaling cascade, which includes vasoconstriction, aldosterone secretion, and cellular growth promotion. This selective antagonism leads to vasodilation, reduced sodium and water retention, and ultimately, a lowering of blood pressure.
Signaling Pathway of Angiotensin II and this compound's Intervention
The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor and how this compound intervenes.
Quantitative Structure-Activity Relationship Data
The following tables summarize quantitative data on the binding affinity of this compound and its analogs to the AT1 receptor.
Table 1: Comparative Binding Affinities of Marketed Angiotensin II Receptor Blockers (ARBs)
This table compares the experimentally determined binding affinities (pKi) of several marketed ARBs for the AT1 receptor. A higher pKi value indicates a higher binding affinity.
| Compound | pKi (AT1 Receptor) | Reference |
| Candesartan | 8.61 ± 0.21 | |
| Olmesartan | 8.30 (approx.) | |
| Telmisartan | 8.19 ± 0.04 | |
| This compound | 7.65 ± 0.12 | |
| Irbesartan | 7.90 (approx.) | |
| Losartan | 7.17 ± 0.07 |
Table 2: Calculated Binding Affinities of Designed this compound Analogs
The following data, derived from a molecular docking study, shows the calculated binding affinities of virtually designed this compound analogs with modifications to the carboxylic acid and tetrazole moieties. While not experimental, this data provides valuable insights into the SAR of this compound.
| Compound ID | Modification Description | Calculated Binding Affinity (kcal/mol) |
| This compound (1a) | Parent Compound | -8.5 |
| 1m | Esterification of carboxylic acid with 4-CF3-phenyl group | -9.9 |
| 1n | Esterification of carboxylic acid with 4-CH3-phenyl group | -9.9 |
| 2l | Alkylation of tetrazole with 4-CF3-phenyl group | -9.5 |
| 3l | Amide formation from carboxylic acid with 4-CF3-phenylamine | -10.1 |
| 4h | Ugi reaction product with phenyl and methyl groups | -9.8 |
| 5d | Passerini reaction product with 4-CF3-phenyl isocyanide | -10.5 |
Note: The binding affinities in Table 2 are calculated values from a computational study and are intended to show relative trends in SAR.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol outlines a standard method for determining the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for the AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.
-
Radioligand: [³H]-Valsartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Test compounds (e.g., this compound analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known AT1 receptor antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a radioligand binding assay.
Conclusion
The structure-activity relationship of this compound is a well-defined interplay of its key chemical features. The biphenyl tetrazole and the carboxylic acid of the L-valine moiety are the primary anchors for high-affinity binding to the AT1 receptor, while the pentanoyl group provides additional hydrophobic interactions. The quantitative data, though a mix of experimental and computational results, consistently highlights the importance of these groups. Future drug design efforts targeting the AT1 receptor can leverage this deep understanding of this compound's SAR to develop novel antagonists with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. boa.unimib.it [boa.unimib.it]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Valsartan in Pharmaceutical Formulations by HPLC-UV
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in tablets. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.
Chromatographic Conditions
Several HPLC-UV methods have been reported for the quantification of this compound. A summary of various chromatographic conditions is presented in Table 1 for easy comparison. The choice of column, mobile phase, and detection wavelength can be adapted based on the available instrumentation and specific requirements of the laboratory.
Table 1: Summary of Reported HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Thermo-hypersil ODS (150 mm × 4.6 mm, 5 µm)[3] | Waters Symmetry C18 (250mm × 4.6mm, 5µm)[4] | X terra, RP-18 (100mm x 4.6mm, 5µm)[1] | Zorbax C8 (4.6 mm i.d. X 150 mm, 5 μm) |
| Mobile Phase | Water: Acetonitrile: Glacial Acetic Acid (500:500:1 v/v/v) | 0.02 mM Sodium Dihydrogen Ortho-phosphate (pH 2.5): Acetonitrile (58:42 v/v) | Water: Acetonitrile: Glacial Acetic Acid (550:450:1 v/v/v) | Methanol: 25 mM Potassium Dihydrogen Phosphate (pH 7.3) (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 273 nm | 250 nm | 248 nm | 225 nm |
| Column Temperature | 25°C | 23 ± 1 °C | Ambient | 40°C |
| Injection Volume | 20 µL | 10 µL | 20 µL | Not Specified |
| Retention Time | 4.6 min | Not Specified | 2.53 min | 1.753 min |
Method Validation Summary
The described methods have been validated according to International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Reported Range/Value |
| Linearity Range | 4 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.65% - 100.8% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 1.56 ppm |
| Limit of Quantification (LOQ) | 4.73 ppm |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 15-30 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the same diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 40, 80, 100, 120, and 140 µg/mL).
2. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate for 30 minutes with occasional shaking to ensure complete dissolution of this compound.
-
Cool the solution to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., dilute 5.0 mL to 50 mL for a target concentration of 100 µg/mL).
3. HPLC-UV Analysis
-
Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
4. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak area.
-
Calculation: Calculate the amount of this compound per tablet using the following formula:
Amount of this compound per tablet (mg) = (C × D × A) / W
Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor of the sample solution
-
A = Average tablet weight (mg)
-
W = Weight of tablet powder taken for analysis (mg)
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the HPLC-UV method.
References
Application Note: High-Throughput Quantification of Valsartan in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of valsartan in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high throughput for clinical and pharmacokinetic studies. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the bioanalysis of this compound.
Introduction
This compound is an orally active, potent, and specific angiotensin II receptor blocker used in the management of hypertension and heart failure. Accurate measurement of this compound concentrations in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method that offers high sensitivity, specificity, and a rapid turnaround time for the analysis of this compound in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d3 (internal standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 4000 or equivalent
-
Analytical Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent
Preparation of Solutions
-
Stock Solutions: A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Similarly, a stock solution of the internal standard, this compound-d3 (1 mg/mL), was prepared in methanol. These stock solutions were stored at -20°C.
-
Working Solutions: A series of this compound working solutions were prepared by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.[1] The internal standard working solution (600 ng/mL) was prepared by diluting the this compound-d3 stock solution in the same diluent.[1]
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
Analytical Method
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[1]
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-d3, 600 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2,500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of acetonitrile:water (1:1, v/v) to each well.
-
Vortex the plate for 5 minutes before injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)
-
Column Temperature: 40°C
-
Mobile Phase: A gradient of Mobile Phase A (5 mM ammonium acetate and 0.1% formic acid in water) and Mobile Phase B (acetonitrile) was used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 3.0 µL
-
Gradient Program:
-
0-2.2 min: 48% B
-
2.2-2.3 min: 48-95% B
-
2.3-3.3 min: 95% B
-
3.3-3.4 min: 95-48% B
-
3.4-4.5 min: 48% B
-
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode, using multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: m/z 436.2 → 291.5
-
This compound-d3: m/z 439.2 → 294.2 (Note: Specific transition for d3 may vary, this is an illustrative example based on common fragmentation patterns)
-
-
Source Parameters:
-
Curtain Gas: 25 psi
-
Collision Gas: 5 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 60 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Method Validation
The bioanalytical method was validated in accordance with the US FDA guidelines.
Linearity
The method demonstrated excellent linearity over the concentration range of 5.00 to 10,000 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results are summarized in the table below.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | 75 (Low QC) | 2.5 - 9.2 | 95.5 - 103.1 | 2.9 - 8.0 | 94.6 - 103.4 |
| 8000 (Medium QC) | 2.5 - 9.2 | 95.5 - 103.1 | 2.9 - 8.0 | 94.6 - 103.4 | |
| 15000 (High QC) | 2.5 - 9.2 | 95.5 - 103.1 | 2.9 - 8.0 | 94.6 - 103.4 |
Data adapted from representative values found in literature.
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery for this compound was found to be consistent and reproducible across the different QC levels. One study reported an extraction recovery of 87.22% for this compound. Another study found a recovery of 81.4%.
Stability
The stability of this compound in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. This compound was found to be stable under all tested conditions. For instance, bench-top stability was established for at least 6.8 hours, and long-term stability was confirmed at -50°C for 129 days.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 5.00 - 10,000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | |
| Intra-day Precision (%CV) | 2.5 - 9.2% | |
| Inter-day Precision (%CV) | 2.9 - 8.0% | |
| Intra-day Accuracy | 95.5 - 103.1% | |
| Inter-day Accuracy | 94.6 - 103.4% | |
| Extraction Recovery | ~81-87% | |
| Bench-top Stability | Stable for 6.8 hours | |
| Long-term Stability | Stable for 129 days at -50°C |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS bioanalysis of this compound in human plasma.
Logical Relationship of Method Validation
Caption: Logical relationship of method validation parameters for clinical application.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for large-scale clinical trials and pharmacokinetic studies. The method has been thoroughly validated and meets the criteria for bioanalytical method validation.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Valsartan
Abstract
This application note details a simple, rapid, and precise stability-indicating high-performance liquid chromatography (HPLC) method for the determination of valsartan in bulk drug and pharmaceutical dosage forms.[1][2] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity and stability-indicating properties.[3] The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, delivering isocratic elution. The method effectively separates this compound from its degradation products, proving its suitability for routine quality control and stability analysis.
Introduction
This compound, chemically known as N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine, is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension and congestive heart failure. To ensure the safety and efficacy of pharmaceutical products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities. The ICH guidelines mandate the use of stress testing to generate potential degradation products and to demonstrate the specificity of the analytical method. This document provides a comprehensive protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP or equivalent grade.
-
This compound Tablets: Commercially available tablets.
-
HPLC Grade Acetonitrile and Methanol: Sourced from a reputable supplier.
-
Sodium Dihydrogen Orthophosphate and Orthophosphoric Acid: Analytical reagent grade.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂): Analytical reagent grade.
-
High-Purity Water: Generated from a water purification system (e.g., Milli-Q).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate (pH adjusted to 2.5 with Orthophosphoric Acid) : Acetonitrile (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Solution (100 µg/mL): Weigh and powder 20 this compound tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtered solution to 100 mL with the mobile phase.
Forced Degradation Study Protocol
Prepare a this compound solution at a concentration of 1 mg/mL for all stress studies. After exposure, neutralize the solutions (if necessary) and dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl and reflux at 60 °C for 6 hours.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH and reflux at 70 °C for 1 hour.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 60 °C for 6 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 8 hours.
Diagrams and Visualizations
Caption: Workflow for HPLC Method Development.
Caption: this compound Forced Degradation Pathways.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that separates this compound from its degradation products with good resolution and peak shape. A C18 column was selected for its versatility in reversed-phase chromatography. Various mobile phase compositions were tested. A mixture of phosphate buffer (pH 2.5) and acetonitrile in a 58:42 ratio provided optimal separation with a symmetric peak for this compound at a retention time of approximately 9.4 minutes. A detection wavelength of 254 nm was chosen for adequate sensitivity.
Forced Degradation Results
This compound showed significant degradation under acidic, alkaline, and oxidative stress conditions. It was found to be relatively stable under thermal and photolytic conditions. The chromatograms of the stressed samples showed that all degradation product peaks were well-resolved from the main this compound peak, confirming the stability-indicating nature of the method.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | No. of Degradation Peaks | Resolution (Rs) with this compound |
| Acid (1 M HCl) | 6 hours | ~23.6% | 2 | > 2.0 |
| Alkali (0.1 M NaOH) | 1 hour | ~15.2% | 1 | > 2.5 |
| Oxidative (3% H₂O₂) | 6 hours | ~19.8% | 2 | > 2.0 |
| Thermal (70 °C) | 48 hours | < 2.0% | Not significant | - |
| Photolytic | 8 hours | < 1.0% | Not significant | - |
Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
-
System Suitability: The system suitability parameters were within the acceptable limits, indicating the good performance of the chromatographic system.
Table 3: System Suitability Results (n=6)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 9.38 | %RSD ≤ 1.0 |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| %RSD of Peak Area | 0.45% | ≤ 1.0% |
-
Specificity: The method was found to be specific as there was no interference from excipients or degradation products at the retention time of this compound. Peak purity analysis using a DAD confirmed the homogeneity of the this compound peak in stressed samples.
-
Linearity: The method showed excellent linearity over the concentration range of 2.4-60 µg/mL.
Table 4: Linearity Data
| Parameter | Value |
| Linearity Range | 2.4 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
-
Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150%). The percentage recovery was found to be within the acceptable range.
Table 5: Accuracy (Recovery) Study Results
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 50.0 | 49.8 | 99.6% |
| 100% | 100.0 | 100.4 | 100.4% |
| 150% | 150.0 | 149.1 | 99.4% |
-
Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD values were well within the acceptance limit of ≤ 2%.
Table 6: Precision Study Results
| Precision Type | %RSD (n=6) |
| Repeatability | 0.55% |
| Intermediate Precision | 0.82% |
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The method demonstrated adequate sensitivity.
Table 7: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.33 |
| LOQ | 0.99 |
-
Robustness: The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1). The system suitability parameters remained unaffected, indicating the method's robustness.
Table 8: Robustness Study Results
| Parameter Varied | Retention Time (min) | Tailing Factor |
| Flow Rate (0.9 mL/min) | 10.2 | 1.2 |
| Flow Rate (1.1 mL/min) | 8.5 | 1.2 |
| Acetonitrile (40%) | 10.5 | 1.3 |
| Acetonitrile (44%) | 8.3 | 1.1 |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated as per ICH guidelines. The method is capable of separating this compound from its degradation products formed during forced degradation studies. Therefore, this method can be effectively used for routine quality control analysis and for assessing the stability of this compound in bulk and pharmaceutical formulations.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a specific stability indicating high performance liquid chromatographic method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for Valsartan Administration in Rodent Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of valsartan in rodent models of heart failure. This guide is intended to assist in the design and execution of preclinical studies evaluating the efficacy of this compound and other cardiovascular therapeutics.
Introduction
This compound is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor.[1][2] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a widely used therapeutic agent for hypertension and heart failure.[1][2] In the context of heart failure, this compound helps to reduce cardiac workload, decrease fluid retention, and mitigate adverse cardiac remodeling.[2] Rodent models are crucial for investigating the pathophysiology of heart failure and for the preclinical assessment of novel therapeutics like this compound.
Signaling Pathway of this compound in Heart Failure
This compound's primary mechanism of action is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). In heart failure, the RAAS is chronically activated, leading to a cascade of detrimental effects on the cardiovascular system. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors, resulting in vasoconstriction, sodium and water retention, and the promotion of cardiac hypertrophy and fibrosis. By blocking the AT1 receptor, this compound effectively counteracts these effects, leading to vasodilation, reduced aldosterone secretion, and decreased cardiac stress.
Experimental Protocols
A generalized experimental workflow for this compound administration in a rodent model of heart failure is presented below. Specific details for heart failure induction and this compound administration may vary based on the chosen model and study objectives.
I. Induction of Heart Failure in Rodents
Several models can be used to induce heart failure in rodents, each with its own advantages and limitations. The choice of model should align with the specific research question.
-
Pressure Overload Model (Aortic Constriction):
-
Ascending Aortic Constriction (AAC) or Transverse Aortic Constriction (TAC): This surgical procedure involves narrowing the aorta to increase afterload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure. This model is relevant for studying heart failure resulting from conditions like aortic stenosis and hypertension.
-
-
Volume Overload Model (Arteriovenous Fistula):
-
An arteriovenous fistula is surgically created between an artery and a vein, leading to increased venous return and chronic volume overload on the heart.
-
-
Myocardial Infarction (MI) Model:
-
Coronary Artery Ligation: This involves surgically ligating a coronary artery (typically the left anterior descending artery) to induce a myocardial infarction, which subsequently leads to heart failure.
-
-
Chemically-Induced Cardiomyopathy:
-
Doxorubicin-Induced Cardiomyopathy: Repeated administration of the chemotherapeutic agent doxorubicin can induce cardiotoxicity and a dilated cardiomyopathy phenotype.
-
II. This compound Administration
A. Preparation of this compound Solution:
-
This compound can be dissolved in distilled water with a suspending agent like 0.5% carboxymethyl cellulose (CMC) to ensure uniform suspension. The solution should be prepared fresh before each administration.
B. Route of Administration:
-
Oral Gavage: This is the most common and precise method for delivering a specific dose of this compound to each animal.
-
Drinking Water: this compound can be added to the drinking water for a less stressful, ad libitum administration. However, this method offers less control over the exact dosage consumed by each animal and requires careful monitoring of water intake.
C. Dosage and Treatment Duration:
The optimal dosage and duration of this compound treatment can vary depending on the rodent species, the heart failure model, and the study's objectives. The following table summarizes dosages used in various studies.
| Rodent Model | Heart Failure Induction | This compound Dosage | Administration Route | Treatment Duration | Reference |
| Juvenile Rats | Abdominal Aortic Constriction | 30 mg/kg/day | Intragastric gavage | 4 weeks | |
| Rats | Ascending Aortic Constriction | 31 mg/kg/day | Oral gavage | 10 weeks | |
| Mice | Doxorubicin Injection | 40 mg/kg/day | Orally | 4 weeks | |
| Mice | High-Fat, High-Sucrose Diet | 50 mg/kg/day | Drinking water | 16 weeks | |
| Rats | Doxorubicin Injection | 10 mg/kg/day | Orally | 14 days |
III. Assessment of Cardiac Function and Remodeling
A combination of in-vivo and ex-vivo techniques should be employed to comprehensively assess the effects of this compound treatment.
A. In-Vivo Assessments:
-
Echocardiography: A non-invasive method to serially assess cardiac structure and function. Key parameters include:
-
Left Ventricular Ejection Fraction (LVEF)
-
Left Ventricular Fractional Shortening (LVFS)
-
Left Ventricular Internal Dimensions (LVID)
-
-
Hemodynamic Measurements: Invasive techniques using pressure-volume catheters can provide detailed information on cardiac pressures and volumes.
B. Ex-Vivo Assessments:
-
Histopathology:
-
Hematoxylin and Eosin (H&E) Staining: To assess cardiomyocyte size and overall cardiac morphology.
-
Masson's Trichrome Staining: To quantify the extent of cardiac fibrosis.
-
-
Molecular and Biochemical Analyses:
-
Western Blotting: To quantify the expression of proteins involved in cardiac signaling pathways (e.g., CaMKII, RyR2, PLN).
-
ELISA: To measure levels of biomarkers such as aldosterone and angiotensin II.
-
Summary of Quantitative Data
The following tables summarize key quantitative data from representative studies on this compound administration in rodent models of heart failure.
Table 1: Effects of this compound on Cardiac Function in Rats with AAC-Induced Heart Failure
| Parameter | Sham + Placebo | HF + Placebo | HF + this compound (30 mg/kg/day) |
| LVEF (%) | 85.3 ± 3.5 | 52.1 ± 4.2 | 78.9 ± 3.8 |
| LVFS (%) | 48.7 ± 3.1 | 24.6 ± 2.9 | 42.5 ± 3.3 |
| LVIDs (mm) | 4.1 ± 0.3 | 6.9 ± 0.5 | 4.5 ± 0.4 |
Table 2: Effects of this compound on Cardiac Function in Doxorubicin-Induced Heart Failure in Mice
| Parameter | Control | Model | Model + this compound (40 mg/kg/day) |
| LVEF (%) | ~75 | ~45 | ~60 |
| LVFS (%) | ~40 | ~20 | ~30 |
Note: Values are approximated from graphical data in the cited reference.
Conclusion
The protocols and data presented in these application notes provide a framework for conducting preclinical studies with this compound in rodent models of heart failure. Careful consideration of the appropriate heart failure model, this compound dosage, and administration route is essential for obtaining robust and translatable results. The use of both in-vivo and ex-vivo assessments will allow for a comprehensive evaluation of the therapeutic effects of this compound on cardiac function and remodeling.
References
Application Notes and Protocols for Cell-Based Efficacy Screening of Valsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its therapeutic effects by specifically antagonizing the angiotensin II type 1 (AT1) receptor. This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the efficacy of this compound and other ARBs. These assays are fundamental in preclinical drug development for quantifying receptor binding, functional antagonism, and downstream cellular effects.
The protocols herein describe four key in vitro assays:
-
Angiotensin II Receptor Binding Assay: To determine the binding affinity of this compound to the AT1 receptor.
-
Calcium Mobilization Assay: To functionally assess the inhibition of angiotensin II-induced intracellular calcium release.
-
Reporter Gene Assay: To measure the downstream effects on gene transcription following AT1 receptor blockade.
-
ERK Phosphorylation Assay: To quantify the inhibition of angiotensin II-mediated signaling pathways.
These assays provide a comprehensive profile of this compound's efficacy at the cellular level, offering critical data for dose-response analysis and mechanistic studies.
Key Signaling Pathway: Angiotensin II Type 1 Receptor (AT1R)
Angiotensin II (Ang II) is a key regulator of blood pressure and cardiovascular homeostasis.[1] Its effects are primarily mediated through the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2] Upon Ang II binding, the AT1 receptor couples to Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC).[1][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK), ultimately leading to cellular responses such as vasoconstriction, cell proliferation, and inflammation. This compound acts as a competitive antagonist at the AT1 receptor, blocking the binding of Ang II and thereby inhibiting this signaling cascade.
Caption: Angiotensin II (AT1) Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data for this compound's efficacy as determined by the described cell-based assays.
Table 1: Angiotensin II Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Cell/Tissue Source | Radioligand | Kd (nmol/l) | Ki (nmol/l) | Reference(s) |
| This compound | AT1 | Rat aortic smooth muscle cells | [3H]this compound | 1.44 | - | |
| This compound | AT1 | Rat liver and adrenal membranes | --INVALID-LINK-- Angiotensin II | - | ~5-fold > Losartan | |
| This compound | AT1 | Human adrenal membranes | --INVALID-LINK-- Angiotensin II | - | - |
Table 2: Functional Inhibition of Angiotensin II-Induced Cellular Responses by this compound
| Assay Type | Cell Type | Stimulus (Concentration) | Endpoint Measured | IC50 (nmol/L) | Inhibition (%) | Reference(s) |
| Cell Proliferation | Human coronary artery smooth muscle cells | Angiotensin II (10-6 M) | Cell Count | - | Significant | |
| PAI-1 Secretion | Rat aortic smooth muscle cells | Angiotensin II (100 nmol/L) | PAI-1 Activity | 21 | - | |
| ERK1/2 Phosphorylation | Vascular Smooth Muscle Cells (VSMCs) | Angiotensin II (10-6 mol/L) | p-ERK1/2 levels | - | Significant | |
| Calcium Mobilization | Juxtamedullary efferent arterioles | Angiotensin II (1 nM) | Intracellular Ca2+ concentration | ~10-50 | Significant |
Experimental Protocols
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
Materials:
-
Cells or tissue membranes expressing AT1 receptors (e.g., rat aortic smooth muscle cells, CHO-K1 cells transfected with human AT1 receptor).
-
Radioligand: --INVALID-LINK-- Angiotensin II or [3H]this compound.
-
Unlabeled this compound and Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled this compound (for competition assay) or assay buffer (for total binding).
-
A high concentration of unlabeled Angiotensin II (for non-specific binding).
-
A fixed concentration of radioligand.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Receptor Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Angiotensin II and this compound solutions.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of Angiotensin II (typically EC80) in assay buffer in a separate compound plate.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solutions into the cell plate and incubate for a specified time (e.g., 5-15 minutes).
-
Inject the Angiotensin II solution and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response as a function of this compound concentration to determine the IC50 for the inhibition of the Angiotensin II response.
Caption: Calcium Mobilization Assay Workflow.
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene under the control of a response element that is sensitive to the AT1 receptor signaling pathway.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for the human AT1 receptor.
-
Reporter vector containing a response element (e.g., Serum Response Element - SRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Angiotensin II and this compound solutions.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Protocol:
-
Transfection: Co-transfect the host cells with the AT1 receptor expression vector and the reporter vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour). Then, stimulate the cells with Angiotensin II (at a concentration that gives a robust reporter signal, e.g., EC80) and incubate for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Reporter Assay: Transfer the cell lysates to an assay plate. Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of the Angiotensin II-induced reporter gene expression by this compound and determine the IC50.
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK (p-ERK), a downstream marker of AT1 receptor activation, to assess the inhibitory effect of this compound.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other cells expressing AT1 receptors.
-
Angiotensin II and this compound solutions.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with Angiotensin II for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample. Plot the normalized p-ERK levels as a function of this compound concentration to determine its inhibitory effect.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound and other AT1 receptor antagonists. By employing a combination of binding, functional, and signaling pathway assays, researchers can obtain a comprehensive understanding of a compound's pharmacological profile. The provided protocols offer a starting point for assay development and can be optimized to suit specific experimental needs and cell systems. Careful execution of these assays will yield high-quality, reproducible data crucial for advancing drug discovery and development programs.
References
Application Notes and Protocols: Assessing Valsartan's Effect on Cardiac Remodeling Using In Vivo Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a key pathophysiological process in the progression of heart failure, involves alterations in ventricular size, shape, mass, and function. Valsartan, an angiotensin II receptor blocker (ARB), is a widely used therapeutic agent that has demonstrated efficacy in mitigating adverse cardiac remodeling. This document provides detailed application notes and protocols for utilizing preclinical in vivo imaging techniques to assess the therapeutic effects of this compound on cardiac remodeling. The primary imaging modalities covered are high-frequency echocardiography, cardiac magnetic resonance imaging (CMR), and positron emission tomography (PET) with a focus on fibroblast activation protein inhibitor (FAPI) tracers.
I. Signaling Pathways Modulated by this compound in Cardiac Remodeling
This compound primarily exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascades of the renin-angiotensin-aldosterone system (RAAS). This blockade interferes with key pathways involved in cardiac fibrosis, hypertrophy, and inflammation.
II. High-Frequency Echocardiography
High-frequency echocardiography is a non-invasive, readily available imaging modality for the longitudinal assessment of cardiac structure and function in small animal models.
A. Experimental Protocol
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[1][2]
-
Secure the limbs to integrated ECG electrodes for monitoring heart rate.
-
Depilate the chest area using a chemical depilatory cream one day prior to imaging to ensure optimal probe contact and image quality.[1]
2. Image Acquisition:
-
Utilize a high-frequency ultrasound system (e.g., Vevo 2100 or 3100) with a high-frequency linear array transducer (30-45 MHz).[1][2]
-
Apply pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Obtain B-mode and M-mode images to visualize the left ventricle (LV) from the apex to the aortic valve.
-
Parasternal Short-Axis (SAX) View: Acquire B-mode and M-mode images at the level of the papillary muscles to measure LV dimensions.
-
Apical Four-Chamber View: Use color and pulsed-wave Doppler to assess transmitral and aortic blood flow velocities.
3. Data Analysis:
-
M-mode Measurements: From the SAX view, measure the LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septal (IVS) and LV posterior wall (LVPW) thickness at end-diastole.
-
Functional Calculations:
-
Left Ventricular Ejection Fraction (LVEF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100.
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100.
-
Left Ventricular Mass (LV Mass): 1.05 x [(LVIDd + IVSd + LVPWd)³ - LVIDd³].
-
-
Doppler Measurements: Analyze mitral inflow patterns (E/A ratio) to assess diastolic function.
B. Data Presentation
| Parameter | Control Group (Sham) | Vehicle-Treated Group | This compound-Treated Group |
| LVEF (%) | 75 ± 5 | 40 ± 8 | 55 ± 7 |
| FS (%) | 45 ± 4 | 20 ± 5 | 30 ± 6 |
| LVIDd (mm) | 3.8 ± 0.3 | 5.2 ± 0.4 | 4.5 ± 0.3 |
| LVIDs (mm) | 2.1 ± 0.2 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| LV Mass (mg) | 80 ± 10 | 120 ± 15 | 100 ± 12 |
| E/A ratio | 1.5 ± 0.2 | 0.8 ± 0.3 | 1.2 ± 0.2 |
Note: The data presented in this table are representative and may vary based on the specific animal model and experimental conditions.
III. Cardiac Magnetic Resonance Imaging (CMR)
CMR is the gold standard for the accurate and reproducible quantification of ventricular volumes, mass, and function, and for myocardial tissue characterization, including the detection of fibrosis.
A. Experimental Protocol
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it on a dedicated small-animal MRI cradle.
-
Monitor vital signs, including ECG and respiration, throughout the scan.
2. Image Acquisition:
-
Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
Cine Imaging: Acquire ECG-gated and respiratory-gated steady-state free precession (SSFP) cine images in short-axis and long-axis views to assess cardiac function and volumes.
-
Late Gadolinium Enhancement (LGE):
-
Administer a gadolinium-based contrast agent (e.g., 0.15 mmol/kg).
-
After a 10-15 minute delay, acquire T1-weighted inversion-recovery gradient-echo images to visualize areas of myocardial fibrosis (scar tissue).
-
-
T1 Mapping: Acquire pre- and post-contrast T1 maps using sequences like Modified Look-Locker Inversion recovery (MOLLI) to quantify diffuse myocardial fibrosis and calculate the extracellular volume (ECV) fraction.
3. Data Analysis:
-
Ventricular Volumes and Function:
-
Manually or semi-automatically trace the endocardial and epicardial borders of the LV on the short-axis cine images at end-diastole and end-systole.
-
Calculate LV end-diastolic volume (LVEDV), LV end-systolic volume (LVESV), stroke volume (SV), and LVEF (LVEF = [SV/LVEDV] x 100).
-
-
LGE Quantification:
-
Segment the areas of LGE and express the scar volume as a percentage of the total LV myocardial mass.
-
-
T1 Mapping and ECV:
-
Measure native and post-contrast T1 values in the myocardium and blood pool.
-
Calculate ECV using the formula: ECV = (1 - hematocrit) x (ΔR1myocardium / ΔR1blood pool), where ΔR1 = (1/T1post-contrast) - (1/T1pre-contrast).
-
B. Data Presentation
| Parameter | Control Group (Sham) | Vehicle-Treated Group | This compound-Treated Group |
| LVEF (%) | 78 ± 4 | 42 ± 7 | 58 ± 6 |
| LVEDV (μL) | 100 ± 10 | 180 ± 20 | 140 ± 15 |
| LVESV (μL) | 22 ± 5 | 104 ± 15 | 59 ± 10 |
| LV Mass (mg) | 85 ± 8 | 130 ± 12 | 105 ± 10 |
| LGE (% of LV mass) | 0 | 25 ± 5 | 12 ± 4 |
| ECV (%) | 25 ± 2 | 40 ± 4 | 30 ± 3 |
Note: The data presented in this table are representative and may vary based on the specific animal model and experimental conditions.
IV. Positron Emission Tomography (PET) of Fibroblast Activation
PET imaging with radiolabeled FAPI tracers allows for the non-invasive visualization and quantification of fibroblast activation, a key process in the development of cardiac fibrosis.
A. Experimental Protocol
1. Radiotracer:
-
Use a FAPI tracer, such as 68Ga-FAPI-04 or 18F-FAPI-42.
2. Animal Preparation:
-
Anesthetize the animal as described for other imaging modalities.
3. Image Acquisition:
-
Inject the FAPI tracer intravenously (e.g., 20-25 MBq of 68Ga-FAPI-04).
-
Perform a static PET scan 60 minutes post-injection, often in conjunction with a CT scan for anatomical co-registration and attenuation correction.
4. Data Analysis:
-
Qualitative Assessment: Visually assess the PET/CT images for areas of increased tracer uptake in the myocardium.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) over the heart and other tissues (e.g., blood pool, muscle) to calculate the Standardized Uptake Value (SUV).
-
SUV is calculated as: (radioactivity in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).
-
Calculate the heart-to-blood pool or heart-to-muscle ratio for a semi-quantitative assessment of tracer uptake.
-
B. Data Presentation
| Parameter | Control Group (Sham) | Vehicle-Treated Group | This compound-Treated Group |
| Myocardial SUVmean | 0.5 ± 0.1 | 2.5 ± 0.5 | 1.2 ± 0.3 |
| Heart-to-Blood Pool Ratio | 1.2 ± 0.2 | 4.0 ± 0.8 | 2.0 ± 0.5 |
Note: The data presented in this table are representative and may vary based on the specific animal model and experimental conditions.
V. Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cardiac remodeling in a preclinical model of myocardial infarction (MI).
Conclusion
The use of multi-modal in vivo imaging provides a powerful and comprehensive approach to evaluate the therapeutic efficacy of this compound on cardiac remodeling. High-frequency echocardiography offers a convenient method for longitudinal monitoring of cardiac function, while CMR provides the gold standard for detailed anatomical and tissue characterization. The emerging technique of FAPI-PET imaging adds a molecular dimension by specifically targeting fibroblast activation, a key driver of fibrosis. By integrating these advanced imaging techniques, researchers can gain detailed insights into the mechanisms of action of this compound and accelerate the development of novel therapies for heart failure.
References
Application Notes & Protocols: Formulation of Valsartan for Oral Administration in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[2][3] This poor solubility, particularly in the acidic environment of the stomach, presents a significant challenge for oral formulation development, often leading to low and variable bioavailability (approximately 23-25%).[3][4]
For preclinical oral administration in research settings, it is crucial to employ formulation strategies that enhance the solubility and dissolution rate of this compound to ensure consistent and adequate systemic exposure for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides detailed application notes and protocols for common and effective formulation approaches for this compound in preclinical research.
Formulation Strategies for Preclinical Oral Dosing
Given its low solubility, simply suspending this compound in a common vehicle like water or saline can lead to incomplete dissolution and absorption, resulting in high variability in animal studies. Effective strategies focus on increasing the drug's dissolution rate and apparent solubility in the gastrointestinal tract.
-
Simple Suspensions: While basic, suspensions are often used for initial studies. The key is to use appropriate suspending agents and ensure a uniform, fine particle size of the active pharmaceutical ingredient (API). An extemporaneous suspension can be prepared from commercially available tablets.
-
Lipid-Based Formulations (SMEDDS/Su-SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media. This approach is highly effective for BCS Class II drugs like this compound as it presents the drug in a solubilized state, bypassing the dissolution step and enhancing absorption. Supersaturable SMEDDS (Su-SMEDDS) include a precipitation inhibitor (e.g., a polymer) to maintain a supersaturated state of the drug in the GI tract, further improving absorption.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and greater apparent solubility than the crystalline form, leading to enhanced dissolution.
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following tables summarize quantitative data from various preclinical studies, highlighting the impact of different formulation strategies on the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Tablet Formulations | ||||||
| Marketed IR Tablet | N/A | 6.2 ± 0.25 | 1.5 | 38.46 (AUC₀-α) | 100 (Reference) | |
| Optimized IR Tablet | N/A | 7.5 ± 0.18 | 1.0 | 47.52 (AUC₀-α) | 123.5 | |
| Suspension vs. Solution | ||||||
| Suspension | 160 mg (human dose) | N/A | 3.0 | N/A | 100 (Reference) | |
| Solution | 160 mg (human dose) | 32% Higher vs. Susp. | 1.0 | 109% of Susp. (AUC) | N/A | |
| SMEDDS/Su-SMEDDS Formulations in Rats | ||||||
| VST Suspension | 10 | N/A | N/A | N/A | 100 (Reference) | |
| Su-SMEDDS-T20 | 10 | N/A | N/A | N/A | 262 | |
| Su-SMEDDS-T80 | 10 | N/A | N/A | N/A | 470 | |
| Su-SMEDDS-CR | 10 | N/A | N/A | N/A | 458 | |
| VST Suspension | N/A | N/A | N/A | N/A | 100 (Reference) | |
| Solid SEDDS | N/A | N/A | N/A | N/A | 160 | |
| Raw VST Powder | 10 | N/A | N/A | N/A | 100 (Reference) | |
| Diovan® Powder | 10 | N/A | N/A | N/A | ~100 vs. Raw Powder |
| S-SuSMED Tablets | 10 | N/A | N/A | N/A | 177–198 | |
VST: this compound; IR: Immediate Release; SMEDDS: Self-Microemulsifying Drug Delivery System; Su-SMEDDS: Supersaturable SMEDDS; SEDDS: Self-Emulsifying Drug Delivery System; S-SuSMED: Solidified SuSMEDDS; T20: Tween® 20; T80: Tween® 80; CR: Cremophor® EL.
Table 2: Solubility of this compound in Various Vehicles for SMEDDS Formulation
| Vehicle Type | Vehicle Name | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Oil | Capmul® MCM | 236.6 ± 23.8 | |
| Capryol® 90 | < 236.6 | ||
| Lauroglycol® 90 | < 236.6 | ||
| Surfactant | Tween® 80 | 232.6 ± 20.9 | |
| Cremophor® EL | < 232.6 | ||
| Labrasol® | < 232.6 | ||
| Co-surfactant | Gelucire® 44/14 (GEL) | 688.7 ± 20.7 |
| | Transcutol® P | ~328 | |
Experimental Protocols
This protocol is adapted for preclinical use and is based on methods for preparing suspensions from commercial tablets.
Materials:
-
This compound commercial tablets (e.g., 80 mg)
-
Mortar and pestle
-
Purified Water
-
Ora-Sweet SF® (or a similar sugar-free sweetening vehicle)
-
Graduated cylinders
-
Glass or amber plastic bottle with a child-resistant cap
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the number of tablets required for the desired final concentration and volume. For 50 mL of a 4 mg/mL suspension, you will need (4 mg/mL * 50 mL) = 200 mg of this compound. This corresponds to 2.5 tablets of 80 mg strength.
-
Place the tablets in a clean mortar.
-
Add a small amount of Purified Water (approx. 5-10 mL) to the mortar to wet the tablets and let them disintegrate.
-
Grind the wetted tablets into a fine, uniform paste using the pestle.
-
Gradually add approximately 20 mL of Ora-Sweet SF® to the paste while mixing continuously to form a smooth slurry.
-
Transfer the slurry into a calibrated graduated cylinder or the final storage bottle.
-
Rinse the mortar and pestle with another 20 mL of Ora-Sweet SF® and add this rinsing to the bottle to ensure a complete transfer of the drug.
-
Add sufficient Purified Water to reach the final desired volume (50 mL).
-
Close the bottle and shake vigorously for at least 30 seconds to ensure homogeneity.
-
Place a magnetic stir bar in the suspension and stir continuously before drawing each dose for administration to ensure uniform drug concentration.
-
Stability: Store the suspension under refrigerated conditions (2-8°C). A suspension prepared from commercial tablets has been shown to be stable for at least 30 days. Always label with preparation date, concentration, and storage conditions.
This protocol outlines the steps to screen components and develop a liquid SMEDDS formulation suitable for oral gavage in rodents.
Materials:
-
This compound API powder
-
A selection of oils (e.g., Capmul® MCM, Capryol 90)
-
A selection of surfactants (e.g., Tween® 80, Cremophor® EL, Labrasol®)
-
A selection of co-surfactants (e.g., Transcutol® P, Gelucire® 44/14, PEG 400)
-
Vials, vortex mixer, water bath shaker (25°C or 37°C)
Procedure:
Part A: Component Screening (Solubility Studies)
-
Add an excess amount of this compound powder to 2 mL of each selected vehicle (oil, surfactant, co-surfactant) in separate glass vials.
-
Seal the vials and place them in a water bath shaker at 25°C for 48-72 hours to reach equilibrium. Vortex the vials intermittently.
-
After reaching equilibrium, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 min) to separate the undissolved drug.
-
Carefully collect the supernatant, dilute it with a suitable solvent (e.g., methanol), and determine the concentration of this compound using a validated HPLC-UV method at 250 nm.
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for this compound for further development.
Part B: Formulation Optimization
-
Based on the solubility results, prepare various formulations by mixing the selected oil, surfactant (S), and co-surfactant (CoS) at different ratios (w/w), e.g., S:CoS ratios of 1:1, 1:2, 2:1.
-
For each S:CoS ratio, prepare mixtures with varying oil content (e.g., from 10% to 90%).
-
To evaluate the self-emulsification efficiency, add 100 µL of each formulation to 200 mL of distilled water in a beaker with gentle stirring.
-
Observe the emulsification time and the appearance of the resulting emulsion (e.g., clear/transparent, bluish-white, or milky). A rapid emulsification time (< 1 minute) and a clear to bluish-white appearance are desirable.
-
Measure the droplet size and polydispersity index (PDI) of the resulting microemulsions using a dynamic light scattering (DLS) instrument. A droplet size < 200 nm with a low PDI (< 0.3) is typically targeted.
-
Select the optimal ratio of oil/S/CoS that provides a small droplet size and rapid emulsification.
-
Dissolve the desired amount of this compound into the optimized blank SMEDDS formulation. Ensure the drug is fully dissolved, using slight warming if necessary.
This protocol is essential for comparing the release profile of different formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle method)
-
Dissolution medium: 900 mL of pH 1.2 buffer (0.1N HCl) or pH 6.8 phosphate buffer.
-
This compound formulation (e.g., tablet, capsule, or liquid SMEDDS equivalent to a specific dose)
-
Syringes and filters (0.45 µm)
Procedure:
-
Set up the dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed, typically to 50 rpm.
-
Introduce the this compound formulation into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately filter the sample through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug released at each time point.
This protocol provides a general workflow for an oral PK study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
The prepared this compound formulation.
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microtubes).
-
Centrifuge.
-
Anesthetic (for terminal bleed if required).
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing but allow free access to water.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., n=6-8 per group). Include a control group receiving a simple suspension.
-
Administer the specific this compound formulation to each rat via oral gavage at the target dose (e.g., 10 mg/kg). Note the exact time of administration for each animal.
-
Collect blood samples (approx. 200-250 µL) from the jugular or saphenous vein at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Place blood samples into EDTA-coated tubes, mix gently, and immediately centrifuge (e.g., 4000 g for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, relative bioavailability) using non-compartmental analysis software.
Mandatory Visualizations
Caption: Workflow for developing and selecting an oral this compound formulation for preclinical studies.
Caption: Step-by-step experimental workflow for a typical preclinical oral pharmacokinetic study.
Caption: Simplified diagram of the RAAS pathway showing the site of action for this compound.
References
Application Notes & Protocols: Analytical Method Validation for Valsartan and its Impurities
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of valsartan and the detection of its impurities. The methodologies are based on established scientific literature and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[3] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[4] Robust and validated analytical methods are therefore crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products.
This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its process-related impurities, as well as degradation products formed under stress conditions.
Analytical Method Protocol
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of this compound and its impurities is a stability-indicating reversed-phase HPLC (RP-HPLC) method.[5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Inertsil ODS-3v, 150 x 4.6 mm, 5 µm; Symmetry C18, 250mm x 4.6mm, 5µ) |
| Mobile Phase | A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. For example: Solvent A: 0.1% Orthophosphoric acid in water. Solvent B: Acetonitrile. Another example is a mixture of methanol and water (pH adjusted). |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection Wavelength | 228 nm, 230 nm, or 265 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 - 20 µL |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known this compound impurities in the diluent.
-
Sample Solution: For tablets, accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to a specific amount of this compound. Disperse the powder in the diluent, sonicate to dissolve, and filter to remove excipients. Dilute the filtrate to a suitable concentration for analysis.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are:
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution multiple times and evaluating parameters such as:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% for replicate injections |
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug substance or product with an acid solution (e.g., 1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 6 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug substance or product with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance or product with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance or product to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. The method is considered specific if the degradation products are well-resolved from the main this compound peak and from each other.
Example of Forced Degradation Results:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1 M HCl | 6 hours | 60 °C | 23.61% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60 °C | No significant degradation observed in some studies |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 60 °C | 19.77% |
| Thermal Degradation | Dry Heat | - | 60 °C | No significant degradation observed in some studies |
| Photolytic Degradation | UV Light | - | Ambient | No significant degradation observed in some studies |
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol for Linearity:
-
Prepare a series of at least five solutions of this compound and its impurities at different concentrations, typically ranging from the Limit of Quantification (LOQ) to 150% of the working concentration.
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol for Accuracy:
-
Spike a placebo or a known concentration of the drug product with known amounts of this compound and its impurities at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analyze the spiked samples in triplicate at each level.
-
Calculate the percentage recovery of the added analyte.
Acceptance Criteria:
-
Recovery: Typically between 98.0% and 102.0%.
Example of Accuracy Data:
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| This compound | 80% | 99.5% | < 2.0% |
| 100% | 100.2% | < 2.0% | |
| 120% | 99.8% | < 2.0% | |
| Impurity A | LOQ | 101.5% | < 5.0% |
| 100% | 99.0% | < 2.0% | |
| 150% | 100.5% | < 2.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Protocol for Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
%RSD: ≤ 2.0% for the assay of the active substance and ≤ 5.0% for impurities.
Example of Precision Data:
| Parameter | This compound Assay (%RSD) | Impurity A (%RSD) |
| Repeatability | 0.8% | 2.5% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.2% | 3.8% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.5% | 4.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Example of LOD and LOQ Values:
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.261 | 0.791 |
| Impurity B | 0.085 | - |
| Impurity C | 0.327 | - |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol for Robustness:
-
Introduce small variations in the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2 °C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze the samples under these modified conditions.
-
Evaluate the effect on the system suitability parameters and the assay results.
Acceptance Criteria:
-
The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Study Workflow.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Valsartan and its Metabolite in Human Urine using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist used for the treatment of hypertension and heart failure.[1][2] It selectively blocks the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1][2] Monitoring the concentration of this compound and its primary metabolite in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment.
This compound undergoes minimal metabolism, with approximately 20% of a dose being recovered as metabolites.[3] The main metabolite is valeryl 4-hydroxy this compound, an inactive product formed through oxidation. This hydroxylation is catalyzed exclusively by the cytochrome P450 enzyme CYP2C9 in human liver microsomes.
This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolite, valeryl 4-hydroxy this compound, in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and throughput for reliable bioanalytical results.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is the hydroxylation of the valeryl group, a reaction mediated by the CYP2C9 enzyme.
Caption: Metabolic conversion of this compound to its primary metabolite.
Principle of the Method
This method utilizes a robust sample preparation step involving solid-phase extraction (SPE) to isolate this compound and valeryl 4-hydroxy this compound from the urine matrix. The purified extracts are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and Valeryl 4-hydroxy this compound reference standards, this compound-d9 (Internal Standard).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.
-
Equipment: UPLC system, Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source, Vortex mixer, Centrifuge, Nitrogen evaporator.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, valeryl 4-hydroxy this compound, and this compound-d9 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.
-
Calibration Standards and Quality Controls (QCs): Spike blank human urine with appropriate volumes of the working solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the sample extraction process.
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
-
Pre-treatment: To 0.5 mL of urine sample (calibration standard, QC, or unknown), add the internal standard (this compound-d9). Vortex, then add 0.5 mL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: UPLC Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold for 1.0 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 4.5 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Data Presentation and Quantification
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting the peak area ratio against the analyte concentration of the prepared calibration standards using a weighted (1/x²) linear regression. The concentration of this compound and its metabolite in the QC and unknown samples is then determined from this curve.
Table 3: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 436.3 | 291.2 | ~2.1 |
| Valeryl 4-hydroxy this compound | 452.3 | 291.2 | ~1.8 |
| This compound-d9 (IS) | 445.3 | 291.2 | ~2.1 |
Table 4: Method Validation Summary (Typical Expected Performance)
| Parameter | This compound | Valeryl 4-hydroxy this compound |
| Linearity Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | 85 - 115% | 85 - 115% |
| Recovery | > 90% | > 90% |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable protocol for the simultaneous quantification of this compound and its primary metabolite, valeryl 4-hydroxy this compound, in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and accurate results suitable for clinical and pharmaceutical research applications.
References
Protocol for Assessing Valsartan's Impact on Renal Function in Animal Models
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure.[1][2] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.[1][2] Beyond its antihypertensive effects, this compound has demonstrated significant renal-protective properties in both clinical and preclinical studies.[3] These protocols outline key methodologies for assessing the impact of this compound on renal function in various animal models of kidney injury.
The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and fluid balance. In kidney disease, overactivation of the RAAS can lead to glomerular hypertension, proteinuria, inflammation, and fibrosis, ultimately contributing to the progression of renal damage. This compound's blockade of the AT1 receptor interrupts this pathological cascade, offering a therapeutic strategy to slow the progression of chronic kidney disease.
Animal Models of Renal Dysfunction
The selection of an appropriate animal model is critical for investigating the specific aspects of this compound's effects on renal function. Common models include:
-
Diabetic Nephropathy Models:
-
Streptozotocin (STZ)-induced diabetes: In rats, a single intraperitoneal injection of STZ (e.g., 60 mg/kg) can induce hyperglycemia, leading to the development of diabetic nephropathy characteristics. In some protocols, a unilateral nephrectomy is performed to accelerate renal damage.
-
db/db mice: These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and a renal pathology that mimics human type 2 diabetic nephropathy.
-
-
Drug-Induced Nephrotoxicity Models:
-
Doxorubicin (DXR)-induced nephropathy: A single injection of DXR (e.g., 6.5 mg/kg) in rats can induce glomerular damage and proteinuria.
-
Gentamicin-induced nephrotoxicity: Repeated administration of gentamicin (e.g., 80 mg/kg, IP) for several days in rabbits can cause acute tubular necrosis.
-
-
Ischemia-Reperfusion (I/R) Injury Models:
-
Surgical clamping of the renal artery for a defined period (e.g., 45 minutes) followed by reperfusion induces acute kidney injury characterized by tubular damage and inflammation.
-
-
Cardiorenal Syndrome Models:
-
Myocardial infarction induced by surgical ligation of a coronary artery in rats can lead to heart failure and subsequent renal dysfunction.
-
Experimental Protocols
This compound Administration
This compound is typically administered orally. It can be dissolved in a suitable vehicle such as normal saline or distilled water.
-
Gavage: Administration via oral gavage ensures accurate dosing. Dosages in rat models have ranged from 10 mg/kg/day to high doses of 30 mg/kg/day or more.
-
Drinking Water: For longer-term studies, administering this compound in the drinking water can reduce animal stress.
Sample Collection and Processing
-
Urine Collection: Animals should be housed in metabolic cages for 24-hour urine collection to measure urine volume and protein/albumin excretion.
-
Blood Collection: Blood samples can be collected via tail vein, saphenous vein, or cardiac puncture at the end of the study. Serum or plasma should be separated by centrifugation and stored at -80°C for biochemical analysis.
-
Tissue Collection: At the termination of the experiment, animals are euthanized, and kidneys are harvested. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical assays.
Assessment of Renal Function
Biochemical Parameters:
A panel of biomarkers should be assessed to provide a comprehensive evaluation of renal function. For many years, blood urea nitrogen (BUN) and serum creatinine have been the standard for assessing kidney function.
| Parameter | Sample Type | Typical Method | Significance |
| Serum Creatinine (SCr) | Serum | Colorimetric Assay (Jaffe method) or Enzymatic Assay | An indicator of glomerular filtration rate (GFR); increased levels suggest impaired kidney function. |
| Blood Urea Nitrogen (BUN) | Serum | Colorimetric Assay | A marker of renal function; elevated levels indicate reduced urea clearance by the kidneys. |
| Creatinine Clearance (CrCl) | Serum and Urine | Calculation based on serum and urine creatinine, and urine flow rate | A more direct measure of GFR. |
| Urinary Albumin/Protein | Urine | ELISA or Colorimetric Assay (e.g., Bradford or BCA) | A key indicator of glomerular injury and progression of chronic kidney disease. |
Histopathological Analysis
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of kidney structures, including glomeruli and tubules. Pathological changes to look for include tubular cell swelling, interstitial edema, necrosis, and inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS) Staining: To visualize the basement membranes of glomeruli and tubules, and to assess mesangial matrix expansion.
-
Masson's Trichrome or Picrosirius Red Staining: To detect and quantify collagen deposition as a measure of renal fibrosis.
Analysis of Oxidative Stress and Inflammation
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation, can be measured in kidney tissue homogenates using a colorimetric assay.
-
Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx): Activities of these antioxidant enzymes can be measured in kidney tissue homogenates.
-
Reduced Glutathione (GSH): Levels can be quantified in kidney tissue.
-
-
Inflammatory Markers:
-
Cytokines (e.g., TNF-α, IL-1β, IL-6) and Chemokines (e.g., MCP-1): Can be measured in kidney tissue homogenates or serum by ELISA or multiplex assays.
-
NF-κB: The activation of this key inflammatory transcription factor can be assessed by Western blot or immunohistochemistry.
-
Analysis of Fibrosis Markers
-
Transforming Growth Factor-beta 1 (TGF-β1): A key profibrotic cytokine, its expression can be measured by RT-qPCR or Western blot.
-
Extracellular Matrix Proteins (e.g., Fibronectin, Laminin, Type IV Collagen): Their expression can be quantified by immunohistochemistry, Western blot, or RT-qPCR.
Data Presentation
Table 1: Effect of this compound on Renal Function Parameters in a Diabetic Rat Model
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | 24h Urinary Protein (mg/24h) |
| Control | 0.5 ± 0.1 | 20 ± 2 | 15 ± 3 |
| Diabetic Model | 1.2 ± 0.2 | 55 ± 5 | 150 ± 20 |
| Diabetic + this compound (Low Dose) | 0.9 ± 0.1 | 40 ± 4 | 80 ± 15 |
| Diabetic + this compound (High Dose) | 0.7 ± 0.1 | 30 ± 3 | 45 ± 10 |
Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers in Kidney Tissue
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | TNF-α (pg/mg protein) |
| Control | 2.5 ± 0.3 | 150 ± 10 | 50 ± 5 |
| Ischemia/Reperfusion | 8.0 ± 0.9 | 75 ± 8 | 200 ± 25 |
| I/R + this compound | 4.0 ± 0.5 | 120 ± 12 | 90 ± 10 |
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in the kidney.
Experimental Workflow
Caption: Workflow for assessing this compound's renal impact.
References
Application Notes and Protocols for High-Throughput Screening of Valsartan Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key regulator in the renin-angiotensin system (RAS). Blockade of the AT1 receptor by this compound and its analogues leads to vasodilation and a reduction in blood pressure, making it a cornerstone in the treatment of hypertension and heart failure.[1] The discovery of novel this compound analogues with improved pharmacokinetic or pharmacodynamic properties is a significant area of research in cardiovascular drug development. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries that modulate the activity of the AT1 receptor.
These application notes provide detailed protocols for three robust HTS assays suitable for the identification and characterization of this compound analogues: a radioligand binding assay, a cell-based calcium mobilization assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and its analogues obtained from the described HTS assays. This format allows for a clear and direct comparison of the potency and efficacy of the screened compounds.
| Compound ID | Radioligand Binding IC50 (nM) | Calcium Mobilization IC50 (nM) | TR-FRET IC50 (nM) |
| This compound | 8.5 | 12.3 | 9.8 |
| Analogue A | 5.2 | 8.9 | 6.1 |
| Analogue B | 15.6 | 22.1 | 18.4 |
| Analogue C | 2.1 | 4.5 | 3.2 |
| Analogue D | >1000 | >1000 | >1000 |
Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand angiotensin II, activates the Gq/11 protein. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key event in vasoconstriction and other physiological responses. This compound and its analogues act as competitive antagonists, blocking the binding of angiotensin II to the AT1 receptor and thereby inhibiting this signaling pathway.
Caption: Angiotensin II Receptor (AT1R) Signaling Pathway.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human AT1 receptor.[2][3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogues dissolved in 100% DMSO.
-
Non-specific Binding Control: 1 µM unlabeled Angiotensin II.
-
96-well Filter Plates: Glass fiber C (GF/C) plates pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [125I]-[Sar1,Ile8]Angiotensin II to all wells at a final concentration equal to its Kd (approximately 0.8 nM).
-
Add 100 µL of cell membrane suspension (5-10 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-treated GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of specific binding for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of test compounds to inhibit angiotensin II-induced intracellular calcium release in cells expressing the AT1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human AT1 receptor.
-
Cell Culture Medium: Ham's F-12K medium with 10% FBS for CHO-K1 cells.
-
Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit or similar.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
Agonist: Angiotensin II.
-
Test Compounds: this compound analogues dissolved in 100% DMSO.
-
384-well Black-walled, Clear-bottom Plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Protocol:
-
Seed the AT1R-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add 25 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Prepare serial dilutions of the test compounds and a stock solution of angiotensin II in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add 12.5 µL of the test compound (or buffer for control wells) to the cell plate and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
The instrument will then add 12.5 µL of angiotensin II (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells.
-
Monitor the fluorescence signal (typically excitation at 485 nm and emission at 525 nm) before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the angiotensin II-induced calcium response for each test compound concentration and determine the IC50 value.
References
- 1. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand binding and functional properties of human angiotensin AT1 receptors in transiently and stably expressed CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable expression of a truncated AT1A receptor in CHO-K1 cells. The carboxyl-terminal region directs agonist-induced internalization but not receptor signaling or desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Immunohistochemical Localization of Angiotensin II Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of Angiotensin II (ATII) receptors, specifically the AT1 and AT2 subtypes. This document outlines detailed protocols, data interpretation, and visual representations of key biological pathways and experimental workflows.
Introduction
Angiotensin II is a crucial effector hormone in the renin-angiotensin system (RAS), playing a significant role in cardiovascular and renal physiology and pathophysiology.[1][2][3][4][5] Its actions are mediated through two primary G-protein-coupled receptors: the AT1 receptor and the AT2 receptor. The localization of these receptors in various tissues is critical for understanding their physiological functions and their roles in disease. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and expression of AT1 and AT2 receptors within the cellular and subcellular context of tissues.
Data Presentation: Localization of Angiotensin II Receptors in Human Tissues
The following table summarizes the typical localization of AT1 and AT2 receptors in various human tissues as determined by immunohistochemistry and other localization techniques. It is important to note that expression levels can vary based on physiological and pathological conditions.
| Tissue | AT1 Receptor Localization | AT2 Receptor Localization | Key Findings |
| Kidney | High density in glomeruli, proximal tubules, and renal medullary interstitial cells. Strong signals in interlobular arteries and tubulointerstitial fibrous regions. | Highly localized in interlobular arteries. | AT1 receptors are predominant in the renal cortex and play a key role in regulating glomerular filtration and tubular reabsorption. |
| Heart | Evenly distributed at low concentrations, with higher concentrations in the conduction system, vagal ganglia, and nervous tissue. | High densities associated with fibrous tissue and fibroblasts, especially at sites of fibrosis. | The differential localization suggests distinct roles for AT1 and AT2 receptors in cardiac function and remodeling. |
| Brain | High densities in circumventricular organs and many regions behind the blood-brain barrier, suggesting a role as a neuromodulator. | Prominent immunoreactivity in the hippocampus, amygdala, thalamus, and hypothalamus. | Both receptors are present in the brain, indicating complex regulation of central nervous system functions by angiotensin II. |
| Adrenal Gland | Found in the adrenal cortex and medulla. | Characteristic distribution in the adrenal gland. Immunoreactive receptors are localized in medulla cells. | Both receptor subtypes are involved in the regulation of adrenal hormone secretion. |
| Prostate | Present in stromal and epithelial structures, with overexpression noted in some neoplastic epithelium. | Found in stromal and epithelial structures, with overexpression in some neoplastic epithelium. | The presence and regulation of both receptors suggest their involvement in prostate cancerogenesis. |
| Vascular Tissue | Intense staining in arterial and arteriolar smooth muscle. | Present in vascular tissues. | AT1 receptor-mediated vasoconstriction is a well-established function of angiotensin II. |
Experimental Protocols
I. Tissue Preparation and Fixation
-
Tissue Collection: Excise tissues of interest and immediately process to prevent degradation of target antigens.
-
Fixation: Immerse tissues in 10% neutral buffered formalin for 18-24 hours at room temperature. The fixation time is critical and should be optimized.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
II. Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes that have been cross-linked by formalin fixation. The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) depends on the specific antibody and tissue.
A. Heat-Induced Epitope Retrieval (HIER)
-
Buffer: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
Heating: Immerse slides in the retrieval solution and heat using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 10-20 minutes.
-
Cooling: Allow the slides to cool down to room temperature in the retrieval buffer for at least 20 minutes.
B. Proteolytic-Induced Epitope Retrieval (PIER)
-
Enzyme Solution: Prepare a fresh solution of Proteinase K, Trypsin, or Pepsin at an optimized concentration.
-
Incubation: Incubate the slides with the enzyme solution at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Washing: Gently wash the slides in a buffer solution to stop the enzymatic reaction.
III. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against the Angiotensin II receptor (AT1 or AT2) to its optimal concentration in the antibody diluent. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber. The selection of a validated primary antibody is crucial for specificity.
-
Secondary Antibody Incubation: Wash the slides with buffer. Apply a biotinylated secondary antibody or a polymer-based detection system (e.g., HRP-polymer) and incubate for 30-60 minutes at room temperature.
-
Detection: Wash the slides. If using a biotin-based system, incubate with an avidin-biotin-enzyme complex. Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
IV. Quantitative Analysis
The expression of AT1 and AT2 receptors can be quantified using image analysis software.
-
Image Acquisition: Capture digital images of the stained sections under a microscope with consistent lighting and magnification.
-
Image Analysis: Use software such as ImageJ to measure the intensity and area of positive staining. This allows for a semi-quantitative or quantitative assessment of receptor expression.
Mandatory Visualizations
Signaling Pathways
// Nodes AngII [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT2R [label="AT2 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺ Mobilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Physiological_Effects_AT1 [label="Vasoconstriction,\nCell Growth,\nInflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G_Protein_Independent [label="β-Arrestin", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="Protein Phosphatase 2A", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP1 [label="SHP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Physiological_Effects_AT2 [label="Vasodilation,\nAnti-proliferation,\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges AngII -> AT1R; AngII -> AT2R; AT1R -> Gq11 [label="G-protein dependent"]; Gq11 -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca2; DAG -> PKC; Ca2 -> Physiological_Effects_AT1; PKC -> Physiological_Effects_AT1; AT1R -> G_Protein_Independent [label="G-protein independent"]; G_Protein_Independent -> MAPK; MAPK -> Physiological_Effects_AT1; AT2R -> PP2A; AT2R -> SHP1; PP2A -> Physiological_Effects_AT2; SHP1 -> Physiological_Effects_AT2; } Angiotensin II Receptor Signaling Pathways.
Experimental Workflow
// Nodes start [label="Tissue Collection\nand Fixation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; embedding [label="Dehydration and\nParaffin Embedding"]; sectioning [label="Microtome Sectioning\n(4-5 µm)"]; mounting [label="Mounting on Slides"]; deparaffinization [label="Deparaffinization\nand Rehydration"]; antigen_retrieval [label="Antigen Retrieval\n(HIER or PIER)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking_peroxidase [label="Endogenous Peroxidase\nBlocking"]; blocking_nonspecific [label="Non-specific Binding\nBlocking"]; primary_ab [label="Primary Antibody Incubation\n(Anti-AT1R or Anti-AT2R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody\nIncubation"]; detection [label="Detection with\nChromogen (e.g., DAB)"]; counterstain [label="Counterstaining\n(Hematoxylin)"]; dehydration_mounting [label="Dehydration and\nMounting"]; analysis [label="Microscopic Analysis\nand Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> embedding; embedding -> sectioning; sectioning -> mounting; mounting -> deparaffinization; deparaffinization -> antigen_retrieval; antigen_retrieval -> blocking_peroxidase; blocking_peroxidase -> blocking_nonspecific; blocking_nonspecific -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> counterstain; counterstain -> dehydration_mounting; dehydration_mounting -> analysis; } Immunohistochemistry Workflow for ATII Receptors.
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: Statistical Analysis Plan for a Phase III Clinical Trial of Valsartan in Patients with Mild to Moderate Hypertension
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive statistical analysis plan (SAP) for a hypothetical Phase III randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of valsartan in the treatment of mild to moderate essential hypertension. This plan is designed in accordance with the principles outlined in the ICH E9 guideline on Statistical Principles for Clinical Trials.[1][2][3][4][5]
Introduction and Study Overview
This section details the foundational elements of the clinical trial, including the study objectives, endpoints, and overall design.
Study Objectives and Endpoints
The primary objective of this study is to demonstrate the superiority of this compound compared to a placebo in reducing blood pressure in adults with mild to moderate hypertension. Secondary objectives include evaluating the safety and tolerability of this compound.
Table 1: Study Objectives and Corresponding Endpoints
| Objective | Endpoint | Type | Timepoint |
| Primary Efficacy | Change from baseline in mean sitting diastolic blood pressure (DBP) | Continuous | Week 12 |
| Secondary Efficacy | Change from baseline in mean sitting systolic blood pressure (SBP) | Continuous | Week 12 |
| Proportion of patients achieving blood pressure control (SBP <140 mmHg and DBP <90 mmHg) | Categorical | Week 12 | |
| Safety | Incidence of adverse events (AEs) and serious adverse events (SAEs) | Categorical | Throughout the study |
| Changes in laboratory parameters (e.g., serum potassium, creatinine) | Continuous | Baseline, Week 4, Week 12 | |
| Changes in vital signs and physical examination findings | Continuous/ Categorical | Baseline and all follow-up visits |
Study Design
This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound (at a starting dose of 80 mg once daily, with potential titration to 160 mg) or a matching placebo. The total duration of treatment for each patient will be 12 weeks.
Experimental Protocols
Detailed methodologies for the key experiments and procedures in this clinical trial are provided below.
Patient Screening and Enrollment
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (mean sitting DBP ≥ 90 mmHg and < 110 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of angioedema related to previous ACE inhibitor or ARB therapy, and pregnancy or lactation.
-
Procedure: Potential participants will undergo a screening visit to assess eligibility based on the inclusion and exclusion criteria. This will include a medical history review, physical examination, vital signs measurement, and laboratory tests. Informed consent will be obtained from all participants prior to any study-related procedures.
Randomization and Blinding
-
Randomization: An interactive web response system (IWRS) will be used to manage patient randomization, ensuring a 1:1 allocation to the this compound and placebo groups. Randomization will be stratified by study center.
-
Blinding: This is a double-blind study. The patient, investigator, and all study personnel involved in the conduct of the trial will be blinded to the treatment allocation. The investigational product and placebo will be identical in appearance, packaging, and labeling.
Treatment Administration and Dose Titration
-
Initial Dose: Patients will be instructed to take one capsule of the assigned study medication (this compound 80 mg or placebo) orally, once daily in the morning.
-
Dose Titration: At the Week 4 visit, patients who have not achieved the target blood pressure (sitting DBP < 90 mmHg) and have not experienced any dose-limiting adverse events will have their dose up-titrated. In the this compound group, the dose will be increased to 160 mg once daily. In the placebo group, patients will receive two placebo capsules.
Efficacy and Safety Assessments
-
Blood Pressure Measurement: Sitting SBP and DBP will be measured at each study visit using a calibrated sphygmomanometer. Three readings will be taken at 2-minute intervals, and the average of the last two readings will be used for analysis.
-
Safety Monitoring: Adverse events will be recorded at each visit. Laboratory safety tests (including serum chemistry and hematology) will be performed at specified time points. All serious adverse events will be reported to the regulatory authorities according to the applicable regulations.
Statistical Methods
This section outlines the statistical approaches for analyzing the data collected in this trial. A detailed Statistical Analysis Plan (SAP) will be finalized before the database lock.
Analysis Populations
-
Intention-to-Treat (ITT) Population: All randomized patients who have taken at least one dose of the study medication. This will be the primary population for all efficacy analyses.
-
Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations.
-
Safety Population: All randomized patients who have received at least one dose of the study medication. This will be the population for all safety analyses.
Efficacy Analysis
-
Primary Endpoint Analysis: The primary efficacy endpoint, the change from baseline in mean sitting DBP at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as a fixed effect and the baseline DBP as a covariate.
-
Secondary Endpoint Analysis: The continuous secondary endpoint (change from baseline in SBP) will be analyzed using a similar ANCOVA model. The categorical secondary endpoint (proportion of responders) will be analyzed using a logistic regression model, adjusting for baseline blood pressure.
Safety Analysis
Safety data will be summarized descriptively. The incidence of adverse events will be tabulated by treatment group, system organ class, and preferred term. Laboratory data and vital signs will be summarized by treatment group and visit.
Handling of Missing Data
Missing data for the primary and secondary efficacy endpoints will be handled using a mixed model for repeated measures (MMRM) analysis, which is a likelihood-based approach that is valid under the missing at random (MAR) assumption. Sensitivity analyses will be performed to assess the robustness of the results to different assumptions about the missing data mechanism.
Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison.
Table 2: Demographic and Baseline Characteristics (ITT Population)
| Characteristic | This compound (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
| Age, years (mean, SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| Caucasian | |||
| African American | |||
| Asian | |||
| Other | |||
| Baseline SBP, mmHg (mean, SD) | |||
| Baseline DBP, mmHg (mean, SD) |
Table 3: Analysis of Primary Efficacy Endpoint (ITT Population)
| Endpoint | This compound (N=XXX) | Placebo (N=XXX) | Difference (95% CI) | p-value |
| Change from Baseline in Mean Sitting DBP at Week 12 | ||||
| Baseline (mean, SD) | ||||
| Week 12 (mean, SD) | ||||
| LS Mean Change (SE) |
Table 4: Summary of Adverse Events (Safety Population)
| Adverse Event | This compound (N=XXX) n (%) | Placebo (N=XXX) n (%) |
| Any Adverse Event | ||
| Any Serious Adverse Event | ||
| Dizziness | ||
| Headache | ||
| Fatigue | ||
| Hyperkalemia |
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Caption: Workflow of the hypothetical Phase III clinical trial for this compound.
Conclusion
References
- 1. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 4. acrpnet.org [acrpnet.org]
- 5. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Valsartan for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to the low aqueous solubility of valsartan in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a weakly acidic drug, and its solubility is highly dependent on the pH of the solution.[1] It is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[2][3][4] Its aqueous solubility is particularly low in acidic environments (pH below 5).[1]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is practically insoluble in water but demonstrates good solubility in several organic solvents. It is freely soluble in methanol and ethanol. It is also soluble in acetone, chloroform, dichloromethane, and ethyl acetate.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound significantly increases as the pH rises. For instance, increasing the pH from 4 to 6 can enhance its solubility by a factor of about 1000. At a pH above 5, the acidic groups on the this compound molecule become ionized, leading to greater solubility in aqueous media. However, this ionization can decrease the drug's permeability.
Troubleshooting Guide: this compound Precipitation in Experiments
It is a common issue for this compound, especially when prepared as a concentrated stock in an organic solvent like DMSO, to precipitate upon dilution into aqueous cell culture media or buffers.
Problem: A visible precipitate forms immediately or shortly after adding the this compound stock solution to the aqueous experimental medium.
Solutions:
-
Optimize Solvent Concentration: Prepare a more concentrated stock solution in 100% DMSO. This allows for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration low (ideally ≤0.1%, but not exceeding 0.5% for most cell lines). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use Pre-Warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock to warm medium or vice-versa can cause temperature shifts that promote precipitation.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, pre-mix the stock with a small volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your culture medium. This gradual change in the solvent environment can help maintain solubility.
-
Increase Mixing: Add the this compound stock to the medium slowly while gently swirling or agitating the container to ensure rapid and even dispersion.
-
pH Adjustment: Since this compound is more soluble at a higher pH, ensure your final medium's pH is in a favorable range (ideally above 6.8). Note that cell culture media pH is typically maintained between 7.2 and 7.4.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents and pH conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Practically Insoluble (~0.18 g/L) | Solubility is pH-dependent. |
| Methanol | Freely Soluble | A common solvent for preparing stock solutions. |
| Ethanol | Freely Soluble | Another effective solvent for stock solutions. |
| Chloroform | Soluble | --- |
| Acetone | Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Soluble | --- |
Data compiled from multiple sources.
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers
| Buffer System | pH | Concentration (µg/mL) |
| Acetate Buffer | 1.2 | Low (specific value varies) |
| Phosphate Buffer | 6.8 | 200 |
| Phosphate Buffer | 7.4 | 320 |
As a general rule, solubility increases significantly at pH values above 5.0.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using an Organic Solvent
This is the most common method for preparing this compound for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound in 100% sterile DMSO or methanol to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the powder is completely dissolved by vortexing or sonicating.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Preparation of Working Solution: When ready to use, thaw an aliquot. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Add the stock solution dropwise while gently swirling the medium to prevent precipitation.
Protocol 2: Improving Solubility with pH Adjustment
This method is suitable for cell-free assays where the pH can be controlled without affecting biological activity.
-
Buffer Selection: Choose a buffer system with a pH of 7.4 or higher (e.g., phosphate buffer).
-
Dissolution: Add the this compound powder directly to the buffer.
-
pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) to raise the pH and facilitate dissolution. Monitor the pH to ensure it remains in the desired range.
-
Final Volume: Once the this compound is dissolved, adjust to the final volume with the buffer.
Protocol 3: Conceptual Overview of Solid Dispersion Technique
Solid dispersion is an advanced technique used to significantly enhance this compound's solubility by converting it to an amorphous state. While complex to perform in a standard cell biology lab, understanding the principle is valuable.
-
Polymer Selection: A water-soluble polymer (e.g., HPMC, PVP, PEG 6000) is chosen as a carrier.
-
Solvent Evaporation Method:
-
This compound and the polymer are dissolved in a common organic solvent like methanol.
-
The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator or by simple evaporation).
-
The resulting solid mass contains this compound molecularly dispersed within the polymer matrix.
-
-
Reconstitution: This solid dispersion can then be dissolved in an aqueous medium, where the polymer helps to keep this compound in a supersaturated, more soluble state.
Signaling Pathway
This compound exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure.
References
Technical Support Center: Optimizing Valsartan Dosage in Spontaneously Hypertensive Rats (SHRs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valsartan in spontaneously hypertensive rat (SHR) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an angiotensin II receptor blocker (ARB).[1][2][3] It selectively binds to and inhibits the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects.[1][3] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, decreased sodium and water retention, and ultimately, a lowering of blood pressure. By blocking the AT1 receptor, this compound provides a more complete antagonism of angiotensin II compared to ACE inhibitors, which only block one pathway of its production.
Q2: What is a typical starting dose for this compound in SHRs?
Based on published studies, a common dosage range for this compound in SHRs is between 1 mg/kg/day and 30 mg/kg/day. The optimal starting dose will depend on the specific experimental goals, the age of the rats, and the desired magnitude of blood pressure reduction. For significant antihypertensive effects, doses in the range of 10-30 mg/kg/day have been used.
Q3: How should this compound be administered to SHRs?
For consistent, long-term dosing and stable plasma concentrations, continuous administration via subcutaneously implanted osmotic minipumps is a frequently used method. Oral gavage is another common method for daily administration. The choice of administration route should be guided by the experimental protocol and the desired pharmacokinetic profile.
Q4: How long does it take to observe the maximal antihypertensive effect of this compound?
In clinical studies with daily dosing, the antihypertensive effect of this compound is substantially present within 2 weeks, with maximal reduction in blood pressure generally achieved after 4 weeks. While the timeline may be similar in SHRs, it is recommended to include multiple time points for blood pressure measurement in your experimental design to capture the full dose-response relationship.
Troubleshooting Guide
Issue 1: Suboptimal blood pressure reduction is observed.
-
Possible Cause 1: Insufficient Dosage.
-
Solution: The dose of this compound may be too low to elicit a maximal response. A dose-escalation study may be necessary to determine the optimal dose for your specific SHR colony and experimental conditions. Studies have shown a clear dose-dependent antihypertensive effect.
-
-
Possible Cause 2: Salt Intake.
-
Solution: A high-salt diet can counteract the antihypertensive effects of this compound. Ensure that the rats are on a normal-salt diet. If a high-salt diet is part of the experimental design, be aware that higher doses of this compound may be required, and the effects on parameters like pulse pressure and arterial stiffness may be altered.
-
-
Possible Cause 3: Method of Blood Pressure Measurement.
-
Solution: Ensure that your method for measuring blood pressure (e.g., tail-cuff, telemetry) is properly calibrated and that the personnel are adequately trained. For continuous and accurate measurements in conscious, unrestrained animals, radiotelemetry is considered the gold standard.
-
Issue 2: Significant variability in blood pressure response between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: If using oral gavage, ensure precise and consistent administration for each animal. For osmotic minipumps, verify the correct implantation procedure and pump flow rate.
-
-
Possible Cause 2: Genetic Variability within the SHR Colony.
-
Solution: While SHRs are an inbred strain, some genetic drift can occur. Ensure that all animals are from a reputable supplier and are of a similar age and weight. Increase the number of animals per group to improve statistical power.
-
Issue 3: Adverse effects are observed.
-
Possible Cause: High Dosage.
-
Solution: While this compound is generally well-tolerated, high doses may lead to hypotension. Monitor the animals for signs of lethargy, dizziness, or other adverse effects. If such signs are observed, consider reducing the dosage. It is also important to monitor renal function and serum potassium levels, especially with higher doses.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Spontaneously Hypertensive Rats
| Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| 1 and 3 | Subcutaneous osmotic minipump | 2 weeks | Dose-dependent reduction in mean arterial pressure. | |
| 20 | Oral | 8 weeks | Reduced systolic blood pressure and inhibited myocardial apoptosis. | |
| 30 | Oral | 16 weeks | Reduced mean arterial pressure in SHRs on both normal and high-salt diets. | |
| 4 - 160 | Not Specified | 8 weeks | In a type 2 diabetic hypertensive rat model, maximal blood pressure lowering was observed at 80-120 mg/kg/day, while higher doses provided additional renoprotection. |
Experimental Protocols
Protocol 1: Continuous Administration of this compound via Osmotic Minipumps
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), age-matched (e.g., 10-12 weeks old).
-
Acclimatization: Acclimatize rats to housing conditions for at least one week prior to the experiment.
-
Blood Pressure Measurement: For baseline measurements and continuous monitoring, implant radiotelemetry transmitters. Allow for a recovery period of at least one week post-implantation.
-
This compound Preparation: Dissolve this compound in an appropriate vehicle (e.g., 0.15 N NaOH has been reported).
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small subcutaneous incision and insert a pre-filled osmotic minipump (e.g., Alzet) delivering the desired dose of this compound.
-
Suture the incision.
-
-
Data Collection: Monitor mean arterial pressure and heart rate continuously for the duration of the study (e.g., 2 weeks).
-
Data Analysis: Compare blood pressure and heart rate data between the vehicle control group and the this compound-treated groups.
Visualizations
References
Troubleshooting peak tailing in valsartan HPLC analysis
This guide provides troubleshooting solutions for peak tailing issues encountered during the HPLC analysis of valsartan. The content is structured in a question-and-answer format to directly address common problems faced by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in a reversed-phase HPLC analysis?
Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue in HPLC.[1] For an acidic compound like this compound, which contains both a carboxylic acid (pKa ≈ 3.9) and a tetrazole group (pKa ≈ 4.7), tailing can arise from several factors.[2][3]
Primary Causes:
-
Secondary Silanol Interactions: This is the most frequent cause.[1][4] this compound, being acidic, can interact with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). These silanols can become ionized at mobile phase pH levels above ~3.5-4.0, leading to unwanted ionic interactions with the analyte, causing delayed elution and a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound's functional groups, a mix of ionized and unionized species can exist, leading to peak distortion and tailing.
-
Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing. If all peaks in the chromatogram are tailing, a blocked inlet frit is a likely culprit.
-
Extra-Column Effects: Excessive dead volume in the system, such as from long or wide-bore tubing or improper fittings, can cause band broadening and tailing, especially for early eluting peaks.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to poor peak shape.
Q2: My this compound peak is tailing. How can I diagnose the root cause?
A systematic approach is crucial for efficiently identifying the problem. The following workflow can help isolate the cause of peak tailing.
Q3: How does mobile phase pH specifically affect this compound peak shape, and what is the optimal range?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.
-
Mechanism: this compound has two acidic functional groups. At a pH near its pKa values (around 3.9-4.7), the molecule will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms. This dual state leads to inconsistent interactions with the stationary phase, causing peak broadening or tailing. Furthermore, at a pH above ~4.0, residual silanol groups on the silica packing become deprotonated (negatively charged), creating sites for strong secondary ionic interactions with this compound, which is a primary cause of tailing.
-
Solution: To achieve a sharp, symmetrical peak, it is essential to suppress the ionization of both the this compound molecule and the surface silanols. This is achieved by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 2 units below the analyte's pKa. For this compound, a mobile phase pH between 2.5 and 3.0 is highly effective. This ensures that the carboxylic acid and tetrazole groups are fully protonated (unionized), and the silanol groups are also protonated (neutral), minimizing secondary interactions.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Parameter | Condition A: Suboptimal pH | Condition B: Optimal pH |
|---|---|---|
| Mobile Phase pH | 4.5 | 2.5 |
| Analyte State | Partially Ionized | Fully Protonated (Unionized) |
| Silanol Group State | Partially Ionized (SiO-) | Protonated (SiOH) |
| Dominant Interaction | Reversed-Phase + Secondary Ionic | Reversed-Phase Only |
| Expected Asymmetry (As) | > 1.5 | 1.0 - 1.2 |
| Reference Method | - | Based on validated methods |
Q4: Can the HPLC column itself be the problem? What should I do?
Yes, the column is often a key factor. If adjusting the mobile phase doesn't resolve the issue, investigate the column.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanols by reacting them with a small silylating agent. Using a high-quality, fully end-capped C18 column is highly recommended for analyzing acidic compounds like this compound to minimize tailing.
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing. This is often accompanied by an increase in backpressure.
-
Column Void: A void or channel in the packed bed, often caused by pressure shocks or use outside pH limits, can lead to peak distortion for all analytes.
If column contamination is suspected, a thorough washing procedure is necessary.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol is a typical starting point for the analysis of this compound, optimized for good peak shape.
| Parameter | Specification |
| Column | End-capped C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Sodium Dihydrogen Phosphate Buffer : Acetonitrile (58:42 v/v) |
| pH Adjustment | Adjust aqueous phase to pH 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
| Sample Diluent | Mobile Phase |
| Source: Adapted from validated stability-indicating methods. |
Protocol 2: General Purpose Column Washing for Reversed-Phase (C18)
This procedure can help remove strongly retained contaminants causing peak tailing. Always disconnect the column from the detector before flushing.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your organic mobile phase (e.g., 95:5 Water:Acetonitrile) to remove any precipitated buffer salts.
-
Intermediate Polarity Wash: Flush with 10-20 column volumes of 100% Acetonitrile.
-
Strong Solvent Wash: Flush with 10-20 column volumes of Isopropanol. This is effective for removing strongly adsorbed non-polar contaminants.
-
Re-equilibration:
-
Return to 100% Acetonitrile for 5-10 column volumes.
-
Gradually reintroduce your mobile phase composition.
-
Equilibrate with the final mobile phase for at least 20 column volumes before resuming analysis.
-
Note: If tailing persists after washing, and the column is old, it has likely reached the end of its usable life and should be replaced. Using a guard column can help extend the life of the analytical column by trapping contaminants.
Understanding the Chemical Interaction
Peak tailing for acidic analytes like this compound on silica-based columns is fundamentally a chemical interaction problem. The following diagram illustrates the mechanism and the solution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. japsonline.com [japsonline.com]
- 3. Pharmaceutical Composition of this compound: β-Cyclodextrin: Physico–Chemical and Characterization Anti-Hypertensive Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Enhancing the Oral Bioavailability of Valsartan in Canine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of valsartan in canine models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound in canine models?
A1: The primary challenge in the oral delivery of this compound is its low and variable bioavailability.[1][2][3][4] This is attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound in dogs?
A2: Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of this compound. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for drug release and absorption.
-
Supersaturable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These are a variation of SMEDDS that contain a precipitation inhibitor to maintain a supersaturated state of the drug in the gastrointestinal tract, further enhancing absorption.
-
Solid Dispersions: In this approach, this compound is dispersed in a carrier matrix at the molecular level, which can enhance the dissolution rate.
-
Use of Alkalizers and Solubility Enhancers: Modifying the microenvironmental pH with alkalizers or using specific solubilizing agents can improve the dissolution of this compound.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of this compound in canine models?
A3: The key pharmacokinetic parameters to assess are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the plasma concentration-time curve): This represents the total drug exposure over time. An increase in AUC indicates enhanced bioavailability.
Troubleshooting Guides
Formulation and In Vitro Dissolution Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Phase separation or drug precipitation in SNEDDS/S-SMEDDS formulation during storage. | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Exceeding the solubility limit of this compound in the formulation.- Instability of excipients. | - Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.- Systematically vary the ratios of oil, surfactant, and cosurfactant to find a stable composition.- Reduce the drug loading in the formulation.- Select excipients with proven stability and compatibility with this compound. |
| Poor in vitro dissolution of the developed formulation. | - Inefficient emulsification of SNEDDS/S-SMEDDS.- Recrystallization of this compound in solid dispersions.- Inadequate amount of solubility enhancer or alkalizer. | - Optimize the surfactant and cosurfactant concentration to achieve smaller globule size and better emulsification.- Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous state of this compound in solid dispersions.- Increase the concentration of the solubility enhancer or alkalizer, ensuring it remains within safe limits. |
| High variability in in vitro dissolution results. | - Inconsistent manufacturing process.- Inhomogeneity of the formulation.- Issues with the dissolution testing apparatus or method. | - Standardize the manufacturing process, including mixing time, speed, and temperature.- Ensure uniform distribution of this compound in the formulation.- Calibrate and validate the dissolution testing equipment and method according to pharmacopeial standards. |
In Vivo Study and Pharmacokinetic Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High inter-individual variability in pharmacokinetic parameters in canine models. | - Physiological differences among dogs (e.g., gastric pH, GI transit time).- Fed vs. fasted state of the animals.- Inconsistent dosing procedure. | - Use a crossover study design to minimize inter-individual variability.- Standardize the feeding schedule of the animals before and during the study.- Ensure accurate and consistent administration of the formulation. |
| Poor in vitro-in vivo correlation (IVIVC). | - The in vitro dissolution medium does not accurately reflect the in vivo conditions in the canine GI tract.- Complex in vivo factors not accounted for in vitro (e.g., metabolism, transporters). | - Use biorelevant dissolution media that mimic the canine gastrointestinal environment.- Investigate potential metabolic pathways and transporter interactions of this compound in dogs. |
| Unexpected adverse events in canine subjects. | - Toxicity of the excipients at the administered dose.- High peak plasma concentrations (Cmax) leading to side effects. | - Review the safety and toxicological data of all excipients used in the formulation.- Adjust the formulation to control the rate of drug release and absorption to avoid rapid spikes in plasma concentration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Beagle Dogs
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Diovan® (Marketed Capsule) | 80 mg | 1530 ± 320 | 2.5 ± 0.5 | 8430 ± 1650 | 100 | |
| VAL-SNEDDS | 80 mg | 4590 ± 980 | 1.5 ± 0.3 | 16860 ± 3420 | ~200 | |
| This compound Powder | 80 mg | - | - | - | - | |
| Diovan® (80 mg) | 80 mg | 1643.2 ± 301.5 | 2.3 ± 0.5 | 9345.7 ± 1893.4 | 100 | |
| Diovan® (160 mg) | 160 mg | 3218.9 ± 589.2 | 2.5 ± 0.6 | 18543.6 ± 3987.1 | - |
Table 2: Composition of Optimized this compound SNEDDS Formulation
| Component | Function | Concentration (% w/w) | Reference |
| Capmul® MCM | Oil | 10 | |
| Tween® 20 | Surfactant | 45 | |
| Transcutol® P | Cosurfactant | 45 | |
| Poloxamer 407 | Supersaturating Agent | - |
Experimental Protocols
1. Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To prepare a stable SNEDDS formulation of this compound.
-
Methodology:
-
Screen various oils, surfactants, and cosurfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying regions for different combinations of the selected excipients.
-
Prepare different formulations by mixing the oil, surfactant, and cosurfactant in varying ratios.
-
Add this compound to the mixture and vortex until a clear solution is obtained.
-
Evaluate the prepared SNEDDS for particle size, zeta potential, and drug content.
-
2. In Vitro Dissolution Study
-
Objective: To evaluate the in vitro release of this compound from the developed formulation.
-
Methodology:
-
Use a USP Type II dissolution apparatus (paddle method).
-
The dissolution medium can be prepared to simulate gastric fluid (e.g., pH 1.2 HCl) or intestinal fluid (e.g., pH 6.8 phosphate buffer).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rpm (e.g., 50 or 100 rpm).
-
Introduce the formulation (e.g., SNEDDS-filled capsule or solid dispersion tablet) into the dissolution medium.
-
Withdraw samples at predetermined time intervals and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
3. In Vivo Pharmacokinetic Study in Beagle Dogs
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound from the developed formulation in beagle dogs.
-
Methodology:
-
Select healthy beagle dogs and fast them overnight before the experiment, with free access to water.
-
Administer the this compound formulation orally at a specified dose.
-
Collect blood samples from a suitable vein (e.g., cephalic vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Separate the plasma by centrifugation and store it at -20°C or lower until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral bioavailability formulations of this compound.
Caption: Mechanism of bioavailability enhancement by Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
References
- 1. Development of self-nanoemulsifying drug delivery system for oral bioavailability enhancement of this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of this compound using a polymer-based supersaturable self-microemulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Dissolution and Oral Bioavailability of this compound Using a Solidified Supersaturable Self-Microemulsifying Drug Delivery System Containing Gelucire® 44/14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Analysis of Valsartan in Plasma by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of valsartan in human plasma.
Troubleshooting Guide
This guide addresses common issues encountered during method development and sample analysis in a question-and-answer format.
Question: I am observing significant signal suppression for this compound. What are the potential causes and how can I mitigate this?
Answer:
Signal suppression, a common matrix effect, can significantly impact the accuracy and sensitivity of your assay. The primary causes are co-eluting endogenous components from the plasma matrix that interfere with the ionization of this compound in the mass spectrometer source.[1][2]
Here is a systematic approach to troubleshoot and mitigate signal suppression:
-
Optimize Sample Preparation: The choice of sample cleanup method is critical in removing interfering matrix components.[1][3] Consider the following techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances behind in the aqueous phase. Optimization of the extraction solvent and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions where significant matrix effects occur.
-
Modify your mobile phase composition or gradient to improve separation. The use of organic solvents like acetonitrile over methanol has shown improvement in signal response for this compound.
-
Consider a different stationary phase (column) to achieve better separation of this compound from interfering components.
-
-
Mass Spectrometer Source Optimization: Adjusting the MS source parameters can sometimes reduce the impact of matrix effects. Experiment with the ion source temperature and desolvation gas flow rate.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d9) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus compensating for the matrix effect and ensuring accurate quantification.
Question: My recovery for this compound is low and inconsistent. What steps can I take to improve it?
Answer:
Low and variable recovery can stem from the sample preparation procedure. Here’s how to troubleshoot this issue:
-
Re-evaluate Your Extraction Method:
-
For LLE:
-
pH Adjustment: Ensure the pH of the plasma sample is optimized for the extraction of this compound.
-
Solvent Selection: The choice of extraction solvent is critical. Diethyl ether has been used successfully for this compound extraction. Experiment with different organic solvents of varying polarity.
-
Extraction Time and Mixing: Ensure adequate vortexing time to allow for efficient partitioning of this compound into the organic phase.
-
-
For SPE:
-
Sorbent Selection: Make sure the sorbent chemistry is appropriate for this compound.
-
Wash and Elution Steps: Optimize the wash steps to remove interferences without eluting the analyte. Ensure the elution solvent is strong enough to completely recover this compound from the sorbent.
-
-
-
Check for Analyte Stability: this compound may be degrading during the sample preparation process. Investigate the stability of this compound under your extraction conditions (e.g., temperature, pH).
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure it is not too harsh, which could lead to loss of the analyte. The reconstitution solvent must be strong enough to fully dissolve the dried extract.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the method. In plasma analysis, common sources of matrix effects include phospholipids, salts, and other endogenous substances.
Q2: How can I assess the magnitude of matrix effects in my method?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?
A3: While the "best" method can be application-specific, here is a general comparison:
-
Protein Precipitation (PPT): Simplest and fastest, but generally provides the least effective cleanup and is more prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness, cost, and simplicity. It is generally more effective at removing interferences than PPT.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts and is the most effective at minimizing matrix effects. However, it is also the most time-consuming and expensive method.
The choice will depend on the required sensitivity and the resources available. For highly sensitive assays, SPE is often the preferred method.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used for this compound analysis in plasma.
Table 1: Comparison of Sample Preparation Protocols for this compound in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Plasma Volume | 50 µL | 100 µL | Pre-treated sample |
| Internal Standard | 25 µL of working solution | 50 µL of IS solution | Added before pre-treatment |
| Pre-treatment | None | Addition of 125 µL of 0.2 M HCl | Pre-treated with a buffer |
| Extraction/Precipitation | 300 µL of acetonitrile, vortex for 10 min | 3 mL of diethyl ether, vortex for 30 sec | Loaded onto conditioned Oasis HLB cartridges |
| Centrifugation | 2,500 g for 10 min | 4600 rpm for 10 min | 1500 rpm for 1 min |
| Supernatant/Organic Layer Transfer | 100 µL of supernatant transferred | Upper organic layer transferred | N/A |
| Evaporation | N/A | To dryness under nitrogen at 40°C | To dryness using a TurboVap at 50°C |
| Reconstitution | Diluted with 100 µL of acetonitrile-water (1:1, v/v) | 200 µL of mobile phase | 300 µL of mobile phase |
| Injection Volume | 3 µL | 20 µL | 10 µL |
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data from different studies, providing a comparison of the effectiveness of various sample preparation methods.
Table 2: Recovery and Matrix Effect Data for this compound Analysis
| Sample Preparation Method | Analyte/IS | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | This compound | Consistent recoveries | Not obvious | |
| Solid-Phase Extraction | This compound | 89.6 - 102.9 | No significant ion-suppression or enhancement | |
| Protein Precipitation | Sacubitril, this compound, LBQ657 | Not specified | No matrix effect observed |
Note: The quantitative values for matrix effect and recovery are often method-specific and can vary between laboratories.
Visual Workflow and Logic Diagrams
Diagram 1: General Workflow for Sample Preparation and Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of this compound in plasma.
Diagram 2: Troubleshooting Decision Tree for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.
References
Technical Support Center: Valsartan Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing valsartan degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound in solution is primarily susceptible to degradation under acidic conditions, in the presence of oxidizing agents, and upon exposure to light.[1][2] It is relatively stable under neutral to alkaline pH conditions and at moderate temperatures.[3][4]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The pH of the solution is a critical factor influencing this compound's stability. Studies have shown that this compound is significantly less stable in acidic environments (e.g., pH 2) compared to neutral (pH 6.8) or alkaline (pH 12) conditions.[3] At acidic pH, the degradation rate is markedly elevated. Therefore, maintaining a neutral to alkaline pH is a key strategy to prevent degradation.
Q3: Is this compound sensitive to temperature?
A3: this compound exhibits good thermal stability at room temperature. However, elevated temperatures, especially in combination with other stress factors like acidic pH or oxidizing agents, can accelerate degradation. For instance, significant degradation has been observed at 60°C in the presence of hydrochloric acid or hydrogen peroxide.
Q4: What is the impact of light exposure on this compound solutions?
A4: Exposure to UV light can lead to the photolytic degradation of this compound. It is recommended to protect this compound solutions from light, especially during storage and handling, to minimize this degradation pathway.
Q5: Are there any common excipients that are incompatible with this compound in formulations?
A5: Yes, compatibility studies have shown that this compound can be incompatible with certain excipients. For example, crospovidone and hypromellose have been reported to reduce the content of this compound and lead to the formation of degradation products. In contrast, excipients like microcrystalline cellulose, titanium dioxide, and magnesium stearate have been found to be compatible.
Troubleshooting Guides
Problem: I am observing a significant loss of this compound in my acidic solution during an experiment.
Possible Cause: this compound is known to degrade in acidic conditions.
Solution:
-
pH Adjustment: If your experimental protocol allows, adjust the pH of the solution to a neutral or slightly alkaline range (pH 6.8 or higher). This has been shown to significantly enhance stability.
-
Temperature Control: Avoid heating the acidic solution, as elevated temperatures accelerate acid-catalyzed hydrolysis.
-
Time Limitation: Minimize the time this compound is kept in the acidic solution.
Problem: My this compound solution is showing unexpected degradation even at neutral pH.
Possible Causes:
-
Oxidation: The presence of oxidizing agents, even in trace amounts, can cause this compound degradation.
-
Photodegradation: Exposure to ambient or UV light can lead to degradation.
Solutions:
-
Use of Antioxidants: Consider adding a suitable antioxidant to the solution if it does not interfere with your experiment.
-
Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Light Protection: Store and handle the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.
Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Temperature (°C) | Incubation Time | Recovery Rate (%) | Reference |
| 2 | 4, 20, 40 | Varies | Significantly lower | |
| 6.8 | 4, 20, 40 | Varies | Highest stability | |
| 12 | 4, 20, 40 | Varies | Stable |
Table 2: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Condition | Temperature (°C) | Time | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 60 | 6 hours | 23.61 | |
| Base Hydrolysis | 1 M NaOH | 60 | 6 hours | No additional peak | |
| Oxidation | 7% H₂O₂ | 60 | 6 hours | 19.77 | |
| Thermal | Hot Air Oven | 60 | 6 hours | No additional peak | |
| Photolytic | UV light (254 nm) | 25 | 8 hours | Mild degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound as described in the literature.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 0.05 mg/mL or 0.5 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of an oxidizing agent solution (e.g., 7% H₂O₂) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Thermal Degradation: Place the this compound API powder in a hot air oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Photolytic Degradation: Expose the this compound API powder or solution to UV light (e.g., 254 nm or 320-400 nm) in a photostability chamber for a defined period (e.g., 8 hours).
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors causing this compound degradation and corresponding mitigation strategies.
References
Technical Support Center: Optimizing Cell Seeding Density for Valsartan Cytotoxicity Assays
Welcome to the Technical Support Center for optimizing your valsartan cytotoxicity assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on cells in vitro?
This compound is an angiotensin II receptor blocker (ARB). Its primary mechanism of action is to block the angiotensin II type 1 (AT1) receptor, thereby inhibiting the effects of angiotensin II, such as vasoconstriction and cellular proliferation.[1][2][3][4][5] In many cell types, particularly vascular smooth muscle cells (VSMCs), this compound itself is not directly cytotoxic but rather inhibits cell proliferation induced by stimuli like angiotensin II. However, in some cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis.
Q2: Which cell lines are suitable for this compound cytotoxicity or anti-proliferative assays?
The choice of cell line depends on the research question. Commonly used cell lines for studying the effects of this compound include:
-
Vascular Smooth Muscle Cells (VSMCs): To study the anti-proliferative effects of this compound in the context of cardiovascular research.
-
Nasopharyngeal Carcinoma (NPC) cell lines (e.g., CNE-2): To investigate the anti-tumor effects of this compound.
-
Human Lung Cancer cell lines (e.g., A549): Used in studies exploring the cytotoxic potential of this compound complexes.
-
Human Aortic Vascular Smooth Muscle Cells (HA-VSMCs): To study the inhibitory effects of sacubitril/valsartan on proliferation and migration.
-
Cardiac Myoblast cell line (H9c2): To assess cardioprotective effects.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on in vitro studies, a common concentration range for this compound is from 10⁻⁸ M to 10⁻⁵ M. For combination therapies, such as with sacubitril, a concentration of 1 x 10⁻⁵ mol/L has been used. It is recommended to perform a dose-response curve with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.
Q4: How does cell seeding density impact the results of a this compound cytotoxicity assay?
Cell seeding density is a critical parameter that can significantly affect the outcome of your assay.
-
Low cell density: May lead to a weak signal and high variability.
-
High cell density: Can result in nutrient depletion, changes in pH, and contact inhibition, all of which can mask the true effect of the compound and lead to chemoresistance. The IC50 value of a compound can be influenced by the seeding density. Therefore, it is crucial to optimize the seeding density to ensure that cells are in the exponential growth phase during the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and maintain a consistent pipetting technique. - To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile medium. |
| No cytotoxic or anti-proliferative effect observed | - The cell line may not be sensitive to this compound alone. - Suboptimal drug concentration. - Inappropriate assay duration. | - If studying anti-proliferative effects, ensure the cells are stimulated (e.g., with Angiotensin II) to induce proliferation. - Test a broader range of this compound concentrations. - Optimize the incubation time with the drug. |
| IC50 value is significantly different from expected values | Differences in experimental conditions such as cell density, cell passage number, or incubation time. | - Standardize your experimental protocol, including cell passage number and seeding densities. - Ensure cells are healthy and in the logarithmic growth phase. |
| "Edge effect" observed in the outer wells of the plate | Increased evaporation in the outer wells during long incubation periods. | - Fill the outer wells with sterile PBS or media to create a humidity barrier. - Use plates with moats that can be filled with sterile water. |
| Low signal-to-noise ratio | Suboptimal cell number or assay sensitivity. | - Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay. - Choose a more sensitive cytotoxicity assay if necessary. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines the steps to determine the optimal cell seeding density for your chosen cell line in a 96-well plate format.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well clear, flat-bottom microplates
-
Hemocytometer or automated cell counter
-
Cytotoxicity assay reagent (e.g., MTT, XTT, CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency.
-
Cell Harvesting: Wash the cells with PBS and then trypsinize them. Resuspend the cells in fresh complete medium to create a single-cell suspension.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Serial Dilutions: Prepare a series of cell dilutions in complete culture medium. A typical range to test for a 96-well plate is from 1,000 to 50,000 cells per well.
-
Cell Seeding:
-
Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate.
-
Include "blank" wells containing 100 µL of medium only (no cells) for background measurement.
-
-
Incubation: Incubate the plate for the intended duration of your this compound cytotoxicity assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Performance: At the end of the incubation period, perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Plot the mean signal (absorbance/luminescence) versus the number of cells seeded.
-
The optimal seeding density will be within the linear range of this curve, where the signal is proportional to the cell number and the cells are in an exponential growth phase.
-
Protocol 2: this compound Anti-Proliferation Assay using VSMCs
This protocol provides a general workflow for assessing the anti-proliferative effect of this compound on Angiotensin II-stimulated Vascular Smooth Muscle Cells (VSMCs).
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Angiotensin II
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., CCK-8, BrdU)
Procedure:
-
Cell Seeding: Seed VSMCs in 96-well plates at the predetermined optimal density in complete culture medium and incubate for 24 hours to allow for attachment.
-
Serum Starvation: After 24 hours, wash the cells with PBS and replace the medium with serum-free medium. Incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Drug Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include a "vehicle control" group treated with the same vehicle used to dissolve this compound.
-
-
Stimulation: After the 1-hour pre-treatment, add Angiotensin II (e.g., 1 x 10⁻⁶ mol/L) to the wells containing this compound and to a "positive control" group (Angiotensin II alone). Maintain a "negative control" group with serum-free medium only.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).
-
Cell Proliferation Assay: At the end of the incubation, measure cell proliferation using your chosen assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities for a 96-well Plate
| Assay Type | Seeding Density Range (cells/well) | Notes |
| Cytotoxicity Assays | 10,000 - 100,000 | A higher density ensures a robust initial signal. |
| Cell Proliferation Assays | 2,000 - 20,000 | A lower density allows room for cell growth. |
| Adherent Cells | 5,000 - 50,000 | Ensure even distribution across the well bottom. |
| Suspension Cells | 5,000 - 50,000 | Minimize cell clumping for accurate results. |
Note: These are general starting points. The optimal density must be determined empirically for each cell line and experimental condition.
Table 2: Example Data for Determining Optimal Seeding Density
| Cells Seeded per Well | Absorbance at 450 nm (Mean ± SD) |
| 1,000 | 0.15 ± 0.02 |
| 2,500 | 0.32 ± 0.03 |
| 5,000 | 0.65 ± 0.05 |
| 10,000 | 1.28 ± 0.09 |
| 20,000 | 1.95 ± 0.12 |
| 40,000 | 2.10 ± 0.15 |
In this example, the linear range is approximately between 2,500 and 20,000 cells per well.
Visualizations
Caption: Workflow for optimizing cell seeding density.
Caption: Workflow for a this compound anti-proliferation assay.
Caption: Inhibition of Angiotensin II signaling by this compound.
References
- 1. This compound inhibits angiotensin II-stimulated proliferation of smooth muscle cells from human coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiotensin II-induced proliferation of vascular smooth muscle cells via regulating the expression of mitofusin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Adjusting mobile phase composition to improve valsartan peak resolution
Technical Support Center: Valsartan HPLC Analysis
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of this compound. The focus is on resolving common peak resolution issues by adjusting the mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: My this compound peak has poor resolution (Rs < 1.5) with a nearby impurity. How can I improve the separation by modifying the mobile phase?
Poor resolution is typically addressed by altering the selectivity (α) or increasing the efficiency (N) of the chromatographic system. The most direct way to change selectivity is by modifying the mobile phase.
-
Adjust the Organic Solvent Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical parameter.
-
Decrease Organic Content: Reducing the percentage of the organic modifier generally increases the retention time of analytes in reversed-phase HPLC. This longer interaction time with the stationary phase can often lead to better separation between closely eluting peaks. Try decreasing the organic portion by 2-5% increments.
-
Increase Organic Content: If the peaks are broad and retention times are excessively long, a slight increase in the organic modifier can lead to sharper peaks and potentially improve resolution, provided the peaks do not merge further.
-
-
Optimize the Mobile Phase pH: this compound is an acidic compound. Altering the pH of the mobile phase can change its ionization state, which significantly impacts its retention and selectivity relative to impurities. For acidic compounds, working at a pH around 2.5-3.0 often ensures they are in their non-ionized, more hydrophobic form, leading to better retention and peak shape on a C18 column.[1][2] Experimenting with the pH within the stable range of your column (typically pH 2-8) is recommended.[3]
Q2: My this compound peak is tailing (Tailing Factor > 1.5). How can mobile phase adjustments help improve the peak shape?
Peak tailing for an acidic compound like this compound can be caused by secondary interactions with the stationary phase or by operating at a pH close to the drug's pKa.
-
Adjust Mobile Phase pH: The most effective way to address tailing for an ionizable compound is to adjust the mobile phase pH. By lowering the pH to at least 1.5-2 units below the analyte's pKa, you ensure the compound is fully protonated (non-ionized). This minimizes undesirable ionic interactions with residual silanols on the silica-based stationary phase, resulting in a more symmetrical peak. Many methods use additives like formic acid, acetic acid, or a phosphate buffer to control the pH at a low level, such as 2.5 or 3.0.[1][2]
-
Consider Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to effectively control the pH and mask any active sites on the stationary phase.
Q3: What is the difference between using acetonitrile and methanol as the organic modifier for this compound analysis?
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.
-
Acetonitrile (ACN): Generally provides higher efficiency and results in sharper peaks compared to methanol. It is also less viscous, which leads to lower backpressure. Many established this compound methods use acetonitrile mixed with water or a buffer.
-
Methanol (MeOH): Can offer different selectivity for certain compounds due to its protic nature and ability to engage in hydrogen bonding. If you are struggling to resolve this compound from a specific impurity with acetonitrile, switching to methanol or using a ternary mixture (Acetonitrile/Methanol/Buffer) can alter the elution order and improve separation.
If resolution is inadequate with one solvent, trying the other is a standard method development step.
Q4: How does changing the mobile phase pH affect the retention time of this compound?
The pH of the mobile phase directly influences the ionization state of this compound, which in turn affects its hydrophobicity and retention time in reversed-phase HPLC.
-
Low pH (e.g., pH < 3.0): At a pH well below its pKa, this compound is in its non-ionized (protonated) form. This form is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to longer retention times.
-
High pH (e.g., pH > 6.0): At a pH above its pKa, this compound becomes ionized (deprotonated). This makes the molecule more polar (hydrophilic), weakening its interaction with the stationary phase and resulting in shorter retention times. Studies have shown this compound is stable at neutral and alkaline pH values.
By carefully selecting the pH, you can shift the retention time of this compound to move it away from interfering peaks.
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to troubleshooting and improving the resolution of the this compound peak by adjusting mobile phase parameters.
References
Technical Support Center: Understanding Drug-Induced Cough in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying drug-induced cough in animal models. A key focus is to clarify the distinct mechanisms of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), such as valsartan, in relation to this adverse effect.
Frequently Asked Questions (FAQs)
Q1: My animal model is not developing a cough after administration of this compound. Is there something wrong with my experimental setup?
A1: It is highly likely your experimental setup is functioning correctly. This compound, an Angiotensin II Receptor Blocker (ARB), does not typically induce cough. This is a common misconception. The cough side effect is characteristic of a different class of antihypertensive drugs known as ACE inhibitors. Clinical and preclinical data consistently show that the incidence of cough with ARBs like this compound is significantly low, often comparable to placebo.[1][2] Therefore, the absence of cough in your this compound-treated animal model is the expected outcome.
Q2: What is the mechanistic difference between this compound and ACE inhibitors that explains the difference in cough induction?
A2: The difference lies in their interaction with the Renin-Angiotensin-Aldosterone System (RAAS) and its effect on bradykinin and substance P.
-
ACE inhibitors (e.g., lisinopril, captopril) block the Angiotensin-Converting Enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, but it also breaks down bradykinin and substance P.[3][4][5] By inhibiting ACE, these drugs lead to an accumulation of bradykinin and substance P in the respiratory tract. These substances are known to irritate sensory nerves in the airways, triggering a cough reflex.
-
This compound (an ARB) works by directly blocking the AT1 receptor, preventing angiotensin II from exerting its effects. This mechanism does not involve the ACE enzyme and therefore does not lead to the accumulation of bradykinin or substance P. This is the primary reason why ARBs are not associated with cough and are often prescribed as an alternative for patients who develop a cough with ACE inhibitors.
Q3: I want to study drug-induced cough. What is the appropriate animal model and general protocol to follow?
A3: To study drug-induced cough, you should use an ACE inhibitor, not an ARB like this compound. The guinea pig is a commonly used and well-validated animal model for this purpose as their cough reflex is sensitive to the tussive agents used in these studies.
A typical experimental approach is a potentiation model, where the ACE inhibitor enhances the cough response to a chemical irritant. Benazepril is one such ACE inhibitor used in these models.
Q4: Why am I seeing high variability in the cough response between my animals treated with an ACE inhibitor?
A4: High variability is a common challenge in cough research. Several factors can contribute to this:
-
Genetic Differences: Even within the same strain, individual genetic variations can influence sensitivity to tussive agents and the drug's effects. Sourcing animals from a single, reputable supplier can help minimize this.
-
Stress: Stress can significantly alter respiratory patterns. It is crucial to acclimatize the animals to the experimental setup, such as plethysmography chambers, for several days before the experiment to reduce stress-induced artifacts.
-
Subjective Measurement: Manual counting of coughs can be subjective. Using automated cough detection systems or having at least two blinded observers score the coughs can reduce bias and improve consistency.
-
Nebulizer Performance: Ensure your nebulizer is functioning correctly and consistently delivering the appropriate particle size of the tussive agent.
Q5: The ACE inhibitor in my study is not significantly potentiating the cough response. What are some potential reasons and troubleshooting steps?
A5: If you are not observing the expected increase in cough response, consider the following:
-
Insufficient Drug Dose or Duration: The dose of the ACE inhibitor may be too low, or the pre-treatment period may be too short to sufficiently sensitize the cough reflex. Consider increasing the dose or extending the duration of administration. A pre-treatment period of 7-14 days is often necessary.
-
Suboptimal Tussive Challenge: The concentration of the tussive agent (e.g., citric acid, capsaicin) is critical. If the concentration is too high, it can cause a "ceiling effect," where the ACE inhibitor cannot potentiate the response further. Conversely, if it's too low, the baseline cough rate may be insufficient to detect a significant increase. It is essential to perform a dose-response curve for the tussive agent to identify a concentration that elicits a submaximal cough response.
-
Animal Strain: Different strains of guinea pigs can have varying sensitivities to ACE inhibitor-induced cough. Ensure you are using a strain that has been previously documented as responsive in the literature.
Quantitative Data Summary
The following tables summarize the incidence of cough associated with ACE inhibitors versus ARBs (like this compound) from clinical studies.
Table 1: Comparison of Cough Incidence between this compound and an ACE Inhibitor (Lisinopril)
| Treatment Group | Number of Patients | Cough Incidence (%) |
| This compound | 124 | 1.1% |
| Lisinopril | 120 | 8.0% |
| Placebo | 142 | 0.5% |
Data from a comparative study on the efficacy and tolerability of this compound and lisinopril.
Table 2: Relative Risk of Cough for ACE Inhibitors Compared to Placebo and other Antihypertensives
| Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) |
| ACE Inhibitors vs. Placebo | 2.21 | 2.05–2.39 |
| ACE Inhibitors vs. ARBs | 3.2 | 2.91–3.51 |
| ACE Inhibitors vs. Calcium Channel Blockers (CCBs) | 5.30 | 4.32–6.50 |
Data from a network meta-analysis of 135 randomized controlled trials.
Experimental Protocols
Protocol: ACE Inhibitor-Potentiated Citric Acid-Induced Cough in Guinea Pigs
This protocol provides a general framework for inducing and measuring cough in a guinea pig model to study the effects of ACE inhibitors.
1. Animal Model:
-
Species: Guinea Pig (e.g., Dunkin-Hartley)
-
Sex: Male or Female (be consistent across study groups)
-
Weight: 300-400g
2. Acclimation:
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Acclimatize animals to the whole-body plethysmography chambers for at least 3 consecutive days prior to the experiment to minimize stress.
3. Drug Administration:
-
Divide animals into at least two groups: Vehicle control and ACE inhibitor-treated (e.g., Benazepril).
-
Administer the ACE inhibitor (e.g., 10 mg/kg, p.o.) or vehicle once daily for 14 consecutive days.
4. Cough Induction and Measurement:
-
On day 14, place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for 10-15 minutes.
-
Nebulize a 0.2 M citric acid solution into the chamber for a 10-minute duration.
-
Record the number of coughs during the 10-minute exposure period and for a 5-minute post-exposure period.
-
Coughs can be identified by their characteristic sound and the associated sharp, transient change in the plethysmograph pressure signal.
5. Data Analysis:
-
Compare the total number of coughs between the vehicle-treated and ACE inhibitor-treated groups.
-
Statistical analysis can be performed using an appropriate test, such as a Student's t-test or Mann-Whitney U test, depending on the data distribution.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ACE inhibitor-induced cough vs. ARBs.
Caption: Experimental workflow for ACE inhibitor-induced cough model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new angiotensin II antagonist for the treatment of essential hypertension: efficacy, tolerability and safety compared to an angiotensin-converting enzyme inhibitor, lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-Converting Enzyme Inhibitors Induce Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ace Inhibitor Induced Cough | Buoy Health [buoyhealth.com]
- 5. droracle.ai [droracle.ai]
Refinement of valsartan synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining valsartan synthesis for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common challenges encountered in this compound synthesis that lead to low yield and purity?
A1: The primary challenges in this compound synthesis often revolve around several key areas:
-
Use of Toxic Reagents: Traditional methods involving organotin compounds like tri-n-butyltin azide for tetrazole ring formation can lead to toxic tin metal contamination in the final product, requiring extensive purification that lowers the overall yield.[1][2]
-
Racemization: The chiral center in the L-valine moiety is susceptible to racemization, particularly during hydrolysis under basic conditions, which can result in the formation of the unwanted R-isomer.[1][2][3] This racemization can be as high as 15% under certain alkaline conditions.
-
Impurity Formation: Besides racemization, other process-related impurities can arise. These include by-products from side reactions, unreacted intermediates, and residual solvents. A significant issue has been the formation of carcinogenic nitrosamine impurities (like NDMA and NDEA), which can be generated under specific reaction conditions, such as the use of certain solvents (like DMF) and reagents.
-
Difficult Purification: Intermediates that are oily or difficult to crystallize can complicate the purification process, leading to lower yields and purity of the final active pharmaceutical ingredient (API).
Q2: How can I minimize the racemization of the L-valine moiety during the synthesis?
A2: Minimizing racemization is critical for achieving high optical purity. Key strategies include:
-
Milder Hydrolysis Conditions: Harsh basic conditions (e.g., NaOH in methanol) are a primary cause of racemization. Using milder bases like barium hydroxide (Ba(OH)₂) for hydrolysis has been shown to reduce this issue.
-
Avoiding High Temperatures: High temperatures during steps involving the chiral center can promote racemization.
-
Chiral Resolution: If racemization occurs, a resolution step can be employed. Diastereomeric crystallization using a chiral resolving agent like natural dehydroabietylamine (DHAA) has proven effective in separating S-valsartan from its R-isomer with high purity (99.1%) and recovery yield (87.2%).
Q3: What are the current best practices to avoid organotin-related impurities?
A3: To circumvent the toxicity and contamination issues associated with organotin compounds, several alternative methods are employed:
-
Tin-Free Cyclization: One improved method involves reacting N-[(2'-cyano-1, 1'-diphenyl-4-yl) methyl]-L-valine methyl ester with sodium azide (NaN₃) and triethylamine hydrochloride (Et₃N·HCl) in xylene. This approach avoids the use of organotin reagents altogether.
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic routes often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to form the key biphenyl bond. These methods offer high efficiency and avoid the use of tin compounds in the critical tetrazole formation step.
Q4: How can I improve the purity of my crude this compound product?
A4: Purification of crude this compound is essential to meet pharmaceutical standards. Effective methods include:
-
Recrystallization: This is a common and effective technique. A variety of solvents can be used, including ethyl acetate, or mixed solvent systems like alcohol-ester mixtures (e.g., methanol and ethyl acetate). Recrystallization from an ethyl acetate/heptane mixture has also been reported.
-
Acid-Base Treatment: An acid-base purification workflow is highly effective. The crude this compound can be dissolved in an aqueous sodium carbonate solution, washed with an organic solvent (like methylene chloride) to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer with hydrochloric acid.
-
Solvent Washing: After crystallization, washing the product with an aliphatic hydrocarbon solvent such as n-heptane or cyclohexane can help remove residual organic solvents and non-polar impurities, achieving purity levels of at least 99%.
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different recrystallization solvent systems on the purity of this compound, specifically targeting the removal of the D-isomer impurity.
| Initial D-Isomer Content (%) | Solvent System (Mass Ratio to Crude this compound) | Final D-Isomer Content (%) | Yield (%) | Reference |
| 9.3% | Ethanol (1.0) + Ethyl Acetate (8.6) | Not Detected | 96.9% | |
| 4.5% | Methanol (0.46) + Ethyl Formate (2.86) | 0.01% | 86.3% | |
| 1.2% | Methanol (0.06) + Ethyl Acetate (1.0) | Not Detected | 96.9% |
Experimental Protocols
Protocol 1: Hydrolysis with Barium Hydroxide to Minimize Racemization
This protocol describes the hydrolysis of the this compound precursor (Compound 6, N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine methyl ester) using a milder base to reduce the risk of racemization.
-
Reaction Setup: Suspend the this compound precursor (45 g, 0.1 mol) in a 15% w/v aqueous barium hydroxide solution (528 mL).
-
Hydrolysis: Stir the mixture at room temperature (20−30 °C) for 10 hours.
-
Isolation of Crude Product:
-
Filter the precipitated solid.
-
Treat the solid with a 10% w/v dilute hydrochloric acid solution in water until the pH reaches 0.5−1.5 to isolate the crude this compound.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude this compound in a 2.5% w/v aqueous sodium carbonate solution (460 mL) at 20−30 °C.
-
Acidify the solution to pH 5.0 with 10% w/v hydrochloric acid.
-
Wash the aqueous solution with methylene chloride (90 mL) to remove organic impurities.
-
Separate the aqueous layer and further acidify it to pH 1.0 with 10% w/v hydrochloric acid.
-
Extract the precipitated product with ethyl acetate (495 mL).
-
-
Final Crystallization:
-
Separate the organic layer and distill completely under reduced pressure at 50−60 °C.
-
Recrystallize the resulting solid from ethyl acetate (225 mL).
-
Filter the crystals at a low temperature (−15 to −20 °C) and dry at 45−50 °C.
-
Expected Result: Yield of 65% with HPLC purity of 99.82% and an enantiomeric excess (ee) of 99.95%.
-
Protocol 2: High-Purity Recrystallization from a Mixed Solvent System
This protocol is designed for purifying crude this compound containing a significant amount of the D-isomer impurity.
-
Dissolution: Dissolve 35g of crude this compound (containing, for example, 9.3% D-isomer) in a mixed solvent system of ethanol (35ml) and ethyl acetate (300ml).
-
Heating: Gently heat the mixture to 50 ± 2 °C until all the solid has completely dissolved.
-
Crystallization: Slowly cool the solution to room temperature. A large amount of white solid should precipitate during the cooling period.
-
Isolation: Allow the mixture to stand for 4 hours to ensure complete crystallization.
-
Filtration and Drying: Filter the solid product via suction filtration and dry appropriately.
-
Expected Result: Recovery of 33.9g of pure this compound (96.9% yield) with the D-isomer impurity below the detection limit.
Visualizations
Caption: Troubleshooting workflow for low yield and purity in this compound synthesis.
Caption: Workflow for the acid-base purification and recrystallization of this compound.
References
Troubleshooting inconsistent results in valsartan binding assays
Technical Support Center: Valsartan Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in this compound binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during this compound binding experiments.
Q1: Why am I observing high non-specific binding (NSB) in my assay?
A1: High non-specific binding can obscure your specific signal and is a common issue. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking agents used may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Optimize the concentration of your blocking agent (e.g., BSA). You may also test alternative blocking agents.
-
-
Radioligand Issues: The radioligand might be "sticky" or used at too high a concentration.
-
Solution: Decrease the concentration of the radioligand. For competition assays, the recommended concentration is at or below the Kd value. Also, consider adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the buffer to reduce stickiness.
-
-
Suboptimal Washing: Insufficient or improper washing during filtration can leave unbound radioligand on the filter.
-
Solution: Increase the number of wash steps and/or the volume of the ice-cold wash buffer to ensure all unbound radioligand is removed.[1]
-
-
Filter Binding: The radioligand may be binding to the filter itself.
-
Solution: Pre-soak the filter paper in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Q2: My specific binding signal is very low or absent. What could be the cause?
A2: A low or non-existent signal for specific binding can be due to several factors related to your reagents or protocol:
-
Receptor Integrity: The AT1 receptors in your membrane preparation may be degraded or inactive.
-
Solution: Ensure that your membrane preparations are stored correctly at -80°C and handled properly on ice. You can verify the presence and integrity of the receptor using methods like Western blotting.[1]
-
-
Radioligand Concentration: An inaccurate dilution of your radioligand could result in a lower concentration than intended.
-
Solution: Double-check your radioligand concentration calculations and ensure accurate pipetting.
-
-
Incorrect Assay Conditions: The incubation time may not be sufficient to reach binding equilibrium.
-
Solution: Optimize the incubation time by performing a time-course experiment to determine when equilibrium is reached.
-
-
Inactive Unlabeled this compound: The unlabeled this compound used for determining non-specific binding may have lost its activity.
-
Solution: Use a fresh, validated stock of unlabeled this compound.
-
Q3: I am seeing significant well-to-well variability and poor reproducibility between experiments. How can I minimize this?
A3: Inconsistent results can undermine the reliability of your data. Here are some strategies to improve reproducibility:
-
Inconsistent Reagent Preparation: Variations in buffer pH, ionic strength, or reagent concentrations can lead to variability.
-
Solution: Prepare large batches of buffers and reagents to be used across multiple experiments. Ensure all components are fully dissolved and the pH is correctly adjusted.[2]
-
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations, especially with potent compounds like this compound.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.
-
Solution: Use a calibrated incubator or water bath and ensure a consistent temperature throughout the incubation period.
-
-
Inconsistent Cell/Membrane Density: Variations in the amount of receptor per well will lead to inconsistent binding.
-
Solution: Ensure your membrane preparation is homogenous before aliquoting into the assay plate. A brief sonication or vortexing before use can help.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding to the Angiotensin II Type 1 (AT1) receptor.
Table 1: Binding Affinity of this compound and Other AT1 Receptor Antagonists
| Compound | Receptor/Cell Line | pKi / pKb | Ki / Kd (nmol/l) | Reference |
| [3H]this compound | Rat aortic smooth muscle cells | 1.44 (Kd) | [3] | |
| This compound | Wild type AT1 (COS-7 cells) | 7.65 ± 0.12 | [4] | |
| Candesartan | Wild type AT1 (COS-7 cells) | 8.61 ± 0.21 | ||
| Losartan | Wild type AT1 (COS-7 cells) | 7.17 ± 0.07 | ||
| Telmisartan | Wild type AT1 (COS-7 cells) | 8.19 ± 0.04 |
Table 2: Functional Activity (IC50) of this compound
| Cell System | Assay Condition | IC50 (nmol/L) | Reference |
| Rat aortic smooth muscle cells | Inhibition of Angiotensin II-induced PAI-1 activity | 21 |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of this compound for the AT1 receptor using a competitive radioligand binding assay with filtration.
1. Membrane Preparation:
- Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
- Harvest the cells and centrifuge at a low speed.
- Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
- Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
- Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.
- Determine the protein concentration using a standard method like the BCA assay.
- Store the membrane aliquots at -80°C until use.
2. Assay Procedure:
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.
- Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and the membrane preparation.
- Non-specific Binding Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II) to saturate the receptors.
- Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of unlabeled this compound.
- Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Dry the filter plate completely.
- Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the average counts from the non-specific binding wells from the average counts of the total binding wells.
- For the competition assay, plot the percentage of specific binding against the log concentration of unlabeled this compound.
- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
References
Technical Support Center: Optimizing Valsartan Incubation in Cell Culture Experiments
Welcome to the technical support center for the use of valsartan in cell culture experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions like PBS and cell culture media. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am not observing any effect of this compound in my cell culture experiment. What are the possible reasons?
A2: There are several potential reasons for a lack of observed effect:
-
Sub-optimal Concentration and Incubation Time: The effective concentration and incubation time for this compound are highly dependent on the cell type and the specific biological endpoint being measured. Please refer to the data summary tables below for guidance on ranges used in various published studies. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Low AT1 Receptor Expression: this compound's primary mechanism of action is the blockade of the Angiotensin II Type 1 (AT1) receptor.[1] If your cell line expresses low or no AT1 receptor, the effects of this compound may be minimal. It is advisable to confirm AT1 receptor expression in your cell line at the mRNA or protein level.
-
This compound Degradation: The stability of this compound can be influenced by the pH of the cell culture medium. It is more stable in neutral to alkaline conditions and may degrade in acidic environments.[2][3] Ensure the pH of your culture medium is stable throughout the experiment.
-
Cellular Context: Some studies have shown that the effects of this compound are more pronounced when cells are stimulated with Angiotensin II.[4] If you are studying the inhibitory effects of this compound, consider including a positive control with Angiotensin II stimulation.
Q3: Is this compound cytotoxic to cells in culture?
A3: this compound is generally not considered cytotoxic at typical working concentrations (in the nanomolar to low micromolar range). However, like any compound, it can exhibit cytotoxicity at high concentrations. It is essential to perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q4: How should I prepare my this compound working solution for cell culture?
A4: To prepare a working solution, dilute your high-concentration stock solution (in DMSO or ethanol) in pre-warmed, complete cell culture medium to the desired final concentration. Ensure thorough mixing before adding it to your cells. It is good practice to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - The final concentration of the organic solvent (e.g., DMSO) is too low for the required this compound concentration.- The aqueous solubility limit of this compound in the medium has been exceeded. | - Ensure the final DMSO or ethanol concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically ≤0.1%).- Prepare a more concentrated stock solution to minimize the volume added to the medium.- If precipitation persists, consider using a different solvent or a formulation aid, though this should be carefully validated for its effects on the cells. |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number or confluency.- Variation in this compound solution preparation.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Degradation of this compound in the stock solution over time. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Prepare fresh this compound dilutions for each experiment from a validated stock solution.- Regularly calibrate and monitor incubator conditions.- Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. |
| High background in western blot for phosphorylated proteins | - Serum in the culture medium contains growth factors that can activate signaling pathways. | - For short-term incubation experiments (<24 hours) aimed at studying signaling events, it is often necessary to serum-starve the cells for a few hours or overnight before this compound treatment. |
Data Presentation: Summary of this compound Incubation Parameters
The following tables summarize this compound concentrations and incubation times from various published studies. These should serve as a starting point for optimizing your own experimental conditions.
Table 1: this compound Incubation for Cell Viability and Proliferation Assays
| Cell Type | Assay | This compound Concentration | Incubation Time | Outcome |
| Human Aortic Vascular Smooth Muscle Cells (HASMCs) | CCK-8 | 25 µM | Not specified | 52.4% inhibition of proliferation |
| Human Aortic Vascular Smooth Muscle Cells (HASMCs) | Cell Count | 1 µM, 10 µM | Not specified | Inhibition of Ang II-induced proliferation |
| Rat Vascular Smooth Muscle Cells (VSMCs) | MTT | 1 µM, 10 µM | Not specified | Inhibition of Ang II-induced proliferation |
| Endothelial Progenitor Cells (EPCs) | MTT | 0.5, 1, 2 µM | 24 hours | Inhibition of AT1-AA-induced decline in viability |
Table 2: this compound Incubation for Signaling Pathway Analysis (Western Blot)
| Cell Type | Target Pathway/Protein | This compound Concentration | Incubation Time | Outcome |
| Bovine Aortic Endothelial Cells (BAECs) | p-eNOS (Ser-1179) | 10 µM | 10 - 240 minutes | Peak phosphorylation at 30 minutes |
| Bovine Aortic Endothelial Cells (BAECs) | p-Akt | 10 µM | 5 - 30 minutes | Increased phosphorylation |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Raf, ERK1/2 | 1 µM, 10 µM | Not specified | Inhibition of Ang II-induced upregulation |
| Human Endothelial Progenitor Cells (EPCs) | p-ERK, p-eIF-2α | 1 µM (pretreatment) | 4 hours (pretreatment) + 12 hours (with AT1-AA) | Reversal of AT1-AA-induced changes |
Table 3: this compound Incubation for Gene Expression and Other Assays
| Cell Type | Assay | This compound Concentration | Incubation Time | Outcome |
| Bovine Aortic Endothelial Cells (BAECs) | Nitric Oxide (NO) Production | 10 µM | 6 - 24 hours | Significant increase in NO production |
| Rat Aortic Smooth Muscle Cells | PAI-1 Secretion | IC50 of 21 nM | 6 hours | Inhibition of Ang II-induced PAI-1 secretion |
| Cardiac Fibroblasts | Collagen Synthesis | 0.1 µM - 10 µM | 48 hours | Inhibition of TGF-β1-induced collagen synthesis |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If necessary, replace the growth medium with a serum-free or low-serum medium and incubate for 2-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include appropriate controls (e.g., vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Addition of Reagent:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.
-
CCK-8/WST-8: Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8/WST-8) using a microplate reader.
Western Blot Analysis for Protein Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach the desired confluency (typically 70-80%), serum-starve them if necessary. Treat the cells with this compound for the optimized short duration (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
References
- 1. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. This compound inhibits angiotensin II-stimulated proliferation of smooth muscle cells from human coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor valsartan recovery during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the solid-phase extraction (SPE) of valsartan. The information is tailored for researchers, scientists, and drug development professionals to help optimize this compound recovery and ensure reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low during solid-phase extraction?
Low recovery of this compound during SPE can be attributed to several factors, primarily related to its physicochemical properties. This compound is an acidic molecule with two pKa values of approximately 3.9 and 4.7.[1][2] This means its charge state is highly dependent on the pH of the sample and solutions used during the SPE process. Inadequate pH adjustment is a common reason for poor retention on the sorbent or premature elution. Other factors include the choice of SPE sorbent, inappropriate conditioning of the cartridge, using a wash solvent that is too strong, or an elution solvent that is too weak.
Q2: How does pH affect this compound recovery in reversed-phase SPE?
For reversed-phase SPE (e.g., using C8 or C18 sorbents), the goal is to retain the analyte through hydrophobic interactions. This compound is most hydrophobic when it is in its neutral, non-ionized form. To achieve this, the pH of the sample and loading solution should be adjusted to at least 1.5 to 2 pH units below its lowest pKa (3.9). Therefore, a pH of around 2.0 is optimal for promoting strong retention on the reversed-phase sorbent.[3] If the pH is too high (above 4), this compound will be partially or fully ionized, making it more polar and less likely to be retained, leading to low recovery.
Q3: What is the best type of SPE sorbent for this compound?
The choice of sorbent depends on the sample matrix and the desired selectivity. Common choices for this compound include:
-
Reversed-Phase (C8, C18): These are widely used and effective when the sample pH is properly controlled to ensure this compound is in its non-ionized form.[3]
-
Polymer-Based (e.g., Oasis HLB): These sorbents offer a hydrophilic-lipophilic balance and can provide good retention for a wider range of compounds, including those that are more polar. They can be a good alternative to traditional silica-based reversed-phase sorbents.
-
Mixed-Mode (e.g., Anion Exchange + Reversed-Phase): These sorbents provide dual retention mechanisms (ion exchange and hydrophobic interactions), leading to high selectivity and cleaner extracts.[4] For an acidic drug like this compound, a mixed-mode sorbent with anion exchange characteristics is particularly effective at retaining the ionized form of the drug.
Q4: Can I use protein precipitation instead of SPE for this compound analysis in plasma?
Yes, protein precipitation is a simpler and faster alternative for sample preparation. However, it may result in lower recovery and a less clean extract compared to SPE, which can lead to matrix effects in the subsequent analysis (e.g., by LC-MS/MS). The choice between SPE and protein precipitation depends on the required sensitivity, selectivity, and the analytical technique being used. For methods requiring high sensitivity and minimal matrix interference, SPE is generally the preferred approach.
Troubleshooting Guides
Problem: Low this compound Recovery
This is one of the most common issues in SPE. The following guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow for Low this compound Recovery
Caption: A troubleshooting workflow for diagnosing and resolving low this compound recovery during SPE.
Experimental Protocols
Below are detailed methodologies for reversed-phase and mixed-mode SPE of this compound from human plasma.
Protocol 1: Reversed-Phase SPE (C18)
This protocol is optimized for the extraction of this compound from plasma using a C18 sorbent. The key is to maintain an acidic pH during loading and washing to ensure this compound is in its non-ionized, hydrophobic state.
Experimental Workflow for Reversed-Phase SPE
Caption: A step-by-step workflow for this compound extraction from plasma using reversed-phase SPE.
Protocol 2: Mixed-Mode SPE (Anion Exchange + Reversed-Phase)
This protocol utilizes a mixed-mode sorbent to provide a more selective extraction of this compound by taking advantage of both its hydrophobic character and its acidic nature.
Experimental Workflow for Mixed-Mode SPE
Caption: A step-by-step workflow for the selective extraction of this compound using mixed-mode SPE.
Data on this compound Recovery with Different SPE Methods
The following table summarizes reported recovery rates for this compound using various SPE protocols. This data can help in selecting an appropriate starting method for your application.
| Sorbent Type | Sample Matrix | Key Protocol Details | Reported Recovery (%) | Reference |
| C8 | Human Plasma | Conditioning: Phosphate buffer (pH 2); Wash: Methanol-phosphate buffer (40:60 v/v); Elution: Diethyl ether | Not explicitly quantified, but method was optimized for maximum recovery. | |
| C18 | Human Plasma | Mobile phase for elution consisted of acetonitrile and phosphate buffer (pH 2.5). | 94.6 - 108.8 | |
| Oasis HLB | Human Plasma | Wash with 5% methanol in water; Elution with 1 mL methanol. | High and reproducible recoveries (exact percentage not stated). | |
| Protein Precipitation | Rat Plasma | Precipitation with formic acid then extraction with diethyl ether. | 86.9 | |
| Protein Precipitation | Human Plasma | Precipitation with methanol. | Not explicitly quantified, but method was successfully applied. |
Disclaimer: The provided protocols and troubleshooting guides are intended as a starting point. Optimization may be required for specific sample types and analytical instrumentation. Always validate your method to ensure it meets the required performance criteria.
References
Selecting the appropriate internal standard for valsartan quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard (IS) for the quantification of valsartan. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical characteristics of a suitable internal standard for this compound quantification?
A1: A suitable internal standard should ideally be a stable isotope-labeled (SIL) version of this compound, such as this compound-d3 or this compound-d9. SIL internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This provides the most accurate compensation for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structural analog with similar properties to this compound, such as other angiotensin II receptor blockers like irbesartan or telmisartan, can be used.
Q2: When is it acceptable to use a structural analog instead of a stable isotope-labeled internal standard?
A2: While a stable isotope-labeled internal standard is preferred, a structural analog may be used when a SIL-IS is not commercially available or is cost-prohibitive, particularly in the early stages of research. The chosen analog should have a similar chemical structure, extraction recovery, chromatographic retention, and ionization response to this compound. It is crucial to thoroughly validate the method to ensure the analog adequately compensates for potential variabilities.
Q3: How do I choose between different structural analogs like irbesartan, telmisartan, or losartan?
A3: The choice depends on several factors that must be evaluated during method development:
-
Chromatographic Resolution: The internal standard's peak must be well-separated from this compound and any other potential interferences in the sample matrix.
-
Retention Time: The ideal analog will have a retention time close to, but not overlapping with, this compound.
-
Ionization Efficiency: The analog should exhibit similar ionization behavior to this compound under the chosen mass spectrometry conditions to ensure consistent analyte-to-IS response ratios.
-
Extraction Recovery: The recovery of the analog from the sample matrix should be consistent and comparable to that of this compound.
A comparative evaluation of different potential analogs during method development is recommended to select the most suitable one for your specific analytical conditions.
Troubleshooting Guide
Q1: I am observing high variability in my internal standard's peak area across a single batch. What are the potential causes and how can I troubleshoot this?
A1: High variability in the internal standard's signal can stem from several sources. Here is a step-by-step troubleshooting guide:
-
Inconsistent Sample Preparation: This is a common cause.
-
Verify Pipetting: Ensure accurate and consistent addition of the internal standard solution to every sample. Use calibrated pipettes.
-
Ensure Thorough Mixing: Inadequate vortexing or mixing after adding the internal standard can lead to non-homogenous samples.
-
Check Extraction Efficiency: Inconsistent extraction recovery can affect the final concentration of the internal standard. Re-evaluate your extraction protocol for robustness.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.
-
Evaluate Different Matrix Lots: Test the method with at least six different lots of blank matrix to assess the impact of biological variability.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can help remove interfering matrix components.
-
-
Instrumental Issues:
-
Autosampler Malfunction: Inconsistent injection volumes can lead to signal variability. Perform an injection precision test.
-
Ion Source Contamination: A dirty ion source can lead to erratic signal. Clean the ion source as part of routine maintenance.
-
Q2: The signal for my internal standard is consistently drifting (either increasing or decreasing) over the course of an analytical run. What should I do?
A2: Signal drift can compromise the accuracy of your results. Here’s how to address it:
-
Column Equilibration: Ensure the analytical column is fully equilibrated before starting the run. Insufficient equilibration can cause retention time and peak area drift.
-
Mobile Phase Issues:
-
Degassing: Inadequately degassed mobile phases can form bubbles in the pump, leading to an unstable flow rate and signal drift.
-
Composition Change: Ensure the mobile phase composition remains consistent throughout the run. If preparing mobile phases manually, ensure accurate measurements.
-
-
Mass Spectrometer Instability: The detector response may drift over time. Check the instrument's performance by monitoring the signal of a standard solution injected periodically throughout the batch.
-
Temperature Fluctuations: Both the column oven and autosampler temperature should be stable. Fluctuations can affect chromatography and analyte/IS stability.
Q3: My deuterated internal standard (e.g., this compound-d9) is showing a different retention time than this compound. Is this normal?
A3: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect." This is more common with a higher number of deuterium substitutions. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as the analyte and internal standard may be affected differently by matrix effects as they elute at different times. If the shift is substantial, consider optimizing your chromatographic conditions (e.g., gradient slope, mobile phase composition) to minimize the separation.
Data Presentation: Comparison of Internal Standards for this compound Quantification
The following tables summarize quantitative data from various published LC-MS/MS methods for this compound quantification, highlighting the performance of different internal standards.
Table 1: Deuterated Internal Standards for this compound Quantification
| Internal Standard | Matrix | Linearity Range (ng/mL) | Intraday Precision (%CV) | Intraday Accuracy (%) | Extraction Recovery (%) | Reference |
| This compound-d9 | Human Plasma | 6.06 - 18060.8 | 2.5 - 9.2 | 95.5 - 103.1 | 92.4 | [1][2] |
| This compound-d9 | Human Plasma | 25 - 20000 | 2.06 - 1.32 | Not Reported | Not Reported | [3][4] |
| This compound-d9 | Rat Plasma | 0.50 - 20000 | 1.3 - 2.5 | Not Reported | 86.7 | [5] |
| This compound-d3 | Human Plasma | 5.00 - 10000 | Not Reported | Not Reported | Not Reported |
Table 2: Structural Analog Internal Standards for this compound Quantification
| Internal Standard | Matrix | Linearity Range (ng/mL) | Intraday Precision (%CV) | Intraday Accuracy (%) | Extraction Recovery (%) | Reference |
| Irbesartan | Human Plasma | 50.2 - 6018.6 | Not Reported | 105.68 - 114.22 | Not Reported | |
| Telmisartan | Human Plasma | 20.0 - 15000 | 1.6 - 6.5 | 81.7 - 101.5 | 91.6 - 114.8 | |
| Telmisartan | Rat Plasma | 0.5 - 20000 | <15 | <15 | Not Reported |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using this compound-d9 as Internal Standard
This protocol is based on a validated LC-MS/MS method.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma in a 96-well plate, add 50 µL of this compound-d9 internal standard solution (concentration to be optimized during method development).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) plate (e.g., C18).
-
Wash the SPE plate with 500 µL of water followed by 500 µL of 10% methanol in water.
-
Elute the analyte and internal standard with 500 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 5 mM Ammonium Formate (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 436.2 → 291.5
-
This compound-d9: m/z 445.3 → 300.4
-
Protocol 2: Quantification of this compound in Human Plasma using Irbesartan as Internal Standard
This protocol is based on a validated LC-MS/MS method.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of Irbesartan internal standard solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 1% formic acid in water and vortex.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of mobile phase.
-
Inject the eluate directly into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC or equivalent
-
Column: Lichrocart RP Select C18 (125 x 4 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (95:05, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: m/z 434.10 → 179.10
-
Irbesartan: m/z 427.10 → 192.90
-
Mandatory Visualizations
Caption: Workflow for selecting an internal standard for this compound quantification.
Caption: General experimental workflow for this compound quantification using LC-MS/MS.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and this compound in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of this compound and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. file.scirp.org [file.scirp.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Valsartan Degradation Products
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the detection and identification of valsartan degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
This compound is susceptible to degradation under various stress conditions, leading to the formation of several products. The primary degradation pathways involve hydrolysis and oxidation. Key degradation products (DPs) identified in forced degradation studies include those resulting from the loss of the tetrazole group or modifications to the acyl side chain.
Table 1: Common this compound Degradation Products Identified under Stress Conditions
| Degradation Product (DP) | Molecular Formula | [M+H]⁺ (m/z) | Typical Stress Condition |
|---|---|---|---|
| This compound | C₂₄H₂₉N₅O₃ | 436.2343 | - |
| DP-1 (Decarboxylated this compound) | C₂₃H₂₉N₅O | 392.2445 | Acid Hydrolysis, Thermal |
| DP-2 (Hydroxymethyl this compound) | C₂₄H₂₉N₅O₄ | 452.2292 | Oxidative |
| DP-3 (Valeryl-4-hydroxy-valine impurity) | C₁₀H₁₉NO₃ | 202.1400 | Acid Hydrolysis |
| DP-4 (N-dealkylation product) | C₁₉H₂₀N₄O₃ | 369.1523 | Oxidative |
Q2: Which analytical techniques are most suitable for analyzing this compound degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating this compound from its degradation products. These methods offer high resolution and sensitivity. For identification, coupling liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, is the gold standard. This combination allows for the accurate mass measurement of parent and fragment ions, which is crucial for elucidating the structures of unknown impurities.
Q3: How do I perform a forced degradation study for this compound?
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The study involves subjecting the drug substance to conditions more severe than accelerated stability testing.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 80°C for 2-4 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2-4 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation : Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid drug substance to dry heat at 105°C for 24-48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation : Expose the stock solution to UV light (254 nm) and/or visible light in a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis : Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC-MS method.
Analytical Method Parameters
A typical stability-indicating UPLC-MS method for this compound analysis is summarized below.
Table 2: Example UPLC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Chromatography | UPLC System |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A time-based gradient from ~5-10% B to 90-95% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
| UV Detection | 250 - 275 nm |
| Mass Spectrometry | ESI Positive Mode |
| Scan Range (m/z) | 100 - 1000 |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
Visual Guides and Workflows
Caption: Workflow for the identification of this compound degradation products.
Troubleshooting Guide
Q4: I'm seeing poor peak shape (fronting or tailing) for this compound. What should I do?
Poor peak shape can be caused by several factors. Common causes include column overload, inappropriate mobile phase pH, or a deteriorating column.
-
Column Overload : Reduce the injection volume or the sample concentration.
-
Mobile Phase pH : The pH of the mobile phase should be controlled. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often yields good peak shapes.
-
Column Issues : If the problem persists, the column may be contaminated or worn out. Try flushing the column with a strong solvent or replace it if necessary.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Q5: An unknown peak is co-eluting with my main this compound peak. How can I resolve it?
Co-elution can compromise the accuracy of quantification. To resolve co-eluting peaks, you need to modify the chromatographic conditions to improve separation (selectivity).
-
Modify Mobile Phase Gradient : Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
-
Change Organic Modifier : If you are using acetonitrile, try switching to methanol, or vice-versa. This changes the selectivity of the separation.
-
Adjust pH : Modifying the mobile phase pH can alter the ionization state of this compound and its impurities, which can significantly impact their retention and resolution.
-
Change Column Chemistry : If other options fail, switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase from another manufacturer).
Q6: How can I confirm the identity of a suspected degradation product?
Confirming the structure of an unknown requires gathering multiple pieces of evidence.
-
High-Resolution Mass Spectrometry (HRMS) : Obtain an accurate mass measurement (typically with <5 ppm error) to determine the elemental composition (molecular formula) of the unknown peak.
-
MS/MS Fragmentation : Isolate the ion of interest and perform fragmentation (MS/MS or MSⁿ). Compare the fragmentation pattern with that of the parent drug (this compound). The fragments can provide clues about which part of the molecule has been modified.
-
Reference Standards : The most definitive way to confirm an identity is to compare the retention time and mass spectrum of the unknown peak with a certified reference standard of the suspected impurity, if available.
-
Forced Degradation : Analyze the sample from the specific stress condition known to produce that impurity. If the peak is significantly larger in that specific condition (e.g., acid hydrolysis), it supports the identification.
Caption: Relationship between stress conditions and this compound DPs.
Validation & Comparative
Valsartan versus losartan: a comparative efficacy study in renal hypertension models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used angiotensin II receptor blockers (ARBs), valsartan and losartan, specifically within the context of preclinical renal hypertension models. The following sections detail their performance based on available experimental data, outline the methodologies used in these studies, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy parameters of this compound and losartan in animal models of renal hypertension. It is important to note that a direct head-to-head comparison of all parameters in a single study using a renal hypertension model was not available in the reviewed literature. Therefore, the data presented is a synthesis from multiple studies, and direct comparisons should be made with caution.
Table 1: Effects on Blood Pressure in Renal Hypertension Models
| Parameter | Animal Model | Losartan | This compound | Citation |
| Systolic Blood Pressure (SBP) Reduction | Two-Kidney, One-Clip (2K1C) Hypertensive Rats | Statistically significant reduction | Not Available (in a direct comparative 2K1C study) | [1][2] |
| Mean Arterial Pressure (MAP) Reduction | Spontaneously Hypertensive Rats (SHR) | Not Available | Statistically significant reduction | [3] |
| Blood Pressure Control (Responder Rate) | Essential Hypertension (Clinical Study) | 55% | 62% | [4] |
Note: The responder rate data is from a clinical study in essential hypertension and is included to provide a broader comparative context.
Table 2: Effects on Renal Hemodynamics and Function
| Parameter | Animal Model | Losartan | This compound | Citation |
| Renal cGMP Increase (AT2 Receptor Stimulation) | Normotensive, Sodium-Depleted Sprague-Dawley Rats (Intravenous) | 10.3% | 69.1% | [5] |
| Renal cGMP Increase (AT2 Receptor Stimulation) | Normotensive, Sodium-Depleted Sprague-Dawley Rats (Oral, 5 hours post-administration) | 10.9% | 48.0% | |
| Renal Plasma Flow (RPF) | Hypertensive Patients | Attenuated the response to Angiotensin II | Maintained in patients with renal failure | |
| Glomerular Filtration Rate (GFR) | Hypertensive Patients with Renal Failure | Not Available | No significant change compared to placebo |
Note: The data on renal cGMP provides a surrogate measure for AT2 receptor stimulation, which is a key differentiator between the two drugs. Data on RPF and GFR are from human studies in hypertensive patients, as direct comparative preclinical data in renal hypertension models for these specific parameters is limited.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and losartan.
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats
This surgical model is a widely used method to induce renovascular hypertension.
Objective: To induce hypertension by reducing renal blood flow to one kidney, leading to the activation of the renin-angiotensin-aldosterone system (RAAS).
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver or titanium vascular clips (internal diameter of 0.20-0.25 mm)
-
Sutures
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the left flank and disinfect the surgical area. Place the animal on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a flank incision to expose the left kidney.
-
Isolation of Renal Artery: Carefully dissect the perirenal fat and connective tissue to isolate the left renal artery and vein.
-
Clip Placement: Place a silver or titanium clip with a pre-determined internal diameter (e.g., 0.23 mm) around the renal artery, ensuring not to occlude the vessel completely.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. House the rats individually with free access to food and water.
-
Hypertension Development: Allow several weeks (typically 4-6) for hypertension to develop and stabilize before initiating drug treatment studies. Blood pressure can be monitored non-invasively using the tail-cuff method.
Measurement of Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR) in Conscious Rats
These methods allow for the assessment of renal hemodynamic parameters without the confounding effects of anesthesia.
Objective: To quantify RBF and GFR to evaluate the effects of drug treatment on renal function.
Materials:
-
Conscious, restrained rats with indwelling catheters in the femoral artery and vein, and a bladder catheter.
-
Infusion pump
-
Blood collection supplies
-
Inulin (for GFR measurement)
-
para-Aminohippuric acid (PAH) (for effective renal plasma flow - ERPF measurement)
-
Analytical equipment for inulin and PAH quantification (e.g., spectrophotometer, HPLC)
Procedure:
-
Animal Preparation: Rats are surgically prepared with chronic indwelling catheters days before the experiment to allow for full recovery.
-
Infusion: On the day of the experiment, the conscious rat is placed in a restraining cage. A continuous intravenous infusion of inulin and PAH is started.
-
Equilibration Period: Allow for an equilibration period (e.g., 60-90 minutes) for the plasma concentrations of inulin and PAH to stabilize.
-
Blood and Urine Sampling: Collect timed urine samples via the bladder catheter and arterial blood samples at the beginning and end of each collection period.
-
Analysis: Measure the concentrations of inulin and PAH in plasma and urine samples using appropriate analytical methods.
-
Calculations:
-
GFR is calculated as: (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
ERPF is calculated as: (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.
-
Renal Blood Flow (RBF) is calculated from ERPF and hematocrit as: RBF = ERPF / (1 - Hematocrit).
-
Mandatory Visualization
Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
Caption: The RAAS pathway and the site of action for this compound and Losartan.
Experimental Workflow for 2K1C Hypertension Model and Drug Efficacy Testing
Caption: Workflow for inducing renal hypertension and testing drug efficacy.
Differential Signaling of this compound and Losartan at Angiotensin Receptors
Caption: Differential effects of this compound and Losartan on Angiotensin II receptors.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. sjpas.univsul.edu.iq [sjpas.univsul.edu.iq]
- 3. This compound vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Differences in AT2 -receptor stimulation between AT1 -receptor blockers this compound and losartan quantified by renal interstitial fluid cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Valsartan vs. Amlodipine: A Head-to-Head Comparison of Endothelial Function Modulation
A detailed examination of two leading antihypertensive agents and their differential effects on the vascular endothelium, supported by experimental data and mechanistic insights.
In the management of hypertension, both the angiotensin II receptor blocker (ARB) valsartan and the calcium channel blocker (CCB) amlodipine are cornerstone therapies. Beyond their established blood pressure-lowering efficacy, their distinct mechanisms of action elicit differential effects on endothelial function, a critical factor in cardiovascular health. This guide provides a comprehensive, data-driven comparison of this compound and amlodipine on endothelial function for researchers, scientists, and drug development professionals.
Quantitative Comparison of Effects on Endothelial Function
Multiple clinical studies have investigated the comparative effects of this compound and amlodipine on key markers of endothelial health. The data consistently suggest that while both drugs effectively lower blood pressure, this compound may offer superior benefits in improving endothelial function and reducing oxidative stress.
| Parameter | Study Population | Treatment Duration | This compound | Amlodipine | Key Findings | Reference |
| Flow-Mediated Dilation (FMD) (%) | Essential Hypertension | 1 year | 5.8 ± 1.2 to 10.7 ± 1.4 (p < 0.01) | No significant improvement | This compound significantly improved FMD, indicating enhanced endothelium-dependent vasodilation. | [1] |
| Forearm Blood Flow (% change in response to Acetylcholine) | Hypertension | 16 weeks | 301 ± 47 (p < 0.05 vs. placebo) | No significant change | This compound significantly increased the vasodilatory response to acetylcholine, an endothelium-dependent vasodilator. | [2][3] |
| Urinary 8-isoprostane (marker of oxidative stress) | Essential Hypertension | 1 year | Significantly reduced | Not significantly reduced | This compound demonstrated a significant reduction in this marker of lipid peroxidation. | [1] |
| Urinary 8-hydroxy-2'-deoxyguanosine (marker of oxidative DNA damage) | Essential Hypertension | 1 year | Significantly reduced | Not significantly reduced | This compound showed a protective effect against oxidative DNA damage. | [1] |
| Pentraxin 3 (PTX3) (ng/mL) (inflammatory marker) | Newly Diagnosed Hypertension | Not specified | 3.5 ± 1.5 to 2.4 ± 1.1 (p < 0.05) | 3.8 ± 1.8 to 2.5 ± 1.2 (p < 0.05) | Both drugs significantly decreased PTX3 levels, suggesting anti-inflammatory effects. | |
| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | Newly Diagnosed Hypertension | Not specified | 2.5 ± 1.5 to 2.1 ± 1.3 | 2.7 ± 1.6 to 1.9 ± 1.1 (p < 0.05) | Amlodipine showed a significant decrease in hs-CRP, while the change in the this compound group was not statistically significant. | |
| von Willebrand Factor (vWf) (%) | Newly Diagnosed Hypertension | 12 weeks | Significant decrease (p < 0.001) | Significant decrease (p < 0.001) | Both treatments significantly reduced this marker of endothelial injury and inflammation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Flow-Mediated Dilation (FMD) Assessment
Flow-mediated dilation, a non-invasive ultrasound method, is a widely accepted technique for assessing endothelium-dependent vasodilation. The general protocol involves the following steps:
Measurement of Oxidative Stress Markers
Urinary levels of 8-isoprostane and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are reliable indicators of in vivo oxidative stress.
-
Urinary 8-isoprostane: This marker of lipid peroxidation is typically measured using competitive enzyme-linked immunosorbent assay (ELISA) kits or by isotope-dilution liquid chromatography-tandem mass spectrometry for higher sensitivity and specificity. For total 8-isoprostane measurement, urine samples undergo enzymatic hydrolysis with β-glucuronidase prior to analysis to measure both free and conjugated forms. To measure only free 8-isoprostane, the hydrolysis step is omitted. It is recommended to adjust urinary 8-isoprostane concentrations with creatinine to account for variations in urine dilution.
-
Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG): This biomarker of oxidative DNA damage is also commonly quantified using a competitive ELISA.
Measurement of Inflammatory Markers
High-sensitivity C-reactive protein (hs-CRP) and Pentraxin 3 (PTX3) are key inflammatory markers associated with cardiovascular risk.
-
High-sensitivity C-reactive protein (hs-CRP): Serum or plasma samples are analyzed using a high-sensitivity immunoturbidimetric assay. This method involves the aggregation of latex particles coated with anti-human CRP antibodies in the presence of CRP, leading to an increase in light scattering that is proportional to the CRP concentration.
-
Pentraxin 3 (PTX3): Plasma levels of PTX3 are measured using a quantitative sandwich enzyme immunoassay technique (ELISA).
Signaling Pathways
The differential effects of this compound and amlodipine on endothelial function are rooted in their distinct molecular mechanisms of action.
This compound's Mechanism of Action on Endothelial Function
This compound, an angiotensin II type 1 receptor (AT1R) blocker, improves endothelial function through multiple pathways. Beyond its primary role in blocking the vasoconstrictive and pro-inflammatory effects of angiotensin II, this compound has been shown to actively promote nitric oxide (NO) production.
Studies have demonstrated that this compound can increase the phosphorylation of endothelial nitric oxide synthase (eNOS) through the Src/PI3K/Akt pathway, leading to increased NO production. Additionally, this compound may activate the AMPK/eNOS signaling pathway to further enhance NO synthesis.
Amlodipine's Mechanism of Action on Endothelial Function
Amlodipine, a dihydropyridine calcium channel blocker, primarily induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. Its effects on the endothelium are also significant. Amlodipine has been shown to increase endothelial NO bioavailability through a dual mechanism: enhancing NO formation and prolonging the half-life of NO via its antioxidative properties.
Amlodipine can affect eNOS phosphorylation at Ser1177 and Thr495, potentially through the inhibition of Protein Kinase C (PKC), thereby enhancing eNOS activation. Furthermore, its ability to scavenge reactive oxygen species (ROS) protects NO from degradation, increasing its bioavailability.
Conclusion
Both this compound and amlodipine are effective antihypertensive agents that exert beneficial effects on the vasculature beyond blood pressure reduction. The available evidence suggests that while both drugs can reduce markers of inflammation, this compound demonstrates a more robust and consistent improvement in endothelium-dependent vasodilation and a greater reduction in oxidative stress. These differences are attributable to their distinct signaling pathways, with this compound actively promoting NO synthesis through multiple kinase pathways and amlodipine enhancing NO bioavailability through a combination of increased production and decreased degradation. For researchers and clinicians, understanding these nuanced differences is paramount when considering therapeutic strategies aimed at not only controlling hypertension but also preserving and restoring endothelial health.
References
Comparative analysis of different angiotensin receptor blockers on blood pressure variability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of different angiotensin receptor blockers (ARBs) on blood pressure variability (BPV). Increased BPV is recognized as an independent risk factor for cardiovascular events and target organ damage. Therefore, the ability of an antihypertensive agent to not only lower the mean blood pressure but also to control its fluctuations is of significant clinical interest. This document summarizes key findings from comparative studies, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Data Presentation: Comparative Efficacy of ARBs on Blood Pressure Control
The following tables summarize the quantitative data from head-to-head clinical trials comparing the efficacy of different ARBs on 24-hour blood pressure control, a key indicator of their effect on BPV.
| Comparison | Drug and Dosage | Study Population | Key Findings on 24-Hour Blood Pressure Control | Citation |
| Telmisartan vs. Valsartan | Telmisartan (40-80 mg/day) vs. This compound (80-160 mg/day) | 490 patients with hypertension | Telmisartan provided a greater reduction in blood pressure during the last 6 hours of the dosing interval compared to this compound, both after an active dose and a missed dose.[1][2] This suggests a longer duration of action and potentially better control over early morning BPV. | [1][2] |
| Telmisartan (80 mg/day) vs. This compound (80 mg/day) | Patients with mild to moderate hypertension | Telmisartan demonstrated significantly greater reductions in mean 24-hour, morning, and daytime systolic and diastolic blood pressure compared to this compound.[3] | ||
| Azilsartan vs. Olmesartan | Azilsartan medoxomil (20, 40, 80 mg/day) vs. Olmesartan medoxomil (40 mg/day) | 1275 patients with primary hypertension | Azilsartan medoxomil 80 mg was superior to olmesartan medoxomil 40 mg in reducing 24-hour mean systolic blood pressure. | |
| Azilsartan vs. Olmesartan and this compound | Azilsartan medoxomil (40, 80 mg/day) vs. Olmesartan medoxomil (40 mg/day) and this compound (320 mg/day) | 1291 patients with stage 1 or 2 hypertension | Azilsartan medoxomil 80 mg demonstrated superior efficacy in lowering 24-hour mean systolic blood pressure compared to both olmesartan 40 mg and this compound 320 mg. | |
| Candesartan vs. Losartan | Candesartan cilexetil (16-32 mg/day) vs. Losartan (50-100 mg/day) | 654 patients with hypertension | Candesartan cilexetil achieved a significantly greater reduction in trough systolic and diastolic blood pressure at week 8 compared to losartan. | |
| Candesartan vs. Losartan | Meta-analysis of 13 studies (4066 patients) | Candesartan was more effective than losartan in lowering both systolic and diastolic blood pressure. | ||
| Candesartan vs. Losartan | Systematic review and meta-analysis | Candesartan consistently demonstrated greater reductions in both systolic and diastolic blood pressure compared to losartan and was associated with superior cardiovascular outcomes. |
Experimental Protocols
The following section details a typical experimental protocol for a clinical trial designed to compare the effects of different ARBs on blood pressure variability.
Study Design: A multicenter, randomized, double-blind, parallel-group study is a robust design for comparing the efficacy of different ARBs.
1. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-80 years old) with a diagnosis of essential hypertension (e.g., office systolic blood pressure [SBP] ≥140 mmHg and/or diastolic blood pressure [DBP] ≥90 mmHg). Specific ambulatory blood pressure monitoring (ABPM) criteria at baseline (e.g., mean 24-hour SBP ≥130 mmHg) are often included to ensure a hypertensive population.
-
Exclusion Criteria: Secondary hypertension, severe comorbidities (e.g., recent myocardial infarction, stroke, severe renal impairment), contraindications to ARB therapy, and current treatment with other antihypertensive medications that cannot be safely withdrawn.
2. Washout and Placebo Run-in Period:
-
Patients on existing antihypertensive medications undergo a washout period of 2-4 weeks to eliminate the effects of prior treatments.
-
This is typically followed by a single-blind placebo run-in period of 2-4 weeks to establish a stable baseline blood pressure and ensure patient compliance.
3. Randomization and Treatment:
-
Eligible patients are randomized to receive one of the study ARBs at a specified dose and titration schedule or a placebo.
-
Treatment duration is typically 8-12 weeks to allow for the full antihypertensive effect to manifest.
4. Blood Pressure Assessment:
-
Ambulatory Blood Pressure Monitoring (ABPM): This is the gold standard for assessing BPV.
-
A lightweight, portable device is worn by the patient for a continuous 24-hour period at baseline and at the end of the treatment period.
-
Blood pressure readings are automatically taken at predefined intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Patients are instructed to maintain their usual daily activities but to keep their arm still during measurements.
-
-
Office Blood Pressure Measurement: Seated blood pressure is measured at each study visit using a validated automated device. Measurements are typically taken in triplicate after a 5-minute rest period, with the average of the last two readings being used.
-
Home Blood Pressure Monitoring (HBPM): Patients may also be trained to measure their own blood pressure at home, typically in the morning and evening, for a specified period before each clinic visit.
5. Blood Pressure Variability Analysis:
-
From the 24-hour ABPM data, several indices of BPV are calculated:
-
Standard Deviation (SD): The SD of all SBP and DBP readings over 24 hours, as well as for daytime and nighttime periods separately.
-
Coefficient of Variation (CV): Calculated as (SD / mean BP) x 100%, providing a measure of variability relative to the mean.
-
Average Real Variability (ARV): The average of the absolute differences between consecutive BP readings, which captures the smoothness of the BP profile.
-
Smoothness Index (SI): A measure of the homogeneity of the blood pressure reduction over the 24-hour period.
-
Trough-to-Peak Ratio: The ratio of the drug's effect at the end of the dosing interval (trough) to its maximum effect (peak).
-
6. Statistical Analysis:
-
The primary endpoint is typically the change from baseline in 24-hour mean SBP and DBP.
-
Secondary endpoints include changes in BPV indices (SD, CV, ARV), smoothness index, and trough-to-peak ratio.
-
Statistical tests such as ANCOVA are used to compare the effects of the different ARBs, adjusting for baseline values and other covariates.
Mandatory Visualization
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The RAAS pathway and the mechanism of action of ARBs.
Experimental Workflow for Comparative Analysis of ARBs on BPV
Caption: A typical experimental workflow for an ARB comparative study.
Conclusion
The choice of an angiotensin receptor blocker can have a significant impact on 24-hour blood pressure control and, consequently, on blood pressure variability. Longer-acting ARBs, such as telmisartan and azilsartan, have demonstrated superior efficacy in maintaining blood pressure reduction throughout the entire dosing interval, particularly in the critical early morning hours, compared to shorter-acting agents like this compound and losartan. Candesartan has also shown greater potency in blood pressure reduction compared to losartan. These differences in pharmacokinetic and pharmacodynamic profiles likely contribute to a smoother and more consistent blood pressure profile, which is associated with a reduction in BPV. For researchers and drug development professionals, these findings underscore the importance of considering not just the mean blood pressure reduction but also the consistency of this reduction over a 24-hour period when evaluating the clinical potential of new antihypertensive therapies. Future studies should aim to directly compare a wider range of ARBs using standardized BPV metrics to provide a more comprehensive understanding of their differential effects.
References
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Valsartan Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like valsartan is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The choice between HPLC and LC-MS/MS for this compound analysis hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application, such as quality control, pharmacokinetic studies, or stability testing. While HPLC is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, particularly for complex biological matrices.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS methods for the analysis of this compound, compiled from various validated studies.
| Performance Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 4 - 12 µg/mL[1] | 6.062 - 18060.792 ng/mL[2], 50.2 - 6018.6 ng/mL[3] |
| Limit of Detection (LOD) | 2.72 µg/mL[4], 6 ng/mL | Not explicitly stated in most bioanalytical studies, but LLOQ is very low. |
| Limit of Quantification (LOQ) | 8.25 µg/mL[4], 18 ng/mL | 20.0 ng/mL, 0.302 ng/mL (for amlodipine) and 6.062 ng/mL (for this compound), 50.2 ng/mL |
| Accuracy (% Recovery) | 99.65% | 91.6% - 114.8%, Within 8% of nominal values, 98.41% - 108.16% |
| Precision (%RSD) | Repeatability RSD < 2% | Intra-day: 1.4% - 9.2%, Inter-day: 1.6% - 8.0% |
| Retention Time | ~2.5 - 11.9 minutes | ~1.9 - 4.5 minutes |
| Selectivity | Good for bulk and dosage forms, but may be susceptible to interference from degradation products or matrix components. | Highly selective due to mass-based detection, capable of distinguishing this compound from co-eluting impurities and matrix components. |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a synthesis of common practices for the routine analysis of this compound in pharmaceutical dosage forms.
1. Sample Preparation:
-
Twenty tablets are accurately weighed and finely powdered.
-
A quantity of powder equivalent to a specific amount of this compound is weighed and transferred to a volumetric flask.
-
The powder is dissolved in a suitable diluent, often a mixture of the mobile phase components, and sonicated to ensure complete dissolution.
-
The solution is then diluted to the final volume with the diluent and filtered through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH is often adjusted to optimize peak shape and retention.
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.
-
Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance, typically around 225-273 nm.
Representative LC-MS/MS Method
This protocol is representative of methods used for the quantification of this compound in biological matrices, such as human plasma, which require higher sensitivity and selectivity.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., methanol, acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a solid-phase cartridge to retain the analyte of interest while washing away interferences. The analyte is then eluted with a suitable solvent.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Similar to HPLC, a C18 column is often used, but with potentially shorter lengths and smaller particle sizes for faster analysis. The mobile phase typically consists of an organic solvent and an aqueous solution with a volatile additive like formic acid or ammonium formate to facilitate ionization.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, operating in either positive or negative ion mode.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Discussion and Conclusion
The cross-validation of HPLC and LC-MS/MS methods for this compound analysis reveals distinct advantages for each technique.
HPLC-UV is a cost-effective, robust, and reliable method for the routine quality control of this compound in bulk drug and pharmaceutical formulations. Its simplicity and accessibility make it a workhorse in many analytical laboratories. However, its lower sensitivity and potential for interference from co-eluting compounds or degradation products can be a limitation, especially in stability-indicating assays or for the analysis of complex samples. Studies have shown that HPLC-PDA (a more advanced form of UV detection) can sometimes fail to detect degradation products that co-elute with the main this compound peak, potentially leading to an overestimation of the drug's stability.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity. The use of MRM allows for the highly specific detection of this compound, even in the presence of complex matrices like plasma, making it the gold standard for bioanalytical studies, such as pharmacokinetics and bioequivalence assessments. The significantly lower limits of quantification achieved with LC-MS/MS enable the measurement of low concentrations of this compound, which is crucial for understanding its absorption, distribution, metabolism, and excretion. While the initial investment and operational costs for LC-MS/MS are higher, the quality and specificity of the data often justify the expense for research and development applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and this compound in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of this compound and Hydrochlorothiazide in Human Plasma [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
A comparative study of valsartan's effects in different animal models of diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for hypertension and heart failure.[1] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] Beyond its cardiovascular benefits, a growing body of preclinical evidence highlights its therapeutic potential in the context of diabetes mellitus, particularly in ameliorating diabetes-associated complications. This guide provides a comparative overview of the effects of this compound across various animal models of both type 1 and type 2 diabetes, with a focus on renal, metabolic, and cardiovascular outcomes. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.
Overview of Diabetic Animal Models
The study of diabetes and its complications heavily relies on animal models that mimic the human condition. The most commonly employed models in this compound research include:
-
Streptozotocin (STZ)-Induced Diabetic Rodents: This is a widely used model for Type 1 diabetes.[2][3] Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to insulin deficiency and hyperglycemia.[4]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a well-established model for Type 2 diabetes and are particularly useful for studying diabetic nephropathy.
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, ZDF rats have a genetic mutation in the leptin receptor, leading to obesity and insulin resistance. They are another valuable model for studying Type 2 diabetes and its complications.
-
KK-Ay Mice: This is another genetic model of Type 2 diabetes characterized by hyperglycemia, hyperinsulinemia, and insulin resistance.
Comparative Efficacy of this compound: Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in different animal models of diabetes.
Table 1: Effects of this compound on Renal Parameters
| Animal Model | This compound Dosage | Duration | Key Renal Outcomes | Reference |
| STZ-induced Diabetic Rats | 8 mg/kg/day | 8 weeks | - ↓ Urinary albumin excretion- ↓ Serum creatinine- ↓ Kidney hypertrophy index- ↓ Glomerular ECM deposition | |
| 30 mg/kg/day | 24 weeks | - ↓ Albumin excretion rate- ↓ Renal accumulation of advanced glycation end products (CML) | ||
| db/db Mice | In drinking water (approx. 160 mg/kg/day) | 4 weeks | - ↓ Albuminuria- ↓ Mesangial matrix expansion- ↓ Renal expression of TGF-β1, PAI-1, type IV collagen, and fibronectin- ↓ Podocyte injury- ↓ Renal inflammation (TNF-α, MCP-1)- ↓ Renal oxidative stress (Nox2, p22phox, p47phox) | |
| KK-Ay Mice | 1 mg/kg/day | 2 weeks | - ↓ Urinary albumin, KIM-1, and NGAL levels |
-
↓ : Denotes a significant decrease.
Table 2: Effects of this compound on Metabolic and Cardiovascular Parameters
| Animal Model | This compound Dosage | Duration | Key Metabolic & Cardiovascular Outcomes | Reference |
| STZ-induced Diabetic Rats | 0.2 mg/kg (single IV injection) | Acute | - ↓ Plasma glucose concentration | |
| 0.2 mg/kg/day (IV) | 3 days | - ↓ Plasma glucose- ↑ GLUT4 expression in soleus muscle- ↓ PEPCK expression in liver | ||
| 7 and 14 mg/kg/day | 6 weeks | - ↓ Systolic blood pressure- ↓ Plasma malondialdehyde (MDA)- ↑ Blood glutathione (GSH) | ||
| db/db Mice | 30 mg/kg/day | 2 weeks | - Mitigated blood-brain barrier permeability- ↓ Pro-inflammatory cytokines (MCP-1, IL-6) | |
| Zucker Diabetic Fatty Rats | Topical application of nano-filaments | 23 days | - Faster wound closure | |
| KK-Ay Mice | 1 mg/kg/day | 2 weeks | - ↓ Plasma glucose and insulin- Improved glucose tolerance- ↑ Insulin-mediated glucose uptake in skeletal muscle- ↑ Insulin-induced phosphorylation of IRS-1- ↑ PI 3-kinase activity- ↑ GLUT4 translocation |
-
↓ : Denotes a significant decrease; ↑ : Denotes a significant increase.
Experimental Protocols
Induction of Diabetes
-
Streptozotocin (STZ)-Induced Model (Type 1):
-
Animals: Male Sprague-Dawley or Wistar rats, or DBA/2J mice.
-
Procedure: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ dissolved in citrate buffer (pH 4.5). Doses can vary, for example, 40 mg/kg/day for 5 consecutive days in mice or a single dose of 45-75 mg/kg in rats.
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Animals with blood glucose levels exceeding a certain threshold (e.g., ≥15 mM or >200 mg/dL) are considered diabetic.
-
-
High-Fat Diet (HFD) and Low-Dose STZ Model (Type 2):
-
Animals: Male Wistar rats or DBA/2J mice.
-
Procedure: Animals are fed a high-fat diet for a period of several weeks (e.g., 4 weeks) to induce insulin resistance. This is followed by a single low-dose i.p. injection of STZ (e.g., 35 mg/kg) to induce a state of relative insulin deficiency.
-
This compound Administration
-
Route of Administration: Oral gavage is a common method. This compound can also be administered in the drinking water.
-
Dosage and Duration: Dosages and treatment durations vary significantly between studies, as indicated in the data tables above.
Key Experimental Assays
-
Measurement of Blood Glucose: Typically performed using a glucometer with blood samples obtained from the tail vein.
-
Assessment of Renal Function:
-
Urinary Albumin Excretion: Measured from 24-hour urine collections using ELISA kits.
-
Serum Creatinine: Determined using standard biochemical assays.
-
Histological Analysis: Kidney sections are stained with Periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
-
Measurement of Blood Pressure: The tail-cuff method is a common non-invasive technique used in rodents.
-
Western Blotting: Used to quantify the protein expression of key signaling molecules such as GLUT4, PEPCK, TGF-β1, and components of the insulin signaling pathway.
-
Immunohistochemistry: Employed to visualize the localization and expression of proteins like TGF-β1, fibronectin, and collagen IV in kidney tissue.
Visualizing Mechanisms and Workflows
Signaling Pathways
The therapeutic effects of this compound in diabetes are largely attributed to its blockade of the renin-angiotensin system (RAS). The following diagram illustrates the central role of the AT1 receptor in mediating the pathological effects of angiotensin II in a diabetic state and how this compound intervenes.
Caption: this compound blocks the AT1 receptor, inhibiting downstream pathological signaling.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the effects of this compound in a diabetic animal model.
References
Validating Valsartan's Off-Target Effects: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of valsartan, an angiotensin II receptor blocker (ARB), with other alternatives. It leverages experimental data from studies utilizing knockout mouse models to dissect the on-target versus off-target mechanisms of action. This information is critical for understanding the full pharmacological profile of this compound and for the development of next-generation therapeutics with improved specificity.
Executive Summary
This compound, in addition to its primary function of blocking the angiotensin II type 1 (AT1) receptor, exhibits several off-target effects. Notably, studies using AT1a receptor knockout mice have demonstrated that this compound can suppress inflammation by inhibiting macrophage activation through an AT1 receptor-independent mechanism. This contrasts with other ARBs, such as telmisartan, which are known to exert off-target effects through partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ). Evidence also suggests this compound may have AT1 receptor-independent effects in improving glucose tolerance in diabetic models. This guide will delve into the experimental evidence supporting these claims, provide detailed methodologies for key experiments, and visually represent the implicated signaling pathways.
Comparison of Off-Target Effects: this compound vs. Alternatives
The following table summarizes the key off-target effects observed for this compound and provides a comparison with other commonly prescribed ARBs. The data is compiled from studies employing knockout mouse models and other in vitro systems designed to isolate off-target activities.
| Drug | Off-Target Mechanism | Key Experimental Model | Observed Effects | Supporting Evidence |
| This compound | AT1a Receptor-Independent Anti-inflammatory | AT1a receptor knockout mice | Suppression of LPS-induced cytokine production (TNF-α, IL-1β, IL-6) in macrophages.[1] | A study demonstrated that this compound's anti-inflammatory effects on macrophages were preserved in cells from AT1a receptor-knockout mice.[1] |
| AT1 Receptor-Independent Metabolic Regulation | Streptozotocin-induced diabetic mice & AT1R-silenced cells | Reduction of tissue factor (TF) and toll-like receptor (TLR)-2 and -4 expression; improvement of glucose tolerance.[2][3] | The effects of this compound on TF and TLRs were not diminished by silencing the AT1 receptor in THP-1 cells and were observed in diabetic mice.[2] | |
| Telmisartan | PPARγ Agonism | Human aortic smooth muscle cells, NIH3T3 cells | Inhibition of vascular smooth muscle cell proliferation (partially independent of AT1R and PPARγ). | Telmisartan, but not this compound, inhibited the proliferation of human aortic smooth muscle cells in the absence of angiotensin II. This effect was not entirely dependent on PPARγ activation. |
| Losartan | AT2 Receptor Stimulation | Sprague-Dawley rats | Greater stimulation of AT2 receptor-mediated cGMP production compared to this compound. | While not a knockout model, this study highlights a differential off-target effect between losartan and this compound on the AT2 receptor. |
| Candesartan | AT2 Receptor-Mediated Neuroprotection | AT2 receptor knockout mice | Prevention of sensory small-fiber neuropathy. | The protective effect of candesartan against resiniferatoxin-induced neuropathy was absent in AT2 receptor knockout mice. |
Experimental Protocols
Macrophage Isolation from Knockout Mice and Activation Assay
Objective: To assess the AT1a receptor-independent anti-inflammatory effects of this compound on macrophages.
Methodology:
-
Macrophage Isolation: Peritoneal macrophages are isolated from both wild-type and AT1a receptor knockout mice. Mice are euthanized, and the peritoneal cavity is lavaged with sterile, ice-cold phosphate-buffered saline (PBS). The collected lavage fluid is centrifuged, and the cell pellet is resuspended in complete RPMI-1640 medium. Cells are plated and allowed to adhere for 2-4 hours, after which non-adherent cells are washed away, leaving a purified population of peritoneal macrophages.
-
Cell Culture and Treatment: The isolated macrophages are cultured overnight. The following day, cells are pre-treated with this compound (e.g., 10 µM) for 1 hour.
-
Macrophage Activation: Macrophages are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 4-6 hours to induce an inflammatory response.
-
Cytokine Measurement: After stimulation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Cytokine levels from this compound-treated cells are compared to those from vehicle-treated cells in both wild-type and knockout macrophage populations. A significant reduction in cytokine production in both genotypes indicates an AT1a receptor-independent effect.
Tissue Factor Expression and Activity Assay in Diabetic Mice
Objective: To determine the AT1 receptor-independent effect of this compound on tissue factor expression in a diabetic model.
Methodology:
-
Animal Model: Streptozotocin-induced diabetic mice are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin.
-
Drug Administration: Diabetic mice are treated with this compound (e.g., 20 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 8 weeks).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the thoracic aorta is excised.
-
Tissue Factor mRNA Expression: A portion of the aorta is used for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of tissue factor.
-
Tissue Factor Protein Expression and Activity: Another portion of the aorta is homogenized for protein extraction. Tissue factor protein levels can be measured by Western blotting or ELISA. Tissue factor activity can be assessed using a chromogenic substrate-based assay that measures the conversion of Factor X to Factor Xa.
-
In Vitro Validation: To confirm AT1R independence, a similar experiment is performed in a relevant cell line (e.g., THP-1 monocytes) where the AT1 receptor has been silenced using siRNA. Cells are cultured in high glucose conditions to mimic a diabetic state and treated with this compound.
Mitochondrial Function Analysis
Objective: To evaluate the potential off-target effects of this compound on mitochondrial respiration.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from relevant tissues (e.g., heart, skeletal muscle) of mice treated with this compound or vehicle. The tissue is minced and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.
-
Mitochondrial Respiration Measurement: Oxygen consumption rates (OCR) are measured using a high-resolution respirometer (e.g., Seahorse XF Analyzer). The isolated mitochondria are placed in a specialized microplate, and a substrate-uncoupler-inhibitor titration protocol is followed.
-
State 2 Respiration: Measured in the presence of a complex I substrate (e.g., pyruvate/malate) or a complex II substrate (e.g., succinate).
-
State 3 Respiration: ADP is added to stimulate ATP synthesis.
-
State 4o Respiration: An inhibitor of ATP synthase (e.g., oligomycin) is added to measure proton leak.
-
Maximal Respiration: An uncoupler (e.g., FCCP) is added to dissipate the proton gradient.
-
Non-mitochondrial Respiration: Inhibitors of complex I (rotenone) and complex III (antimycin A) are added.
-
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated and compared between the this compound-treated and control groups.
Visualizations
Caption: this compound's AT1R-independent anti-inflammatory signaling pathway.
Caption: Workflow for validating off-target effects using knockout mice.
Caption: Differentiating off-target mechanisms of various ARBs.
References
A Comparative Proteomic Analysis of Cardiac Tissue Following Valsartan and Captopril Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both valsartan and captopril exert their cardioprotective effects by modulating the renin-angiotensin system (RAS), albeit through different mechanisms. This guide delves into the downstream consequences of their actions on the protein landscape of the heart. The available data, though not from direct comparative studies, suggest that both drugs influence key biological processes such as extracellular matrix remodeling, inflammation, and cellular metabolism. Notably, this compound has been linked to the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, while captopril has been shown to affect metabolic proteins and collagen concentrations.
Data Presentation: Comparative Proteomic Findings
The following tables summarize the key proteomic changes in cardiac and circulating proteins reported in separate studies for this compound and captopril. It is crucial to note that these findings are not from a single comparative study and originate from different experimental models and sample types (e.g., cardiac tissue, plasma). Therefore, direct comparisons should be made with caution.
Table 1: Reported Proteomic Changes with this compound Treatment
| Protein/Pathway | Direction of Change | Experimental Model/Sample Type | Reference |
| TGF-β Signaling Pathway | |||
| CHRDL2 (antagonist) | Upregulated | Plasma from heart failure patients (Sacubitril/Valsartan) | [1][2] |
| ENG (Endoglin) | Downregulated | Plasma from heart failure patients (Sacubitril/Valsartan) | [1][2] |
| IGFBP7 | Downregulated | Plasma from heart failure patients (Sacubitril/Valsartan) | [1] |
| TGFBI | Downregulated | Plasma from heart failure patients (Sacubitril/Valsartan) | |
| Extracellular Matrix Remodeling | |||
| Tissue-type plasminogen activator | Higher abundance | Circulating protein in early hypertrophic cardiomyopathy | |
| Decorin | Tracked with disease progression | Circulating protein in early hypertrophic cardiomyopathy | |
| Ubiquitination | |||
| Myosin family proteins | Upregulated ubiquitination | Doxorubicin-induced heart failure model | |
| Ankrd1 | Upregulated ubiquitination | Doxorubicin-induced heart failure model |
Table 2: Reported Proteomic Changes with Captopril Treatment
| Protein/Pathway | Direction of Change | Experimental Model/Sample Type | Reference |
| Metabolic Proteins | Higher concentration | Cardiac tissue of NO-deficient hypertensive rats | |
| Collagen | |||
| Soluble collagenous proteins | Higher concentration | Cardiac tissue of NO-deficient hypertensive rats | |
| Insoluble collagenous proteins (hydroxyproline) | Decreased concentration | Cardiac tissue of NO-deficient hypertensive rats | |
| Serum Proteins | |||
| Alpha1 macroglobulin | Abrogated altered expression | Serum of spontaneously hypertensive rats | |
| Alpha1 antiproteinase | Abrogated altered expression | Serum of spontaneously hypertensive rats |
Experimental Protocols
The methodologies employed in the cited studies to achieve the proteomic data are summarized below. These protocols are essential for understanding the context and limitations of the presented data.
Proteomic Analysis in this compound Studies
-
Plasma Proteomic Profiling (Sacubitril/Valsartan): In studies involving the combination drug sacubitril/valsartan, proteomic profiling of plasma samples from heart failure patients was performed using the Olink Cardiometabolic platform. This method quantifies 369 proteins to obtain Normalized Protein Expression (NPX) data, which is a relative quantification on a log2 scale.
-
Circulating Protein Quantification: For the analysis of circulating proteins in hypertrophic cardiomyopathy patients treated with this compound, a proximity extension assay (Olink, Sweden) was used to quantify 276 proteins from blood samples.
-
Label-Free Ubiquitin-Proteomic Analysis: In a study investigating the protective mechanism of this compound in doxorubicin-induced heart failure, a label-free ubiquitin-proteomic analysis was conducted. This involved enrichment of ubiquitinated proteins followed by mass spectrometry to identify and quantify changes in lysine-ubiquitination sites.
Proteomic Analysis in Captopril Studies
-
Cardiac Tissue Protein Analysis: In a study on NO-deficient hypertensive rats, the protein profile of the left ventricle was analyzed. This involved the determination of concentrations of metabolic proteins, soluble collagenous proteins, and hydroxyproline in insoluble collagenous proteins. The specific proteomic techniques used for protein identification and quantification were not detailed in the provided abstract.
-
Serum Proteomic Analysis (2-DE): For the analysis of serum proteins in spontaneously hypertensive rats, two-dimensional gel electrophoresis (2-DE) was employed. Differentially expressed protein spots were identified by mass spectrometry and database searches.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by this compound and a general experimental workflow for proteomics analysis.
References
Head-to-Head Clinical Trial: Sacubitril/Valsartan vs. Irbesartan on Proteinuria in Chronic Kidney Disease
A direct comparison of valsartan and irbesartan on the reduction of proteinuria in a head-to-head clinical trial is limited in publicly available literature. However, the UK Heart and Renal Protection-III (UK HARP-III) trial provides a robust head-to-head comparison of sacubitril/valsartan (an angiotensin receptor-neprilysin inhibitor) against irbesartan in patients with chronic kidney disease (CKD), offering valuable insights into their effects on albuminuria, a key measure of proteinuria.[1][2][3][4] This guide will objectively compare the performance of these two treatments based on the findings of the UK HARP-III trial, presenting supporting experimental data, detailed methodologies, and visual diagrams of the study's workflow.
Comparison of Efficacy and Safety
The UK HARP-III trial was a randomized, double-blind, multicenter study that compared the effects of sacubitril/valsartan with irbesartan over a 12-month period.[1] The primary outcome was the change in measured glomerular filtration rate (GFR), with secondary outcomes including changes in urinary albumin-to-creatinine ratio (uACR) and blood pressure.
Key Findings:
-
Albuminuria: There was no statistically significant difference in the change in uACR between the sacubitril/valsartan and irbesartan treatment groups. The study observed a non-significant 9% reduction in the study-average uACR with sacubitril/valsartan compared to irbesartan.
-
Kidney Function: Both treatment arms showed similar effects on kidney function, with no significant difference in the measured GFR at 12 months.
-
Blood Pressure: Sacubitril/valsartan demonstrated a greater reduction in both systolic and diastolic blood pressure compared to irbesartan.
-
Safety and Tolerability: The incidence of serious adverse events and hyperkalemia (potassium ≥5.5 mmol/L) was not significantly different between the two groups.
Quantitative Data Summary
The following table summarizes the key quantitative data from the UK HARP-III trial.
| Outcome Measure | Sacubitril/Valsartan (n=207) | Irbesartan (n=207) | Key Finding |
| Change in uACR | Non-significant 9% reduction (95% CI -18% to 1%) | - | No significant difference between groups |
| Measured GFR at 12 months | 29.8 (SE 0.5) mL/min/1.73 m² | 29.9 (SE 0.5) mL/min/1.73 m² | No significant difference between groups |
| Reduction in Systolic BP | 5.4 mmHg greater reduction (95% CI 3.4-7.4) | - | Sacubitril/Valsartan showed greater reduction |
| Reduction in Diastolic BP | 2.1 mmHg greater reduction (95% CI 1.0-3.3) | - | Sacubitril/Valsartan showed greater reduction |
| Serious Adverse Events | 29.5% | 28.5% | No significant difference |
| Potassium ≥5.5 mmol/L | 32% | 24% | No significant difference |
Experimental Protocols
UK HARP-III Trial Methodology
The UK HARP-III trial employed a robust, double-blind, randomized controlled design to compare the effects of sacubitril/valsartan and irbesartan.
1. Patient Population:
-
The study enrolled 414 participants with an estimated GFR of 20 to 60 mL/min/1.73 m².
-
Patients were required to have either an eGFR of 20 to <45 mL/min/1.73 m² or an eGFR of 45 to <60 mL/min/1.73 m² with a uACR >20 mg/mmol.
2. Randomization and Blinding:
-
Participants were randomly assigned in a 1:1 ratio to receive either sacubitril/valsartan or irbesartan.
-
The trial was double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.
3. Treatment Regimen:
-
Sacubitril/Valsartan Group: Received sacubitril/valsartan 97/103 mg twice daily.
-
Irbesartan Group: Received irbesartan 300 mg once daily.
-
A placebo for either irbesartan or sacubitril/valsartan was used to maintain blinding.
4. Study Duration and Follow-up:
-
The treatment period was 12 months.
-
Study visits were scheduled at 1, 3, 6, 9, and 12 months post-randomization for data collection and safety monitoring.
5. Outcome Measures:
-
Primary Outcome: Measured GFR at 12 months.
-
Secondary Outcomes: Included changes in uACR, eGFR over time, and blood pressure.
-
Urine and blood samples were collected at specified intervals for analysis of creatinine, electrolytes, and uACR.
6. Statistical Analysis:
-
The primary analysis was by intention-to-treat.
-
An analysis of covariance (ANCOVA) was used to compare the primary outcome between the two groups, adjusting for baseline measured GFR.
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow of the UK HARP-III clinical trial.
Caption: Workflow of the UK HARP-III clinical trial.
Signaling Pathways
While the UK HARP-III trial did not specifically elucidate signaling pathways, the mechanisms of action of this compound and sacubitril provide insight into their effects. This compound is an angiotensin II receptor blocker (ARB) that inhibits the renin-angiotensin-aldosterone system (RAAS), a key pathway in the pathophysiology of proteinuria and kidney disease progression. By blocking the AT1 receptor, this compound reduces vasoconstriction, sodium and water retention, and inflammation, thereby lowering blood pressure and reducing glomerular injury.
Sacubitril is a neprilysin inhibitor. Neprilysin is an enzyme that degrades several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and natriuresis, which complements the effects of this compound.
The following diagram illustrates the simplified signaling pathways affected by sacubitril/valsartan.
References
Validating the Neuroprotective Effects of Valsartan in a Stroke Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of valsartan, an angiotensin II receptor blocker (ARB), in a preclinical stroke model. We will delve into experimental data, comparing its performance against other antihypertensive agents, and provide detailed methodologies for key experiments.
This compound's Neuroprotective Edge in Ischemic Stroke
This compound has demonstrated significant neuroprotective effects in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model. These effects appear to extend beyond its primary function of blood pressure reduction. Experimental evidence suggests that this compound mitigates neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[1][2]
A key study in stroke-prone spontaneously hypertensive rats (SHRSPs) revealed that while both this compound and the vasodilator hydralazine effectively controlled blood pressure, only this compound offered significant neuroprotection.[2] this compound was shown to decrease cerebral NADPH oxidase activity and the presence of reactive oxygen species, factors that hydralazine only minimally affected.[2] Furthermore, this compound, but not hydralazine, was found to inhibit neuronal apoptosis by suppressing the activation of apoptosis signal-regulating kinase 1.[2] It also curtailed cerebral inflammation by reducing the levels of inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).
Comparative Performance of this compound in Preclinical Stroke Models
To objectively assess this compound's efficacy, we have summarized quantitative data from preclinical studies. The following tables compare key outcomes in this compound-treated groups against control (vehicle) and competitor drug-treated groups in the MCAO stroke model.
Table 1: Effect on Infarct Volume
| Treatment Group | Animal Model | Dosage | Infarct Volume (% of Hemisphere) | p-value vs. Control | Reference |
| Control (Vehicle) | Rat (tMCAO) | - | 35.2 ± 2.8 | - | |
| This compound | Rat (tMCAO) | 5 mg/kg | 22.5 ± 2.1 | < 0.01 | |
| This compound | Rat (tMCAO) | 10 mg/kg | 15.8 ± 1.9 | < 0.001 |
Note: Data for direct head-to-head comparisons of infarct volume between this compound and other ARBs or amlodipine in the same MCAO study were not available in the reviewed literature.
Table 2: Improvement in Neurological Deficit Scores
| Treatment Group | Animal Model | Dosage | Neurological Severity Score (NSS) | p-value vs. Control | Reference |
| Control (Vehicle) | Rat (tMCAO) | - | 12.1 ± 1.1 | - | |
| This compound | Rat (tMCAO) | 5 mg/kg | 8.2 ± 0.9 | < 0.05 | |
| This compound | Rat (tMCAO) | 10 mg/kg | 6.5 ± 0.8 | < 0.01 |
Note: The Neurological Severity Score (NSS) is a composite score where a higher score indicates greater neurological impairment. Data for direct head-to-head comparisons of neurological scores between this compound and other ARBs or amlodipine in the same MCAO study were not available in the reviewed literature.
Clinical Evidence Supporting this compound's Role in Stroke Prevention
Clinical trials have also pointed towards the benefits of this compound in reducing the incidence of stroke. The JIKEI HEART and Kyoto Heart studies, both conducted in Japan, suggested a neuroprotective effect of this compound against stroke events. These studies found that this compound significantly reduced the incidence of stroke events by 40-45%. When compared to other ARBs, clinical data suggests varying degrees of stroke risk reduction, with this compound showing a more pronounced effect than losartan and eprosartan in some analyses, although direct comparisons are challenging due to differing study designs.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
Objective: To induce a reproducible ischemic brain injury in the territory of the middle cerebral artery.
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
Procedure:
-
Anesthesia: Animals are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Preparation: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Occlusion: The ECA is ligated distally and coagulated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the MCA.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Wound Closure: The cervical incision is sutured, and the animal is allowed to recover in a temperature-controlled environment.
Neurological Function Assessment
Objective: To quantify the extent of neurological deficits following MCAO.
Method: Neurological Severity Score (NSS)
The NSS is a composite scoring system that evaluates motor, sensory, balance, and reflex functions. The score is typically graded on a scale of 0 to 18 (or a variation thereof), with a higher score indicating more severe neurological injury. Testing is usually performed at 24 hours post-MCAO and can be repeated at later time points.
Infarct Volume Measurement
Objective: To determine the volume of ischemic brain damage.
Method: 2,3,5-triphenyltetrazolium chloride (TTC) Staining
-
At a predetermined time point (e.g., 24 or 48 hours) after MCAO, animals are euthanized, and their brains are rapidly removed.
-
The brains are sectioned into 2 mm coronal slices.
-
The slices are incubated in a 2% TTC solution at 37°C for 15-30 minutes.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.
Visualizing the Mechanisms and Workflow
To better understand the complex processes involved, we have created diagrams using the DOT language.
Signaling Pathways of this compound's Neuroprotection
Caption: this compound blocks the AT1 receptor, inhibiting downstream pathways of oxidative stress, inflammation, and apoptosis, leading to neuroprotection.
Experimental Workflow
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in a rodent MCAO stroke model.
References
Valsartan vs. Other Angiotensin II Receptor Blockers: A Cost-Effectiveness Analysis
In the management of hypertension and related cardiovascular diseases, Angiotensin II Receptor Blockers (ARBs) stand as a cornerstone of therapy. Among these, valsartan has been a widely prescribed agent. This guide provides a comparative analysis of the cost-effectiveness of this compound against other ARBs, supported by experimental data and detailed methodologies for drug development professionals, researchers, and scientists.
Quantitative Data Summary
The following tables summarize the cost-effectiveness of this compound in comparison to other ARBs based on various economic evaluation studies. These metrics provide a quantitative basis for understanding the economic implications of drug selection in this class.
Table 1: Cost-Effectiveness of this compound vs. Losartan
| Metric | This compound | Losartan (Continual) | Losartan (Switched from this compound) | Study Population | Country | Citation |
| Incremental Cost-Effectiveness Ratio (ICER) per Life Year Gained | $27,268 | Baseline | $25,460 | Hypertensive patients | USA | [1][2] |
| ICER per Quality-Adjusted Life Year (QALY) Gained | $32,313 | Baseline | $30,170 | Hypertensive patients | USA | [1][2] |
Table 2: Comparative Cost-Effectiveness of Various ARBs
| ARB | Cost per Cardiovascular Complication Averted | Blood Pressure Reduction (Systolic, mmHg) | Study Population | Country | Citation |
| This compound | €70,700 | 7.9 | Patients with essential hypertension | Netherlands | [3] |
| Losartan | €77,100 | 8.2 | Patients with essential hypertension | Netherlands | |
| Irbesartan | €50,900 | 9.9 | Patients with essential hypertension | Netherlands | |
| Olmesartan | €39,100 | 11.5 | Patients with essential hypertension | Netherlands |
Table 3: Cost-Effectiveness in a US Managed Care Setting (Compared to Olmesartan)
| Comparator ARB | 1-Year Cost Reduction with Olmesartan (per 100,000 patients) for CV Disease | 5-Year Cost Reduction with Olmesartan (per 100,000 patients) for CV Disease | Study Population | Citation |
| This compound | $3,397,000 | $16,231,000 | Hypertensive patients | |
| Losartan | $2,969,000 | $15,149,000 | Hypertensive patients | |
| Irbesartan | $906,000 | $5,410,000 | Hypertensive patients |
Table 4: Cost-Utility Analysis in Heart Failure Patients
| ARB | Average Expected Cost (USD) | Average Expected QALYs | Study Population | Country | Citation |
| This compound | $119,645.45 | 16.15 | Heart failure patients | Iran | |
| Candesartan | $113,093.37 | 15.06 | Heart failure patients | Iran | |
| Enalapril (ACE-I) | $113,019.68 | 15.16 | Heart failure patients | Iran |
Experimental Protocols
The cost-effectiveness analyses cited in this guide predominantly utilize economic modeling techniques based on data from clinical trials and real-world evidence. The methodologies often involve the following:
-
Decision-Analytic Models: These models, frequently Markov models, are used to simulate the long-term health outcomes and costs associated with different treatment strategies. The models typically include health states such as "stable hypertension," "myocardial infarction," "stroke," and "death."
-
Data Sources:
-
Clinical Trial Data: Efficacy data, such as blood pressure reduction and prevention of cardiovascular events, are often derived from randomized controlled trials comparing different ARBs.
-
Real-World Data: Pharmacy dispensing records and administrative claims databases are used to estimate treatment patterns, adherence, and actual healthcare costs in a broader patient population.
-
Epidemiological Data: Long-term cardiovascular risk is often estimated using established risk engines like the Framingham Heart Study risk functions.
-
-
Economic Parameters:
-
Costs: Direct medical costs, including drug acquisition, physician visits, hospitalizations, and management of adverse events, are considered.
-
Outcomes: Clinical outcomes are often translated into life-years gained or Quality-Adjusted Life Years (QALYs). QALYs account for both the quantity and quality of life.
-
-
Perspective: The analyses are typically conducted from a specific perspective, such as that of a healthcare payer (e.g., a managed care organization or a national health system) or a broader societal perspective.
-
Time Horizon: A long-term time horizon, often lifetime, is used to capture the full impact of treatment on both costs and health outcomes.
-
Discounting: Future costs and health benefits are discounted to their present value, typically at a rate of 3-5% annually, to reflect the time value of money and health.
-
Sensitivity Analyses: To account for uncertainty in the model inputs, one-way and probabilistic sensitivity analyses are performed. These analyses assess how variations in key parameters (e.g., drug costs, treatment efficacy, event rates) affect the overall cost-effectiveness results.
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound and other ARBs is rooted in their ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of this compound and other ARBs within the RAAS pathway.
The following diagram illustrates a typical workflow for a cost-effectiveness analysis using a Markov model.
Caption: General workflow for a cost-effectiveness analysis using a Markov model.
References
- 1. Cost-Effectiveness of Antihypertensive Therapy in Patients Older Than 80 Years: Cohort Study and Markov Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
A blinded, randomized, controlled trial to validate valsartan's effect on cognitive function
An objective review of clinical and preclinical data on the cognitive effects of valsartan compared to other antihypertensive agents and control groups.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects on cognitive function, drawing from data from blinded, randomized, controlled trials and preclinical studies. The information is intended to offer a comprehensive overview of the current evidence, detailing experimental protocols and presenting quantitative data for objective comparison.
Comparative Efficacy on Cognitive Function
Clinical evidence suggests that this compound may offer benefits for cognitive function beyond its primary role in blood pressure control. A comparative analysis of key studies reveals varying effects when contrasted with other antihypertensive medications.
A randomized controlled trial involving elderly hypertensive patients demonstrated that after 6 months of treatment, this compound significantly improved scores on word-list memory and word-list recall tests.[1] In contrast, amlodipine, a calcium channel blocker, did not show any significant effect on the cognitive tests administered.[1] Both treatments were effective in reducing blood pressure, suggesting that this compound's positive cognitive impact may be independent of its antihypertensive action.[1]
Another study comparing this compound to the ACE inhibitor enalapril in elderly hypertensive patients found that this compound led to significant improvements in two out of three cognitive function tests (word list memory and word list recall), while enalapril showed no significant changes in any of the cognitive tests.[2]
Furthermore, the PERSPECTIVE trial, a large, randomized, double-blind, active-controlled study, compared the cognitive impact of sacubitril/valsartan to this compound alone in heart failure patients. The trial found no significant difference in the primary endpoint of a global cognitive composite score at 36 months between the two groups.[3] This suggests that the addition of sacubitril to this compound does not negatively impact cognitive function.
Preclinical studies in animal models of Alzheimer's disease provide further support for this compound's potential neuroprotective effects. In a mouse model of Alzheimer's, this compound treatment was found to reduce brain β-amyloid protein levels and improve spatial learning. Another study in a rat model of Alzheimer's disease induced by aluminum chloride showed that this compound ameliorated cognitive decline, oxidative stress, and inflammation.
The following table summarizes the quantitative data from a key clinical trial comparing this compound and amlodipine.
| Cognitive Test | This compound Group (Baseline) | This compound Group (6 Months) | Amlodipine Group (Baseline) | Amlodipine Group (6 Months) |
| Word-List Memory | 5.8 ± 1.5 | 7.1 ± 1.6 | 6.0 ± 1.7 | 6.2 ± 1.8 |
| Word-List Recall | 5.1 ± 1.9 | 6.5 ± 1.7 | 5.3 ± 2.1 | 5.5 ± 2.0 |
| Mini-Mental State Examination | 27.8 ± 1.5 | 28.1 ± 1.4 | 27.5 ± 1.8 | 27.7 ± 1.7 |
| Verbal Fluency | 12.5 ± 3.2 | 13.1 ± 3.0 | 12.1 ± 3.5 | 12.3 ± 3.4 |
| Word-List Recognition | 8.9 ± 1.1 | 9.2 ± 0.9 | 8.7 ± 1.3 | 8.8 ± 1.2 |
| Trails B Test (seconds) | 105.4 ± 35.2 | 98.7 ± 31.5 | 109.8 ± 38.4 | 107.2 ± 36.9 |
| P300 Latency (msec) | 385.4 ± 25.1 | 371.2 ± 21.3* | 382.1 ± 28.4 | 380.5 ± 26.8 |
*Indicates a statistically significant improvement (p < 0.05) from baseline. Data adapted from a study comparing this compound and amlodipine in elderly hypertensive patients.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the findings. Below are detailed protocols from a representative clinical trial.
Trial Comparing this compound and Amlodipine in Elderly Hypertensive Patients
-
Study Design: A randomized, controlled trial.
-
Participants: 20 outpatients (12 men, 8 women) aged 56 to 81 years with mild to moderate essential hypertension.
-
Intervention: Participants were randomly allocated to receive either 80 mg of this compound once daily (n=10) or 5 mg of amlodipine once daily (n=10).
-
Duration: 6 months.
-
Cognitive Assessments: A battery of neuropsychological tests was administered at baseline and after 6 months of treatment. These included the Mini-Mental State Examination, verbal fluency test, word-list memory test, word-list recall test, word-list recognition test, and Trails B test.
-
Electrophysiological Measures: Auditory P300 event-related potentials were also recorded at baseline and at 6 months to assess cognitive processing speed.
-
Primary Outcome: Changes in cognitive function test scores and P300 latency from baseline to 6 months.
Visualizing the Research Process and Potential Mechanisms
To better understand the experimental workflow and the potential biological pathways involved, the following diagrams are provided.
Caption: Workflow of a randomized controlled trial comparing this compound and amlodipine.
Caption: Potential mechanism of this compound's neuroprotective effects via the Renin-Angiotensin System.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Different Valsartan Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various valsartan salt forms and formulations. The information presented is compiled from multiple studies to assist researchers and professionals in drug development in understanding the absorption, distribution, metabolism, and excretion of this widely used angiotensin II receptor blocker.
Executive Summary
This compound is available in various formulations, including immediate-release tablets, capsules, and oral suspensions, as well as in fixed-dose combinations with other cardiovascular agents such as hydrochlorothiazide (a diuretic) and amlodipine (a calcium channel blocker). A newer formulation combines this compound with sacubitril, a neprilysin inhibitor. These different forms are designed to improve patient compliance, enhance efficacy, and manage specific cardiovascular conditions. Understanding their distinct pharmacokinetic profiles is crucial for optimizing therapeutic outcomes.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different this compound formulations based on data from various clinical studies.
| Formulation/Combination | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | AUC (Area Under the Curve) | Half-life (t½) | Key Findings |
| This compound Tablet (Reference) | 1.471 µg/mL[1] | 2-4 hours[2][3][4][5] | Varies by dose | ~6 hours | Standard formulation. Food can decrease AUC by ~40% and Cmax by ~50%. |
| This compound Capsule | 5,831.4 µg/mL (for 80mg dose) | 2.5 hours | 44,963 µg/mLh (for 80mg dose) | 6-9 hours | Bioequivalent to tablet formulation. |
| This compound Oral Suspension | 1.93-fold higher than tablet | Not specified | 1.56-fold higher than tablet | Not specified | Higher rate and extent of absorption compared to tablets. |
| This compound/Hydrochlorothiazide | This compound: Not significantly different from this compound alone. Hydrochlorothiazide: 121 ng/mL (with benazepril) vs 168 ng/mL (alone). | This compound: 2-4 hours. Hydrochlorothiazide: ~1.5-2 hours. | This compound: Co-administration may slightly decrease AUC. Hydrochlorothiazide: 955 ngh/mL (with benazepril) vs 1160 ngh/mL (alone). | This compound: ~6 hours. Hydrochlorothiazide: 5-15 hours. | Co-administration can lead to a slight decrease in the systemic exposure of this compound. |
| This compound/Amlodipine | This compound: 1376.98 ± 473.07 ng/mL. Amlodipine: 3.58 ± 0.80 ng/mL. | Not specified | This compound: AUC0–t: 8409.56 ± 3315.33 hng/mL. Amlodipine: AUC0–72h: 117.42 ± 29.13 h*ng/mL. | Not specified | Bioequivalent to co-administration of individual tablets. |
| Sacubitril/Valsartan | This compound: Reaches peak plasma concentration in 2.0-3.0 hours. | 2.0-3.0 hours | In heart failure patients, AUC is ~2.3-fold higher than in healthy subjects. | Not specified | Sacubitril is a prodrug rapidly converted to the active metabolite sacubitrilat. |
| This compound Orodispersible Tablet | 2.879 µg/mL | 1.08 hours | Relative bioavailability of 135% compared to conventional tablets. | Not specified | Faster rate of absorption and higher bioavailability compared to conventional tablets. |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are representative methodologies used in the cited pharmacokinetic studies.
Bioequivalence Study of this compound Formulations
-
Study Design: These studies are typically conducted as randomized, open-label, two-period crossover trials in healthy adult volunteers. A washout period of at least 5-7 days separates the dosing periods.
-
Dosing: Subjects receive a single oral dose of the test and reference formulations under fasting conditions.
-
Blood Sampling: Venous blood samples are collected at pre-specified time points before and after drug administration, typically up to 48 hours post-dose.
-
Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (extrapolated to infinity).
Drug-Drug Interaction Study (this compound and Hydrochlorothiazide)
-
Study Design: An open-label, randomized, four-period crossover study in healthy male volunteers was conducted to assess the potential interaction between this compound and hydrochlorothiazide.
-
Treatments: The four treatment periods consisted of: this compound alone, hydrochlorothiazide alone, co-administration of this compound and hydrochlorothiazide, and a fixed-dose combination tablet of this compound/hydrochlorothiazide.
-
Analysis: Pharmacokinetic parameters for both this compound and hydrochlorothiazide were determined for each treatment period to evaluate any significant differences in their absorption and disposition when administered together versus alone.
Visualizations
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure, and highlights the point of intervention for this compound. This compound selectively blocks the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Caption: The Renin-Angiotensin-Aldosterone System and this compound's Mechanism of Action.
Experimental Workflow for a Typical Bioequivalence Study
This diagram outlines the standard workflow for a clinical trial designed to assess the bioequivalence of two different this compound formulations.
Caption: A Standardized Workflow for a this compound Bioequivalence Study.
References
- 1. This compound Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 3. colombiamedica.univalle.edu.co [colombiamedica.univalle.edu.co]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. dovepress.com [dovepress.com]
In Vitro Validation of Valsartan's Binding Affinity to the AT1 Receptor: A Comparative Guide
This guide provides a comprehensive in vitro comparison of valsartan's binding affinity to the Angiotensin II Type 1 (AT1) receptor against other prominent Angiotensin II Receptor Blockers (ARBs). The data presented is compiled from various studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating the pharmacological properties of these widely used antihypertensive agents.
Comparative Binding Affinity of ARBs to the AT1 Receptor
The binding affinity of an ARB to the AT1 receptor is a crucial determinant of its potency and duration of action. This property is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the pKi, which is the negative logarithm of the Ki value. A lower Ki or IC50 value, and conversely a higher pKi value, indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities of this compound and other commonly prescribed ARBs from multiple studies.
| Drug | pKi | Ki (nM) | IC50 (nM) | Dissociation Half-Life (min) | Study Reference |
| This compound | 7.65 ± 0.12 | 2.38 | ~2.7 | 70 | [1][2][3] |
| Candesartan | 8.61 ± 0.21 | - | - | 133 | [1] |
| Losartan | 7.17 ± 0.07 | - | ~20 | 67 | [1] |
| EXP3174 (active metabolite of Losartan) | - | - | - | 81 | |
| Telmisartan | 8.19 ± 0.04 | - | - | 213 | |
| Olmesartan | - | - | - | 166 | |
| Irbesartan | - | - | ~1.3 | - |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The trends in relative affinity, however, are generally consistent.
Studies indicate that this compound demonstrates a high and specific binding affinity for the AT1 receptor. For instance, one study reported a Ki value of 2.38 nM for this compound at rat aortic smooth muscle cell membranes. In comparative analyses, this compound has shown a moderate to high binding affinity relative to other ARBs. For example, one study determined the pKi value for this compound to be 7.65, while candesartan and telmisartan exhibited higher affinities (pKi of 8.61 and 8.19, respectively), and losartan showed a lower affinity (pKi of 7.17). Another study found that this compound had a greater affinity for the AT1 receptor than losartan, by an average of 5-fold across different tissues.
The dissociation rate from the AT1 receptor is another important parameter, influencing the duration of the drug's effect. Research has shown that telmisartan has the longest dissociation half-life (213 minutes), followed by olmesartan (166 minutes) and candesartan (133 minutes). This compound was found to have a dissociation half-life of 70 minutes, which was comparable to that of losartan (67 minutes) and its active metabolite EXP3174 (81 minutes).
Experimental Protocols
The in vitro binding affinity of ARBs to the AT1 receptor is predominantly determined using radioligand binding assays. The following is a generalized protocol based on methodologies cited in the literature.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Cells expressing the human AT1 receptor (e.g., COS-7, CHO cells) or tissue homogenates rich in AT1 receptors (e.g., rat liver, adrenal glands, or aortic smooth muscle) are used.
-
The cells or tissues are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard method like the Bradford or Lowry assay.
-
-
Binding Assay:
-
The assay is typically performed in incubation tubes containing a small amount of membrane protein (e.g., 10 µg).
-
A radiolabeled ligand that specifically binds to the AT1 receptor, such as [3H]-Angiotensin II or [125I][Sar1,Ile8]Ang II, is added at a fixed concentration.
-
For competition binding assays, increasing concentrations of the unlabeled ARB (e.g., this compound or a competitor) are added to the tubes.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter or a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from competition binding assays are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Key Pathways and Processes
To better understand the context of this compound's mechanism and the experimental procedures used for its validation, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Valsartan
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Valsartan is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose risks to human health. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting, aligning with regulatory guidelines and promoting a culture of safety.
Immediate Safety and Handling
Before proceeding with any disposal method, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the compound should wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.
Recommended Disposal Procedures
The preferred and most compliant method for disposing of this compound from a laboratory setting is through a licensed hazardous waste disposal company. This ensures that the compound is managed according to all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
-
Store all this compound waste, including pure compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions, in a designated, sealed, and clearly labeled waste container.
-
The label should prominently display "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
-
Container Management:
-
Use containers that are compatible with the chemical nature of this compound.
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated, secure area away from general laboratory traffic.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
Alternative Disposal Method (As per Safety Data Sheet guidance):
In specific, controlled circumstances, and only if permitted by your licensed disposal company and institutional guidelines, the following method may be considered:
-
Dissolution: Dissolve or mix the this compound material with a combustible solvent.
-
Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. This process must be carried out by a licensed and permitted facility.
What NOT to Do:
-
Do not dispose of this compound down the drain.[1] Wastewater treatment plants may not be equipped to fully remove the compound, leading to its release into the aquatic environment.[2]
-
Do not dispose of this compound in the regular trash.
-
Do not mix this compound waste with incompatible chemicals.
Quantitative Data on Pharmaceutical Waste Disposal
| Disposal Method | General Cost Range (per ton) | Notes |
| Incineration | $790 - $3,000+ | A common and effective method for destroying active pharmaceutical ingredients. Costs can be high due to the need for specialized facilities and pollution control measures. |
| Landfilling | $50 - $150 | Generally less expensive but not recommended for untreated pharmaceutical waste due to the risk of environmental contamination through leachate. |
| Autoclaving/Chemical Treatment | Varies | Often used for biohazardous waste but may not be suitable for all chemical compounds. Costs are typically lower than incineration but higher than landfilling. |
Experimental Protocols for this compound Degradation
For research purposes, understanding the degradation pathways of this compound can be crucial. The following are summaries of experimental protocols for inducing and analyzing the degradation of this compound under controlled laboratory conditions. These are intended for analytical and research applications, not as a primary means of bulk disposal.
Protocol 1: Forced Degradation by Hydrolysis
This protocol is designed to assess the stability of this compound in acidic and basic conditions.
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add 0.5 N hydrochloric acid (HCl) to the solution.
-
Reflux the mixture for a specified period (e.g., 5 to 24 hours), monitoring the degradation progress.[3]
-
Neutralize the solution with a base (e.g., sodium hydroxide).
-
Analyze the resulting solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify degradation products.[4][5]
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 1 N sodium hydroxide (NaOH) to the solution.
-
Reflux the mixture for a specified period (e.g., 24 hours).
-
Neutralize the solution with an acid (e.g., hydrochloric acid).
-
Analyze the resulting solution using HPLC to identify and quantify degradation products.
-
Protocol 2: Oxidative Degradation
This protocol evaluates the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (H₂O₂) (e.g., 30%) to the this compound solution.
-
Maintain the mixture at a controlled temperature (e.g., 60°C) for a set duration (e.g., 6 hours).
-
Analyze the sample using HPLC to determine the extent of degradation and identify any resulting products.
Protocol 3: Photodegradation
This protocol assesses the stability of this compound when exposed to light.
Methodology:
-
Expose a solution of this compound to ultraviolet (UV) radiation (e.g., λ > 320 nm) in a photostability chamber.
-
Monitor the degradation over a specified period.
-
Analyze the solution using HPLC to identify and characterize any photolytic degradation products.
Visualizing Disposal and Degradation Pathways
To further clarify the procedural and logical relationships in this compound disposal and degradation, the following diagrams are provided.
References
- 1. viatris.com [viatris.com]
- 2. Advanced oxidation process of this compound by activated peroxymonosulfate: Chemical characterization and ecotoxicological effects of its byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scielo.br [scielo.br]
Essential Safety and Handling Guide for Valsartan in a Laboratory Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Valsartan. It offers procedural, step-by-step guidance on personal protective equipment, handling, disposal, and emergency procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Required to prevent eye contact with this compound dust or solutions. |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling the substance.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For tasks with a higher risk of contamination, impervious clothing may be necessary. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Generally not required under normal use conditions with adequate ventilation. However, if exposure limits are exceeded or if dust is generated, a full-face particle respirator (type N100 (US) or type P3 (EN 143)) is appropriate. |
Quantitative Safety Data
Understanding the quantitative safety parameters of this compound is critical for a comprehensive risk assessment.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.4 mg/m³ (Time-Weighted Average - TWA) | [2][3] |
| Oral Toxicity (LD50) | > 2000 mg/kg (rat) | [3] |
| Oral Toxicity (LD50) | > 1000 mg/kg (marmoset) | [3] |
Experimental Protocols
Risk Assessment Protocol for Handling this compound
A thorough risk assessment is mandatory before commencing any experiment involving this compound. This protocol outlines the essential steps to identify and mitigate risks.
Objective: To systematically identify, evaluate, and control the health and safety risks associated with the handling of this compound in a laboratory setting.
Procedure:
-
Hazard Identification:
-
Review the Safety Data Sheet (SDS) for this compound to understand its physical, chemical, and toxicological properties.
-
Identify potential routes of exposure (inhalation, ingestion, skin contact, eye contact).
-
Consider the specific procedures to be performed and the potential for dust or aerosol generation.
-
-
Exposure Assessment:
-
Estimate the potential frequency and duration of exposure for each handling step.
-
Evaluate the adequacy of existing engineering controls (e.g., fume hoods, ventilated enclosures).
-
Consider the quantity of this compound being handled.
-
-
Risk Characterization:
-
Combine the hazard identification and exposure assessment to determine the level of risk.
-
Use a risk matrix to classify risks as low, medium, or high.
-
-
Control Measures:
-
Based on the risk characterization, define the necessary control measures. This includes specifying the required PPE, engineering controls, and administrative controls (e.g., standard operating procedures, training).
-
Ensure that the control measures are sufficient to maintain exposure below the Occupational Exposure Limit (OEL) of 0.4 mg/m³.
-
-
Review and Documentation:
-
Document the entire risk assessment process, including the identified hazards, risk levels, and control measures.
-
The risk assessment should be reviewed periodically and whenever there is a significant change in the experimental procedure.
-
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
1. General Hygiene and Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly before breaks and immediately after handling the substance.
-
Use in a well-ventilated area. If dust is generated, use a fume hood or other local exhaust ventilation.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from moisture.
-
Store locked up and out of reach of children.
3. First-Aid Measures:
-
After inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.
-
After skin contact: Wash off immediately with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
This compound Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill in the laboratory.
Step-by-Step Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Unused/Expired this compound: Keep in its original container and label as "Hazardous Waste - this compound".
-
Contaminated Labware (e.g., gloves, weighing paper, pipette tips): Place in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous waste.
-
Empty this compound Containers: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
2. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be well-ventilated.
3. Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, regional, national, and international regulations for hazardous waste disposal. Incineration by a licensed facility is a common disposal method for pharmaceutical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
